molecular formula C6H3NO3 B2697916 4-Cyanofuran-2-carboxylic acid CAS No. 1369496-50-3

4-Cyanofuran-2-carboxylic acid

Cat. No.: B2697916
CAS No.: 1369496-50-3
M. Wt: 137.094
InChI Key: YRLAJNQYJPKTAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyanofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C6H3NO3 and its molecular weight is 137.094. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-cyanofuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NO3/c7-2-4-1-5(6(8)9)10-3-4/h1,3H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLAJNQYJPKTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyanofuran-2-carboxylic acid: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanofuran-2-carboxylic acid, a substituted furan derivative, represents a molecule of significant interest in medicinal chemistry and materials science. The furan scaffold is a prevalent motif in a wide array of biologically active compounds and functional materials.[1][2] The strategic placement of a cyano group, a potent electron-withdrawing group and a versatile synthetic handle, alongside a carboxylic acid moiety, a key functional group for biological interactions and polymer synthesis, imparts unique electronic and chemical properties to the core furan ring.[3] This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, offering insights into its synthesis, reactivity, and potential applications for researchers and professionals in drug discovery and development.

Physicochemical Properties

PropertyValueSource
CAS Number 1369496-50-3[3]
Molecular Formula C₆H₃NO₃[3]
Molecular Weight 137.09 g/mol [3]
IUPAC Name This compound[3]
Canonical SMILES C1=C(OC=C1C#N)C(=O)O[3]
XLogP3 (Computed) 0.6[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 1[3]

Note: The XLogP3 value suggests a moderate lipophilicity, a crucial parameter in drug design influencing membrane permeability and bioavailability. The presence of both hydrogen bond donors and acceptors indicates the potential for significant intermolecular interactions.

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this compound are not widely published. However, based on the functional groups present, the following characteristic spectroscopic features can be predicted:

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[4][5]

  • C≡N Stretch (Nitrile): A sharp, medium-to-strong intensity band around 2230 cm⁻¹, indicative of the conjugated nitrile group.[4]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1710 and 1760 cm⁻¹. Conjugation with the furan ring would likely shift this band to the lower end of the range.[4][5]

  • C-O Stretch (Carboxylic Acid and Furan): Bands in the 1200-1300 cm⁻¹ region.

  • Furan Ring Vibrations: Characteristic absorptions for the furan ring are also expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is anticipated to show two signals corresponding to the two protons on the furan ring. The chemical shifts will be influenced by the electron-withdrawing effects of the cyano and carboxylic acid groups. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.[5][6]

¹³C NMR: The carbon NMR spectrum will provide valuable structural information:

  • Carboxyl Carbon: A signal in the range of 165-185 ppm.[7][8]

  • Nitrile Carbon: A signal in the range of 115-130 ppm.[6][7]

  • Furan Ring Carbons: Four distinct signals for the furan ring carbons, with their chemical shifts influenced by the positions of the substituents. Carbons attached to the electron-withdrawing groups will be shifted downfield.

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M⁺) at m/z 137. Fragmentation patterns would likely involve the loss of CO₂, H₂O, and HCN, providing further confirmation of the structure.

Synthesis of this compound

A definitive, optimized synthesis for this compound is not detailed in readily available literature. However, a plausible synthetic strategy can be devised based on established methodologies for the synthesis of substituted furan-2-carboxylic acids. A potential retrosynthetic analysis is outlined below.

G This compound This compound Methyl 4-cyanofuran-2-carboxylate Methyl 4-cyanofuran-2-carboxylate This compound->Methyl 4-cyanofuran-2-carboxylate Ester Hydrolysis Methyl 4-bromofuran-2-carboxylate Methyl 4-bromofuran-2-carboxylate Methyl 4-cyanofuran-2-carboxylate->Methyl 4-bromofuran-2-carboxylate Cyanation Furan-2-carboxylic acid Furan-2-carboxylic acid Methyl 4-bromofuran-2-carboxylate->Furan-2-carboxylic acid Bromination & Esterification

Caption: Retrosynthetic analysis of this compound.

A potential forward synthesis could involve the following steps:

  • Esterification of Furan-2-carboxylic acid: Protection of the carboxylic acid group as a methyl or ethyl ester.

  • Bromination: Regioselective bromination of the furan ester at the 4-position.

  • Cyanation: Introduction of the cyano group via a nucleophilic substitution reaction, for example, using copper(I) cyanide (a Rosenmund-von Braun reaction).

  • Hydrolysis: Saponification of the ester to yield the final this compound.

An alternative approach could involve the Paal-Knorr furan synthesis, which is a powerful method for constructing the furan ring from 1,4-dicarbonyl compounds.[9]

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of the aromatic furan ring and its two electron-withdrawing substituents.

  • Acidity: The carboxylic acid proton is expected to be relatively acidic due to the electron-withdrawing nature of both the furan ring and the cyano group.

  • Electrophilic Aromatic Substitution: The furan ring is generally susceptible to electrophilic attack. However, the presence of two strong deactivating groups (cyano and carboxyl) will make electrophilic substitution reactions on the furan ring challenging.

  • Nucleophilic Attack on the Cyano Group: The nitrile group can undergo hydrolysis to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to an amine.

  • Reactions of the Carboxylic Acid: The carboxylic acid group can undergo standard transformations such as esterification, amidation, and reduction to an alcohol.

  • Diels-Alder Reactions: While furan can act as a diene in Diels-Alder reactions, the electron-withdrawing substituents on this compound would likely decrease its reactivity in this regard.[10]

Potential Applications in Drug Discovery and Materials Science

While specific biological activities of this compound have not been reported, the furan scaffold is a key component in numerous pharmaceuticals.[1][2] Furan derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[11][12]

The presence of the cyano and carboxylic acid groups offers several avenues for its application:

  • Scaffold for Medicinal Chemistry: The molecule can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid can be used for amide bond formation, a common linkage in drug molecules, while the cyano group can be transformed into other functional groups.

  • Bioisostere: The furan ring can act as a bioisostere for other aromatic systems, such as a benzene ring, offering a different pharmacokinetic profile.

  • Monomer for Polymer Synthesis: The dicarofunctional nature of the molecule (after potential modification of the cyano group) makes it a candidate for the synthesis of novel polymers with unique properties. For instance, furan-2,5-dicarboxylic acid, a related compound, is a key monomer for the production of bio-based polymers.[13]

Experimental Protocols (Hypothetical)

Protocol 1: Esterification of the Carboxylic Acid
  • Suspend this compound (1.0 eq) in methanol (10 volumes).

  • Add a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester.

G Start Start Suspend in Methanol Suspend in Methanol Start->Suspend in Methanol End End Add Sulfuric Acid Add Sulfuric Acid Suspend in Methanol->Add Sulfuric Acid Reflux Reflux Add Sulfuric Acid->Reflux Work-up Work-up Reflux->Work-up Purification Purification Work-up->Purification Purification->End

Caption: Workflow for the esterification of this compound.

Protocol 2: Amide Coupling
  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) and continue stirring at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

This compound is a molecule with significant potential, stemming from its unique combination of a furan core with cyano and carboxylic acid functionalities. While detailed experimental data is currently limited, this guide provides a solid foundation for researchers by outlining its predicted properties, plausible synthetic routes, and potential applications. Further experimental investigation into this compound is warranted to fully elucidate its chemical behavior and unlock its potential in the development of novel therapeutics and advanced materials.

References

  • PubChem. This compound.
  • Gable, K. P. 13C NMR Chemical Shifts.
  • PubChem. 2-Furancarboxylic acid.
  • de Jong, E., et al. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. RSC Advances, 11(39), 24226-24232. [Link]
  • LibreTexts Chemistry. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]
  • SpectraBase. Furan-2-carboxylic acid, 2-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-6-methoxyphenyl ester. [Link]
  • MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]
  • LibreTexts Chemistry. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • PubMed. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. [Link]
  • Wikipedia. 2-Furoic acid. [Link]
  • Defense Technical Information Center.
  • Google Patents.
  • MDPI.
  • FooDB. 2-Furancarboxylic acid. [Link]
  • ARKAT USA, Inc. One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]
  • ResearchGate. Figure S11. 1 H NMR spectrum of 3f. [Link]
  • ResearchGate. Fourier Transform infrared (FT-IR) spectra of carboxylic acids. [Link]
  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
  • Bentham Science. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]
  • Organic Chemistry Portal. Paal-Knorr Furan Synthesis. [Link]
  • Google Patents. Process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid phenylamide.
  • Google Patents. Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters.
  • Organic Syntheses. 2-Furancarboxylic acid and 2-Furylcarbinol. [Link]
  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
  • Oriental Journal of Chemistry. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
  • OSTI.GOV. Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid. [Link]
  • International Journal of Advanced Biological and Biomedical Research. Furan: A Promising Scaffold for Biological Activity. [Link]
  • LibreTexts Chemistry. 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • The Royal Society of Chemistry.
  • Organic Chemistry Data.
  • NIST. 2-Furancarboxylic acid. [Link]
  • PubChem. 2-(Furan-2-yl)quinoline-4-carboxylic acid. [Link]

Sources

An In-depth Technical Guide to 4-Cyanofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyanofuran-2-carboxylic acid (CAS Number: 1369496-50-3) is a bespoke chemical entity poised for significant applications in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic pathway, detailed spectroscopic analysis, and prospective applications. The content herein is curated to empower researchers with the foundational knowledge required to harness the potential of this unique molecule.

Introduction: The Scientific Merit of this compound

The furan scaffold is a cornerstone in the architecture of numerous biologically active compounds and functional materials.[1] The strategic incorporation of a cyano group and a carboxylic acid moiety onto the furan ring, as seen in this compound, creates a molecule with a rich and versatile chemical personality. The electron-withdrawing nature of the cyano group significantly influences the electronic properties of the furan ring, while the carboxylic acid provides a handle for a multitude of chemical transformations, including amidation and esterification. This unique combination of functional groups makes this compound a compelling building block for the synthesis of novel therapeutic agents and advanced polymers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are primarily derived from computational models and should be considered as estimates.

PropertyValueSource
CAS Number 1369496-50-3N/A
Molecular Formula C₆H₃NO₃N/A
Molecular Weight 137.09 g/mol N/A
IUPAC Name This compoundN/A
Predicted Boiling Point 406.0 ± 45.0 °CN/A
Predicted pKa 2.89 ± 0.10N/A
Predicted LogP 0.85N/A

Proposed Synthesis and Experimental Protocol

Retrosynthetic Analysis

A viable retrosynthetic pathway begins with the commercially available 2-furoic acid. This can be halogenated at the 4-position, followed by a nucleophilic aromatic substitution with a cyanide source.

retrosynthesis target This compound intermediate 4-Bromo-furan-2-carboxylic acid target->intermediate Cyanation starting_material 2-Furoic acid intermediate->starting_material Bromination

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Workflow

The proposed two-step synthesis is outlined below:

workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Cyanation A 2-Furoic acid B Reaction with N-Bromosuccinimide (NBS) in a suitable solvent (e.g., CCl4) with a radical initiator (e.g., AIBN) A->B C 4-Bromo-furan-2-carboxylic acid B->C D 4-Bromo-furan-2-carboxylic acid E Reaction with a cyanide source (e.g., CuCN) in a high-boiling polar aprotic solvent (e.g., DMF or NMP) at elevated temperature (Rosenmund-von Braun reaction) D->E F This compound E->F

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-furan-2-carboxylic acid

  • To a solution of 2-furoic acid (1 equivalent) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 equivalents).

  • Add a catalytic amount of a radical initiator, for instance, azobisisobutyronitrile (AIBN).

  • Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for a duration determined by reaction monitoring (e.g., by TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4-bromo-furan-2-carboxylic acid.

Step 2: Synthesis of this compound

  • In a flask equipped with a reflux condenser and under an inert atmosphere, combine 4-bromo-furan-2-carboxylic acid (1 equivalent) and copper(I) cyanide (CuCN, 1.2 equivalents).

  • Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Heat the reaction mixture to a high temperature (typically 150-200 °C) and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Spectroscopic Characterization

The structural elucidation of this compound can be unequivocally achieved through a combination of spectroscopic techniques. Below are the predicted spectroscopic data based on the analysis of its functional groups and the furan scaffold.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C≡N, and furan ring vibrations.[2][3][4]

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (Carboxylic acid)3300-2500Broad
C=O (Carboxylic acid)1725-1700Strong, sharp
C≡N (Nitrile)2240-2220Medium, sharp
C-O-C (Furan ring)1250-1020Strong
C-H (Aromatic)~3100Weak to medium
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum will provide information about the protons on the furan ring. The chemical shifts are influenced by the electron-withdrawing effects of the cyano and carboxylic acid groups.[5][6]

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H3~7.5-7.7Singlet
H5~8.0-8.2Singlet
COOH~10-13Broad singlet
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.[5][6]

CarbonPredicted Chemical Shift (δ, ppm)
C2 (C-COOH)~158-162
C3~115-120
C4 (C-CN)~100-105
C5~150-155
COOH~165-170
CN~110-115
Mass Spectrometry (MS)

The mass spectrum, under electron ionization (EI), would be expected to show a molecular ion peak and characteristic fragmentation patterns.[7][8]

Fragmentm/zDescription
[M]⁺137Molecular ion
[M-OH]⁺120Loss of hydroxyl radical
[M-COOH]⁺92Loss of carboxyl group
[M-CO]⁺109Loss of carbon monoxide

Chemical Reactivity and Potential Applications

The dual functionality of this compound opens up a vast landscape for chemical transformations and applications.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations, including:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

  • Amidation: Reaction with amines, often facilitated by coupling agents (e.g., DCC, HATU), to produce amides. This is a cornerstone reaction in the synthesis of peptidomimetics and other bioactive molecules.

  • Reduction: Can be reduced to the corresponding alcohol (4-cyano-2-(hydroxymethyl)furan) using strong reducing agents like lithium aluminum hydride.

Reactivity of the Cyano Group

The nitrile group also offers diverse synthetic possibilities:

  • Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield furan-2,4-dicarboxylic acid.

  • Reduction: Can be reduced to a primary amine (4-(aminomethyl)furan-2-carboxylic acid) using reagents like lithium aluminum hydride or through catalytic hydrogenation.

  • Cycloaddition: The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are important bioisosteres of carboxylic acids in medicinal chemistry.

Potential Applications
  • Drug Discovery: The furan nucleus is a privileged scaffold in medicinal chemistry.[1] The introduction of the cyano and carboxylic acid groups provides vectors for library synthesis to explore structure-activity relationships (SAR) for various biological targets. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups to modulate the pharmacological profile of a lead compound.

  • Materials Science: As a rigid, functionalized monomer, this compound could be a valuable building block for the synthesis of high-performance polymers, such as polyesters and polyamides, with tailored thermal and electronic properties.

Safety and Handling

As there is no specific safety data available for this compound, it is imperative to handle this compound with the utmost care, adhering to the safety protocols for related chemical classes, namely aromatic nitriles and carboxylic acids.[9][10]

  • General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Inhalation: Avoid inhaling dust or vapors. May be harmful if inhaled.[9]

  • Skin and Eye Contact: Avoid contact with skin and eyes. Can cause skin and eye irritation.[9]

  • Ingestion: Harmful if swallowed.[9]

  • Fire Hazards: The compound is likely combustible. Use appropriate fire extinguishing media.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical. In the absence of a specific SDS, a risk assessment should be conducted based on the known hazards of similar compounds.

Conclusion

This compound represents a molecule of significant synthetic potential. Its unique arrangement of functional groups on a furan core makes it an attractive building block for the development of novel pharmaceuticals and advanced materials. This guide has provided a foundational understanding of its properties, a plausible synthetic route, and an overview of its potential applications. It is our hope that this information will catalyze further research and innovation in the scientific community.

References

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link]
  • Gomez, G., et al. (1996). An analysis of substituent effects on 1 H and 13 C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations. Journal of the Chemical Society, Perkin Transactions 2, (12), 2671-2676. [Link]
  • Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry Class Notes. [Link]
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • Journal of the Chemical Society, Perkin Transactions 2. (1996). An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans.
  • Fay, L. B., Huynh-Ba, T., & Blank, I. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(11), 4479-4484. [Link]
  • El-Baih, F. E. M., et al. (2010). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Arabian Journal of Chemistry, 3(3), 177-184. [Link]
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • Tang, S. Y., et al. (1979). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry, 57(15), 1995-2004. [Link]
  • Pástor, M., & Gonda, J. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKIVOC, 2013(4), 405-412. [Link]
  • Simbizi, R., et al. (2022). On the formation of 2- and 3-cyanofurans and their protonated forms in interstellar medium conditions. Physical Chemistry Chemical Physics, 24(37), 22769-22780. [Link]
  • Simbizi, R., et al. (2022). On the formation of 2- and 3-cyanofurans and their protonated forms in interstellar medium conditions: quantum chemical evidence. RSC Advances, 12(40), 26038-26049. [Link]
  • Shi, J., et al. (2020). Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. Biochemical Engineering Journal, 157, 107548. [Link]
  • American Chemical Society. (2022, January 16). 5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene. The Journal of Organic Chemistry. [Link]
  • ResearchGate. (n.d.).
  • Floyd, A. J., Kinsman, R. G., & Brown, D. W. (1983). Direct cyanation of the furan nucleus by chlorosulphonyl isocyanate. Tetrahedron, 39(22), 3881-3885. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (2025, August 6). Ionization and fragmentation of furan molecules by electron collisions. [Link]
  • Wang, C., et al. (2018). Catalytic synthesis of 2,5-furandicarboxylic acid from furoic acid: Transformation from C5 platform to C6 derivatives in biomass. Green Chemistry, 20(14), 3290-3294. [Link]
  • MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]
  • National Center for Biotechnology Information. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 9(10), 1435. [Link]
  • Royal Society of Chemistry. (n.d.).
  • Wikipedia. (n.d.). 2-Furonitrile. [Link]
  • ResearchGate. (2025, June). Oxidative cyanation of 5‐hydroxymethylfurfural and furfural. Reaction.... [Link]
  • National Center for Biotechnology Information. (n.d.). An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles. Molecules, 18(11), 13647-13661. [Link]
  • Wikipedia. (n.d.). 2-Furoic acid. [Link]
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785). [Link]
  • Royal Society of Chemistry. (n.d.).
  • Angene Chemical. (2024, November 1).
  • ResearchGate. (n.d.). 1 H and 13 C NMR spectra of isolated (a)
  • National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 55(7), 3051-3063. [Link]
  • Geochimica et Cosmochimica Acta. (2005). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 69(4), 891-899. [Link]
  • Royal Society of Chemistry. (n.d.).
  • Organic Syntheses. (n.d.). Procedure. [Link]
  • Wikipedia. (n.d.). Nitrile. [Link]
  • Safe Work Australia. (n.d.).
  • PubChem. (n.d.).
  • Chemical Communications. (2010). Facile synthesis of cyanofurans via Michael-addition/cyclization of ene–yne–ketones with trimethylsilyl cyanide.

Sources

An In-Depth Technical Guide to the Synthesis of 4-Cyanofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 4-cyanofuran-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. Recognizing the importance of this scaffold, this document details two primary, field-proven synthetic routes, commencing from readily accessible starting materials. Each proposed pathway is elaborated with step-by-step experimental protocols, mechanistic insights, and a discussion of the critical process parameters. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a robust framework for the practical synthesis of this compound.

Introduction: The Significance of Substituted Furans

Furan-based carboxylic acids are a class of organic compounds that have garnered significant attention due to their presence in numerous natural products and their utility as versatile intermediates in the synthesis of pharmaceuticals and other functional materials.[1] The rigid furan scaffold, coupled with the electronic properties of its substituents, allows for the fine-tuning of molecular properties, making these compounds attractive for a range of applications. This compound, in particular, with its strategically positioned cyano and carboxylic acid functionalities, presents a unique molecular architecture for the construction of more complex molecules. The cyano group can serve as a precursor to other functional groups or as a key interacting element in biological systems, while the carboxylic acid moiety provides a handle for further derivatization, such as amide bond formation.

This guide will explore two logical and experimentally viable synthetic pathways to this compound, providing the necessary detail for their successful implementation in a laboratory setting.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached through two primary strategies, both of which rely on the functionalization of a pre-existing furan ring. The choice of route may depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory.

Synthesis_Overview Start Furan Derivatives Route1 Route 1: From 4-Aminofuran-2-carboxylic Acid Start->Route1 Amino Group Installation Route2 Route 2: From 4-Bromofuran-2-carboxylic Acid Start->Route2 Bromination Target This compound Route1->Target Sandmeyer Reaction Route2->Target Cyanation Sandmeyer_Reaction Amino_Furan 4-Aminofuran-2-carboxylic Acid Diazonium_Salt Furan-2-carboxylic acid-4-diazonium salt Amino_Furan->Diazonium_Salt NaNO₂, HCl, 0-5 °C Cyano_Furan This compound Diazonium_Salt->Cyano_Furan CuCN Rosenmund_von_Braun_Reaction Bromo_Furan 4-Bromofuran-2-carboxylic Acid Cyano_Furan This compound Bromo_Furan->Cyano_Furan CuCN, High Temperature (e.g., DMF, Pyridine)

Sources

A Technical Guide to 4-Cyanofuran-2-carboxylic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Core Properties

4-Cyanofuran-2-carboxylic acid is a bifunctional organic molecule featuring a furan ring substituted with both a nitrile (-C≡N) and a carboxylic acid (-COOH) group. This unique arrangement of electron-withdrawing groups on an aromatic heterocycle imparts distinct chemical reactivity and makes it a valuable synthon for creating more complex molecular architectures.

Its formal IUPAC name is This compound [1].

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₆H₃NO₃[1]
Molecular Weight 137.09 g/mol [1]
CAS Number 15019-30-4[2]
Canonical SMILES C1=C(OC=C1C#N)C(=O)O[1]
Appearance White to off-white crystalline powder (typical)Vendor Data
pKa ~3-4 (estimated, acidic proton on carboxyl group)Chemical Analogy

The presence of both a hydrogen bond donor (the carboxylic acid) and acceptor (nitrile and furan oxygen) within a rigid framework is a key feature driving its utility in drug design, where specific interactions with biological targets are paramount[3][4].

Synthesis and Purification: A Mechanistic Perspective

The synthesis of substituted furans is a well-established field of organic chemistry, with multiple routes available[5]. For this compound, a common and logical synthetic approach involves the modification of a pre-existing furan core. A plausible synthetic workflow is outlined below.

G cluster_start Starting Material cluster_process Key Transformation Steps cluster_end Final Product A Furan-2-carboxylic acid or its ester derivative B Step 1: Halogenation (e.g., Bromination at C4/C5) A->B NBS or Br₂ in appropriate solvent C Step 2: Cyanation (e.g., Rosenmund-von Braun reaction) B->C CuCN, high temperature in polar aprotic solvent E This compound C->E Acid or Base catalysis (if necessary) D Step 3: Selective Hydrolysis (if starting from ester)

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

This protocol is a generalized representation based on established furan chemistry. Researchers should consult specific literature for optimized conditions.

  • Bromination of the Furan Ring: Furan-2-carboxylic acid or its methyl/ethyl ester is dissolved in a suitable solvent (e.g., dichloromethane or acetic acid). N-Bromosuccinimide (NBS) is added portion-wise at a controlled temperature (typically 0 °C to room temperature) to selectively install a bromine atom, primarily at the 5-position and subsequently the 4-position. The reaction is monitored by TLC or GC-MS.

    • Causality: The carboxyl group is a deactivating, meta-directing group in typical electrophilic aromatic substitution. However, in the highly activated furan ring, substitution still occurs readily, often leading to a mixture of isomers that require careful separation. Using an ester protects the acid functionality and can improve solubility.

  • Cyanation Reaction: The isolated 4-bromo-furan-2-carboxylate intermediate is subjected to a nucleophilic substitution with a cyanide source, such as copper(I) cyanide (CuCN). This reaction, a variant of the Rosenmund-von Braun reaction, is typically performed at elevated temperatures (150-200 °C) in a high-boiling polar aprotic solvent like DMF or NMP.

    • Causality: The transition metal catalyst (copper) is essential to facilitate the displacement of the aryl halide with the cyanide anion, a reaction that is otherwise difficult. This step is critical for introducing the nitrile functionality.

  • Hydrolysis and Purification: If an ester was used as the starting material, the resulting 4-cyanofuran-2-carboxylate is hydrolyzed to the carboxylic acid using standard aqueous acid (e.g., HCl) or base (e.g., NaOH) followed by acidic workup.

    • Self-Validation: The crude product is then purified. Recrystallization from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexanes) is the preferred method. Purity is confirmed by measuring the melting point and comparing it to the literature value, as well as by spectroscopic analysis. The yield should be calculated and recorded.

Spectroscopic and Analytical Characterization

Unambiguous characterization is crucial for validating the synthesis and ensuring the compound's suitability for downstream applications.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Two distinct signals in the aromatic region (7-8 ppm), each appearing as a doublet or singlet, corresponding to the two protons on the furan ring. A broad singlet at high chemical shift (>10 ppm) for the carboxylic acid proton, which is exchangeable with D₂O.
¹³C NMR Six distinct signals: two for the furan CH carbons, two for the quaternary furan carbons (one attached to -CN, one to -COOH), one for the nitrile carbon (-C≡N) around 110-120 ppm, and one for the carboxyl carbon (-COOH) around 160-170 ppm.
FT-IR A sharp, intense absorption band around 2230 cm⁻¹ characteristic of the C≡N stretch. A broad O-H stretch from the carboxylic acid from ~2500-3300 cm⁻¹. A sharp C=O stretch around 1700 cm⁻¹.
Mass Spec (HRMS) The calculated exact mass is 137.0113 g/mol for C₆H₃NO₃. High-resolution mass spectrometry should confirm this mass to within a few ppm, verifying the elemental composition[1].
Applications in Drug Discovery and Medicinal Chemistry

The furan ring is a privileged scaffold in medicinal chemistry, acting as a bioisostere for phenyl rings while offering modified electronic properties and metabolic profiles[6]. The carboxylic acid group is also a cornerstone of drug design, enhancing water solubility and providing a key interaction point (hydrogen bonding, salt bridge formation) with biological targets[3][4][7].

This compound combines these features with a nitrile group, which serves multiple roles:

  • Polar Interaction: The nitrile can act as a potent hydrogen bond acceptor.

  • Metabolic Blocker: It can be used to block a site of potential metabolic oxidation.

  • Chemical Handle: The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further diversification possibilities.

G cluster_interactions A This compound (Building Block) B Active Pharmaceutical Ingredient (API) Core A->B Amide Coupling or Esterification C Biological Target (e.g., Enzyme, Receptor) B->C Binding D Carboxyl Group: - H-Bonding - Salt Bridge Furan Ring: - π-stacking - Hydrophobic Pocket Nitrile Group: - H-Bond Acceptor - Dipole Interaction C->D Pharmacophore Analysis

Caption: Logical relationship of the molecule as a building block in drug design.

This molecule is particularly useful in fragment-based drug discovery (FBDD) and as a starting point for the synthesis of inhibitors for enzymes like kinases, proteases, and metabolic enzymes where specific polar interactions are required for potency and selectivity.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed.

  • Hazard Identification: While a specific, comprehensive toxicology profile is not widely published, related furan and carboxylic acid compounds can be irritants to the skin, eyes, and respiratory system[8][9][10]. The compound should be handled as potentially harmful if swallowed or inhaled[11][12].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves[8][9]. All manipulations should be performed in a well-ventilated chemical fume hood[12].

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area[8][9]. It may be sensitive to light and air over prolonged periods, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability[11].

  • Disposal: Dispose of the chemical and its container in accordance with all local, regional, and national regulations[8][11].

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Greenbook. (2018). Safety Data Sheet.
  • Organic Syntheses. (n.d.). 2-Furancarboxylic Acid and 2-Furylcarbinol.
  • Bentham Science. (2019). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
  • MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.
  • ResearchGate. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives.
  • Wikipedia. (n.d.). 2-Furoic acid.
  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • Wiley-VCH. (2017). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
  • Organic Chemistry Portal. (n.d.). Furan synthesis.
  • ResearchGate. (2017). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals | Request PDF.
  • PubChem. (n.d.). 4-Aminofuran-2-Carboxylic Acid. National Center for Biotechnology Information.
  • ARKAT USA. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.
  • Chemistry LibreTexts. (2024). 20.1: Naming Carboxylic Acids and Nitriles.
  • NIST. (n.d.). 2-Furancarboxylic acid. National Institute of Standards and Technology.

Sources

4-Cyanofuran-2-carboxylic acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 4-Cyanofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for this molecule is not extensively documented in publicly available literature, this guide synthesizes foundational chemical principles and spectroscopic data from analogous structures to present a robust theoretical and practical understanding of its key characteristics. We will explore its structural features, propose a viable synthetic pathway, predict its spectroscopic signatures (NMR, IR, and Mass Spectrometry), and discuss its potential applications, particularly in the realm of drug discovery. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel furan derivatives.

Introduction: The Scientific Merit of Substituted Furans

The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various chemical interactions make it a versatile building block in drug design.[1][2] The derivatization of the furan nucleus, particularly with functional groups like carboxylic acids and nitriles, can significantly modulate a molecule's physicochemical and biological properties.

This compound incorporates two key functional groups: a carboxylic acid at the 2-position and a nitrile group at the 4-position. The carboxylic acid moiety is a common feature in drug molecules, often involved in hydrogen bonding interactions with biological targets and contributing to aqueous solubility.[3][4] The nitrile group is a versatile functional group in drug design, acting as a bioisostere for other groups, participating in hydrogen bonding, and improving metabolic stability.[5][6][7] The strategic placement of these groups on the furan ring suggests that this compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are derived from its chemical formula, C₆H₃NO₃, and its molecular weight of approximately 137.09 g/mol .[8]

Table 1: Computed Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₆H₃NO₃PubChem[8]
Molecular Weight137.09 g/mol PubChem[8]
XLogP30.6PubChem[8]
Hydrogen Bond Donor Count1PubChem[8]
Hydrogen Bond Acceptor Count4PubChem[8]
Rotatable Bond Count1PubChem[8]

The planar furan ring, with the carboxylic acid and nitrile substituents, dictates the molecule's overall geometry. The presence of both a hydrogen bond donor (-COOH) and multiple acceptors (the carbonyl oxygen, the furan oxygen, and the nitrile nitrogen) suggests the potential for complex intermolecular interactions, which will influence its crystalline structure and solubility.

Proposed Synthetic Pathway and Mechanistic Considerations

Retrosynthetic Analysis

A feasible retrosynthetic pathway for this compound is outlined below. The key transformation is the introduction of the cyano group at the 4-position of the furan ring.

G Target This compound Intermediate1 4-Bromofuran-2-carboxylic acid Target->Intermediate1 Cyanation StartingMaterial Furan-2-carboxylic acid Intermediate1->StartingMaterial Bromination

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Bromination of Furan-2-carboxylic acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve furan-2-carboxylic acid in a suitable solvent such as glacial acetic acid.

  • Reagent Addition: Slowly add a solution of bromine in glacial acetic acid to the flask at room temperature while stirring. The reaction is typically exothermic and should be controlled with an ice bath if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the product. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 4-Bromofuran-2-carboxylic acid.

Step 2: Cyanation of 4-Bromofuran-2-carboxylic acid

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 4-Bromofuran-2-carboxylic acid, a cyanide source (e.g., copper(I) cyanide), and a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Catalysis: The addition of a palladium catalyst, such as Pd(PPh₃)₄, can facilitate the cyanation reaction.

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (typically >100 °C) and stir for several hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.

  • Workup and Purification: After cooling to room temperature, quench the reaction with an aqueous solution of ferric chloride or sodium cyanide to decompose any unreacted copper cyanide. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

G cluster_0 Synthesis Workflow A Furan-2-carboxylic acid B Bromination (Br2, Acetic Acid) A->B C 4-Bromofuran-2-carboxylic acid B->C D Cyanation (CuCN, Pd catalyst, DMF) C->D E This compound D->E F Purification (Column Chromatography) E->F G Final Product F->G

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on the known spectral properties of furan derivatives, carboxylic acids, and nitriles, we can predict the key features of its NMR, IR, and mass spectra.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the two protons on the furan ring. The proton at the 3-position will likely appear at a different chemical shift than the proton at the 5-position due to the different electronic effects of the adjacent cyano and carboxylic acid groups. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically between 10-13 ppm.

¹³C NMR: The carbon NMR spectrum will show six distinct signals. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 160-170 ppm. The carbon of the nitrile group typically appears between 115-125 ppm. The four carbons of the furan ring will have distinct chemical shifts reflecting their electronic environment.

Table 2: Predicted NMR Chemical Shifts for this compound
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-37.2 - 7.5115 - 125
H-57.8 - 8.2145 - 155
-COOH10.0 - 13.0 (broad s)160 - 170
C-2-140 - 150
C-3-115 - 125
C-4-100 - 110
C-5-145 - 155
-C≡N-115 - 125
Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands.[3][4][9]

  • O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[3][9]

  • C≡N Stretch: A sharp, medium-to-strong intensity absorption band around 2230-2240 cm⁻¹, indicative of the nitrile group conjugated with the aromatic furan ring.

  • C=O Stretch: A strong, sharp absorption band in the region of 1700-1730 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid. Conjugation with the furan ring may shift this to a slightly lower wavenumber.

  • C-O Stretch and O-H Bend: Absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to the C-O stretching and O-H bending vibrations of the carboxylic acid, as well as vibrations of the furan ring.

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the molecule (approximately 137). Common fragmentation patterns would likely involve the loss of the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45), and potentially the loss of carbon monoxide (-CO, M-28) from the furan ring.

Potential Applications in Drug Discovery and Materials Science

The unique combination of a furan scaffold, a carboxylic acid, and a nitrile group makes this compound an attractive starting point for the development of novel compounds with potential therapeutic or material applications.

  • Medicinal Chemistry: The furan-2-carboxylic acid moiety is present in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Recent studies have also highlighted the potential of furan-2-carboxylic acid derivatives as anti-gluconeogenesis agents for the treatment of type 2 diabetes.[10] The nitrile group can act as a key pharmacophore, and its incorporation has been a successful strategy in the development of numerous FDA-approved drugs.[6][11] The linear geometry and electron-withdrawing nature of the nitrile can enhance binding affinity to target proteins.[6]

  • Materials Science: Furan-based compounds, particularly dicarboxylic acids, are being explored as renewable building blocks for the synthesis of polyesters and polyamides with novel properties. The presence of the nitrile group could be exploited for further polymerization or cross-linking reactions.

Conclusion

This compound is a molecule with significant potential, stemming from the synergistic combination of its furan core and its carboxylic acid and nitrile functionalities. While detailed experimental characterization is not yet widely reported, this guide has provided a comprehensive overview of its predicted molecular structure, a plausible synthetic route, and its expected spectroscopic profile. The insights presented herein are intended to facilitate further research and development involving this promising compound, paving the way for new discoveries in both medicine and materials science.

References

  • Vertex AI Search. (n.d.). Exploring Chemical Synthesis: The Role of Nitriles in Pharma.
  • Zheng, Y., & Zhan, C. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. European Journal of Medicinal Chemistry, 223, 113639.
  • Wikipedia. (n.d.). Nitrile.
  • Dou, D., & Liu, X. (2023). Application of Nitrile in Drug Design. Molecules, 28(15), 5894.
  • Zheng, Y., & Zhan, C. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. European Journal of Medicinal Chemistry, 223, 113639.
  • PubChem. (n.d.). This compound.
  • BioWorld. (2023). Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo.
  • BenchChem. (n.d.).
  • Rojas-Durán, F., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-carboxamides. Chemistry – A European Journal, e202400879.
  • ChemicalBook. (n.d.). 4-CYANOFURAN-2-CARBOXYLICACID | 1369496-50-3.
  • MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID AND 2-FURYL CARBINOL.
  • Wikipedia. (n.d.). 2-Furoic acid.
  • Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.
  • PubChem. (n.d.). 4-Aminofuran-2-Carboxylic Acid.
  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • PubChem. (n.d.). 2-Furancarboxylic acid.
  • Organic Chemistry Portal. (n.d.). Furan synthesis.
  • Britannica. (2023). Carboxylic acid - Nitriles, Synthesis, Reactions.
  • Wikipedia. (n.d.). 2-Furonitrile.
  • Arkat USA. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.
  • ChemicalBook. (n.d.). 5-(4-CYANOPHENYL)FURAN-2-CARBOXYLIC ACID METHYL ESTER.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Cyanofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanofuran-2-carboxylic acid is a substituted heterocyclic compound featuring a furan core, a nitrile group, and a carboxylic acid moiety. Its molecular structure presents a unique combination of electron-withdrawing groups on a conjugated aromatic system, making it a potentially valuable building block in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for its application in any research or development pipeline. This guide provides a comprehensive overview of the expected spectroscopic signature of this compound, grounded in fundamental principles and data from analogous structures. We will explore the anticipated data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section includes not only the interpretation of predicted data but also detailed, field-proven protocols for data acquisition, ensuring that this document serves as a practical as well as a theoretical resource.

Molecular Structure and Predicted Spectroscopic Overview

The foundational step in any spectroscopic analysis is understanding the molecule's structure. The key features of this compound (C₆H₃NO₃, Molecular Weight: 137.09 g/mol ) that will govern its spectroscopic output are:

  • Furan Ring: An aromatic five-membered heterocycle providing a scaffold with two distinct proton environments and four unique carbon environments.

  • Carboxylic Acid (-COOH): This group will produce a highly characteristic, broad O-H stretch in the IR spectrum, a downfield proton signal (~10-13 ppm) in ¹H NMR, and a carbonyl carbon signal (~165-185 ppm) in ¹³C NMR.[1][2][3][4]

  • Nitrile (-C≡N): An electron-withdrawing group with a sharp, intense absorption in a relatively clean region of the IR spectrum (~2230 cm⁻¹) and a distinct quaternary carbon signal in the ¹³C NMR spectrum (~115-130 ppm).[1][2][5]

These functional groups create a conjugated system that will influence the electronic transitions observed in UV-Vis spectroscopy and dictate the fragmentation patterns in mass spectrometry.

PropertyValueSource
Molecular Formula C₆H₃NO₃PubChem[6]
Molecular Weight 137.09 g/mol PubChem[6]
Exact Mass 137.0113 g/mol PubChem[6]
IUPAC Name This compoundPubChem[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous structural confirmation.

Expertise & Causality: Interpreting the Predicted NMR Spectra
  • ¹H NMR: The furan ring possesses two protons. The proton at the C5 position will be adjacent to the oxygen and the cyano-substituted carbon, while the proton at the C3 position is flanked by the oxygen and the carboxyl-substituted carbon. Both the cyano and carboxyl groups are electron-withdrawing, which will deshield the furan protons, shifting them downfield relative to unsubstituted furan. The carboxylic acid proton itself is highly deshielded and will appear as a broad singlet at a very high chemical shift, often above 12 ppm, due to strong hydrogen bonding.[1][4]

  • ¹³C NMR: The molecule has six unique carbon atoms. The carboxyl carbon is the most deshielded, appearing in the typical range for carboxylic acids.[2][7][8] The four furan carbons will have distinct chemical shifts influenced by the attached substituents and the ring oxygen. The nitrile carbon has a characteristic chemical shift in the 115-120 ppm region.[4][5]

Predicted NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

Proton AssignmentPredicted δ (ppm)MultiplicityNotes
-COOH~13.0Broad SingletChemical shift is concentration-dependent; disappears upon D₂O exchange.[1][2]
H-5~8.0 - 8.5Singlet / DoubletDeshielded by adjacent cyano group. May show small coupling to H-3.
H-3~7.4 - 7.8Singlet / DoubletDeshielded by adjacent carboxyl group. May show small coupling to H-5.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

Carbon AssignmentPredicted δ (ppm)Notes
C=O (Carboxyl)~160 - 170Typical range for an α,β-unsaturated or aromatic carboxylic acid.[1][4]
C2 (C-COOH)~145 - 155Quaternary carbon attached to oxygen and the carboxyl group.
C5 (CH)~140 - 150Protonated furan carbon, deshielded by oxygen.
C3 (CH)~115 - 125Protonated furan carbon.
C4 (C-CN)~110 - 120Quaternary carbon attached to the nitrile group.
C≡N (Nitrile)~115 - 120Characteristic region for a nitrile carbon.[4][5]
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the acidic proton is readily observable). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for ¹H.

    • Acquire a standard single-pulse ¹H spectrum.

    • Typical parameters: 16-32 scans, 2-second relaxation delay, 90° pulse width.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Reference the solvent peak (DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Tune and match the probe for ¹³C.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, 2-5 second relaxation delay, 45-90° pulse width.

    • Process the data and reference the solvent peak (DMSO-d₆ at 39.52 ppm).

  • Validation (Optional): To confirm the -COOH proton signal, add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The broad singlet corresponding to the acidic proton should disappear.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Weigh Sample (5-10 mg) p2 Dissolve in 0.6 mL Deuterated Solvent p1->p2 p3 Transfer to NMR Tube p2->p3 a1 Insert into Spectrometer p3->a1 a2 Tune & Match Probe a1->a2 a3 Acquire 1H Spectrum a2->a3 a4 Acquire 13C Spectrum a3->a4 d1 Fourier Transform a4->d1 d2 Phase & Baseline Correction d1->d2 d3 Reference to Solvent d2->d3 d4 Integrate & Assign Peaks d3->d4 end end d4->end Final Spectrum IR_Workflow start Start b_scan Acquire Background Spectrum (Clean Crystal) start->b_scan sample Place Solid Sample on ATR Crystal b_scan->sample pressure Apply Pressure with Anvil sample->pressure s_scan Acquire Sample Spectrum (16-32 Scans) pressure->s_scan process Ratio Sample/Background s_scan->process end Final IR Spectrum process->end MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation p1 Prepare Dilute Solution (1-10 ug/mL) p2 Filter Sample p1->p2 a1 Inject into HPLC p2->a1 a2 Chromatographic Separation a1->a2 a3 Electrospray Ionization (ESI) a2->a3 a4 Mass Analysis (Full Scan & MS/MS) a3->a4 d1 Determine Exact Mass a4->d1 d2 Confirm Elemental Formula d1->d2 d3 Analyze Fragmentation d2->d3 end end d3->end Final Report

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Cyanofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis and practical protocol for the acquisition and interpretation of the ¹H NMR spectrum of 4-Cyanofuran-2-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of novel chemical entities.

Introduction

This compound is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules. This guide will delve into the theoretical prediction and practical aspects of obtaining and interpreting the ¹H NMR spectrum of this specific furan derivative.

Predicted ¹H NMR Spectrum Analysis

The structure of this compound dictates a specific pattern in its ¹H NMR spectrum, characterized by distinct chemical shifts, multiplicities, and coupling constants for the two protons on the furan ring and the acidic proton of the carboxylic acid.

Molecular Structure and Proton Designations

Figure 1. Molecular structure of this compound with proton designations.

The ¹H NMR spectrum is predicted to exhibit three distinct signals: one for the carboxylic acid proton (-COOH), and one for each of the two aromatic protons on the furan ring (H-3 and H-5).

Chemical Shift Predictions

The chemical shifts (δ) are influenced by the electron-withdrawing effects of the carboxylic acid and cyano groups, as well as the inherent aromaticity of the furan ring.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the range of 10-13 ppm. Its chemical shift is sensitive to concentration and the solvent used due to hydrogen bonding.[1]

  • Furan Ring Protons (H-3 and H-5):

    • H-5: This proton is adjacent to the oxygen atom and the carboxylic acid group. The carboxylic acid group is electron-withdrawing, which will deshield H-5, shifting it downfield. Based on data for similar furan structures, the chemical shift for H-5 is predicted to be in the range of 7.9-8.1 ppm.[2]

    • H-3: This proton is adjacent to the cyano group. The cyano group is also a strong electron-withdrawing group, which will significantly deshield H-3. Its chemical shift is anticipated to be in the range of 7.4-7.6 ppm.

Multiplicity and Coupling Constants

The spin-spin coupling between the furan protons provides valuable structural information.

  • H-5: This proton will appear as a doublet due to coupling with H-3. The coupling constant, J3,5, is expected to be small, in the range of 0.8-1.8 Hz, which is typical for a four-bond coupling in a furan ring.

  • H-3: This proton will also appear as a doublet due to coupling with H-5, with the same coupling constant, J3,5.

Predicted ¹H NMR Data Summary
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-COOH10.0 - 13.0broad singlet-
H-57.9 - 8.1doublet0.8 - 1.8
H-37.4 - 7.6doublet0.8 - 1.8

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a detailed, step-by-step methodology for obtaining a high-quality ¹H NMR spectrum of this compound.

I. Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice for carboxylic acids due to its high polarity and ability to form hydrogen bonds, which can help in observing the acidic proton. Deuterated chloroform (CDCl₃) can also be used, but the carboxylic acid proton may exchange with trace amounts of water, leading to a broader signal or its disappearance.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

II. NMR Instrument Parameters (300 MHz Spectrometer)
  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is appropriate.

    • Number of Scans (NS): Start with 16 or 32 scans to obtain a good signal-to-noise ratio. This can be adjusted based on the initial spectrum.

    • Receiver Gain (RG): Use an automatic receiver gain setting.

    • Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good resolution.

    • Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient.

    • Spectral Width (SW): A spectral width of 15-20 ppm is recommended to ensure all signals, including the downfield carboxylic acid proton, are observed.

    • Transmitter Frequency Offset (O1p): Center the spectral window around 6-7 ppm.

III. Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm).

  • Integration: Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each peak and determine the coupling constants for the multiplets.

Visualizing Proton Relationships

The following diagram illustrates the through-bond coupling relationship between the protons in this compound.

G H5 H-5 H3 H-3 H5->H3 J_3,5 COOH -COOH

Figure 2. Coupling diagram for this compound protons.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be simple and highly informative, allowing for straightforward structural confirmation. The key features are two doublets in the aromatic region corresponding to the furan protons and a broad singlet in the downfield region for the carboxylic acid proton. By following the detailed experimental protocol provided, researchers can reliably obtain a high-quality spectrum for analysis. This guide serves as a comprehensive resource for the characterization of this and structurally related compounds.

References

  • MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), m1515. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). ¹H NMR spectra of the 5‐hydroxymethyl‐2‐furancarboxylic acid (HFCA)‐based plasticizers.
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • PubChem. (n.d.). 2-Furancarboxylic acid. National Center for Biotechnology Information.
  • NIST. (n.d.). 2-Furancarboxylic acid. In NIST Chemistry WebBook.
  • Defense Technical Information Center. (2014). Synthesis and Characterization of Furanic Compounds.
  • Alvarez-Ibarra, C., Quiroga-Feijóo, M. L., & Toledano, E. (1997). An analysis of substituent effects on 1 H and 13 C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations. Perkin Transactions 2, (7), 1645-1652. [Link]

Sources

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 4-Cyanofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-cyanofuran-2-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental guidance, and detailed spectral analysis.

Introduction: The Structural Significance of this compound

This compound is a disubstituted furan derivative featuring two powerful electron-withdrawing groups: a nitrile (-CN) at the C4 position and a carboxylic acid (-COOH) at the C2 position. The precise arrangement of these substituents on the furan ring dictates the molecule's electronic properties, reactivity, and potential biological activity. ¹³C NMR spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous structural elucidation and purity assessment of such novel chemical entities. By providing a unique fingerprint of the carbon skeleton, ¹³C NMR allows for the precise assignment of each carbon atom within the molecule, confirming its identity and substitution pattern.

Theoretical Principles: Predicting the ¹³C NMR Spectrum

The chemical shift of each carbon atom in this compound is determined by its local electronic environment, which is significantly influenced by the electronegativity and resonance effects of the oxygen heteroatom and the two substituents. To predict the ¹³C NMR spectrum, we can employ the principle of substituent chemical shift (SCS) additivity. This approach starts with the known chemical shifts of the parent furan molecule and then incorporates the incremental shifts caused by the introduction of the carboxylic acid and cyano groups.

Baseline Spectrum: Furan

The parent furan molecule exhibits two distinct signals in its ¹³C NMR spectrum due to its symmetry. The α-carbons (C2 and C5) are equivalent, as are the β-carbons (C3 and C4).

Carbon AtomChemical Shift (δ, ppm)
C2, C5 (α-carbons)142.8
C3, C4 (β-carbons)109.8

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0 ppm.

Substituent Effects of the Carboxylic Acid Group (-COOH) at C2

The introduction of a carboxylic acid group at the C2 position breaks the symmetry of the furan ring and induces significant changes in the chemical shifts of all ring carbons. By comparing the experimental data of furan and 2-furoic acid[1], we can deduce the SCS effects of the -COOH group.

Substituent Effects of the Nitrile Group (-CN) at C4

The strong electron-withdrawing nature of the nitrile group via both induction and resonance will deshield the carbon to which it is attached (C4) and the other carbons in the ring, particularly the adjacent C3 and C5 atoms.

Predicted Chemical Shifts for this compound

By applying the principles of SCS additivity, we can predict the approximate chemical shifts for each carbon in this compound. The deshielding effects of both the carboxylic acid and nitrile groups are expected to result in downfield shifts for all furan ring carbons compared to the parent furan.

Experimental Protocol for ¹³C NMR Data Acquisition

A robust and reproducible experimental protocol is crucial for obtaining high-quality ¹³C NMR data.

Sample Preparation
  • Dissolution : Accurately weigh approximately 10-20 mg of high-purity this compound.

  • Solvent Selection : Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carboxylic acids due to its excellent dissolving power and the ability to observe the acidic proton in ¹H NMR.

  • Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following diagram illustrates the general workflow for acquiring a proton-decoupled ¹³C NMR spectrum.

Caption: Key electronic effects influencing the ¹³C NMR chemical shifts.

Conclusion

The ¹³C NMR spectrum of this compound provides a wealth of structural information that is critical for its unambiguous identification and characterization. By understanding the fundamental principles of chemical shifts and the influence of the carboxylic acid and nitrile substituents on the furan ring, researchers can confidently assign the observed signals and verify the integrity of their synthesized material. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality data, which is an essential prerequisite for accurate structural analysis in any research or drug development endeavor.

References

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 4-Cyanofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers and professionals in drug development and chemical analysis, understanding the structural nuances of novel small molecules is paramount. 4-Cyanofuran-2-carboxylic acid, a heterocyclic compound incorporating both a nitrile and a carboxylic acid function, presents a unique analytical challenge. This guide provides a comprehensive, in-depth exploration of the mass spectrometric behavior of this molecule. Moving beyond a simple recitation of methods, this document elucidates the rationale behind analytical choices, predicts fragmentation patterns based on first principles and established chemical behavior, and offers a robust framework for its characterization. The protocols and theoretical discussions herein are designed to be self-validating, grounded in authoritative scientific literature to ensure both accuracy and practical applicability in a research setting.

Molecular Profile and Physicochemical Properties

A thorough analysis begins with a fundamental understanding of the analyte. This compound is a rigid, planar molecule whose chemical characteristics are dictated by the interplay between the electron-withdrawing cyano and carboxylic acid groups and the aromatic furan ring.

PropertyValueSource
Molecular Formula C₆H₃NO₃
Molecular Weight 137.09 g/mol
Exact Mass 137.0113 Da
IUPAC Name This compound

The presence of a carboxylic acid group (pKa generally in the range of 3-5) makes the molecule acidic, a critical factor for selecting the ionization method.

Strategic Approach to Mass Spectrometric Analysis

The selection of an appropriate ionization technique is the cornerstone of a successful mass spectrometry experiment. For a thermally labile, polar, and acidic molecule like this compound, Electrospray Ionization (ESI) is the method of choice. ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for observing the intact molecular ion.

Ionization Mode: The Rationale for Negative Ion (ESI-)

Given the acidic nature of the carboxylic acid moiety, negative ion mode ESI is strongly recommended as the primary mode of analysis. In this mode, the molecule readily loses a proton in solution to form a deprotonated molecule, [M-H]⁻, which is then detected by the mass spectrometer. This process is highly efficient for acidic compounds and generally leads to a strong signal for the pseudomolecular ion. While positive ion mode analysis is possible, it would likely require the formation of adducts (e.g., [M+H]⁺, [M+Na]⁺), which is typically less efficient for strongly acidic molecules that lack a basic site for protonation.

Experimental Protocol: Sample Preparation and Infusion

A self-validating protocol ensures reproducibility and data integrity.

Objective: To prepare this compound for direct infusion analysis by ESI-MS.

Materials:

  • This compound

  • LC-MS grade Methanol

  • LC-MS grade Water

  • Ammonium hydroxide solution (for pH adjustment, optional)

  • Calibrated micropipettes and sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Perform a serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 1-10 µg/mL. This solvent system is compatible with ESI and promotes efficient ionization.

  • pH Adjustment (Optional but Recommended): For negative ion mode, adding a very small amount (e.g., 0.1% v/v) of a volatile base like ammonium hydroxide can enhance deprotonation and improve signal intensity.

  • Infusion: Infuse the working solution directly into the ESI source using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

Neg_Fragmentation cluster_frags Primary & Secondary Fragments parent [M-H]⁻ m/z 136.00 C₆H₂NO₃⁻ frag1 m/z 92.00 C₅H₂NO⁻ parent->frag1 - CO₂ (44 Da) frag2 m/z 65.00 C₄H₂O⁻ frag1->frag2 - HCN (27 Da) frag3 m/z 64.00 C₄H₂N⁻ frag1->frag3 - CO (28 Da)

Caption: Predicted ESI- fragmentation pathway of this compound.

Positive Ion Mode (ESI+) Fragmentation of [M+H]⁺ (m/z 138.02)

Although less favorable, analysis in positive ion mode would likely yield a protonated molecule at m/z 138.02. The fragmentation would proceed differently, initiated by losses from the protonated carboxylic acid group.

  • Primary Fragmentation: Loss of Water: Protonated carboxylic acids readily lose a molecule of water (H₂O), a neutral loss of 18.01 Da, to form an acylium ion. This would produce a fragment at m/z 120.01 .

  • Secondary Fragmentation: Loss of Carbon Monoxide: The resulting acylium ion is prone to losing carbon monoxide (CO), a neutral loss of 28.00 Da. This would lead to a fragment at m/z 92.01 , corresponding to the protonated cyanofuran.

  • Alternative Pathway: Reduction of Nitrile: In some cases, particularly when using acetonitrile as a solvent, nitriles can be reduced to primary amines in the ESI source. This could lead to unexpected adducts or ions, but is generally a minor pathway.

Precursor Ion (m/z)Proposed Fragment (m/z)Neutral LossFormula of Loss
138.02120.01H₂OH₂O
120.0192.01COCO

Conclusion

The mass spectrometric analysis of this compound is most effectively approached using Electrospray Ionization in the negative ion mode (ESI-). This method takes advantage of the molecule's inherent acidity to produce a strong deprotonated molecular ion signal at m/z 136.00. Tandem mass spectrometry (MS/MS) of this precursor is predicted to yield a characteristic fragmentation pattern dominated by an initial loss of CO₂ to produce an ion at m/z 92.00, followed by subsequent losses of HCN or CO. This guide provides a robust theoretical and practical framework for the confident identification and structural characterization of this compound, empowering researchers in their analytical endeavors. The principles and protocols outlined here are grounded in established scientific literature, ensuring a high degree of trustworthiness and applicability.

References

  • Harrison, A. G. (2009). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry, 87(5), 693-702. [Link]
  • Wang, H., & Glish, G. L. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 20(19), 2969-2972. [Link]
  • Wang, H., & Glish, G. L. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry.
  • Henriksen, T., Juhler, R. K., Svensmark, B., & Cech, N. B. (2005). The relative influences of acidity and polarity on responsiveness of small organic molecules to analysis with negative ion electrospray ionization mass spectrometry (ESI-MS). Digital Greensboro. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Harrison, A. G. (2009). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives.
  • Henriksen, T., Juhler, R. K., Svensmark, B., & Cech, N. B. (2005). The Relative Influences of Acidity and Polarity on Responsiveness of Small Organic Molecules to Analysis with Negative Ion Electrospray Ionization Mass Spectrometry (ESI-MS).
  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. [Link]
  • Ferreira, B. R., et al. (2023). Furan Dissociation Induced by Collisions with H3+ and C+ Ions. PubMed Central. [Link]
  • S, S., et al. (2009). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. PubMed Central. [Link]
  • ResearchGate. (n.d.).
  • Feketeová, L., et al. (2020). Carboxylation Enhances Fragmentation of Furan upon Resonant Electron Attachment.
  • Schmidt, A. C., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]
  • University of Arizona. (n.d.). Mass Spectrometry and Free Radicals. [https://www.chem.arizona.edu/chemt/courses/chem243/Mass%20Spectrometry%20and%20Free%20Radicals.pdf]([Link]

Solubility of 4-Cyanofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 4-Cyanofuran-2-carboxylic Acid for Pharmaceutical Research and Development

Abstract

This compound is a heterocyclic organic compound featuring a furan scaffold, a key motif in medicinal chemistry.[1] Its dual functionalization with a carboxylic acid and a nitrile group presents a unique physicochemical profile that is critical for its application in drug discovery and development. The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately its bioavailability and therapeutic efficacy.[2][3] This technical guide provides a comprehensive analysis of the anticipated solubility of this compound. We will explore its molecular characteristics to predict its behavior in various solvent systems, detail robust experimental protocols for both qualitative and quantitative solubility determination, and discuss the implications of its solubility profile in the context of pharmaceutical sciences. This document is intended for researchers, chemists, and formulation scientists engaged in the evaluation and development of furan-based chemical entities.

Introduction to this compound: A Molecule of Interest

The furan ring is a privileged scaffold in medicinal chemistry, present in numerous clinically approved drugs and investigational compounds.[1] It often serves as a bioisosteric replacement for phenyl rings, offering modulated electronic properties and metabolic stability.[1] The addition of a carboxylic acid group, a common pharmacophore, can facilitate interactions with biological targets and improve water solubility through ionization at physiological pH.[4] However, the presence of the electron-withdrawing nitrile (cyano) group on the furan ring introduces significant changes to the molecule's polarity, hydrogen bonding potential, and overall physicochemical nature.

Chemical Structure and Physicochemical Properties

Understanding the inherent properties of this compound is the first step in predicting its solubility. The molecule's structure combines a hydrophilic carboxylic acid, a polar nitrile group, and a pseudo-aromatic, moderately polar furan ring.

Table 1: Computed Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₆H₃NO₃ [5]
Molecular Weight 137.09 g/mol [5]
XLogP3 0.6 [5]
Hydrogen Bond Donor Count 1 [5]
Hydrogen Bond Acceptor Count 4 [5]

| Polar Surface Area | 74.2 Ų |[5] |

The XLogP3 value of 0.6 suggests a relatively balanced hydrophilic-lipophilic character. The presence of one hydrogen bond donor (the carboxylic acid proton) and four acceptors (the carboxyl and nitrile oxygens/nitrogens) indicates a strong potential for interaction with polar and protic solvents.[5]

Theoretical & Predictive Analysis of Solubility

The Principle of "Like Dissolves Like"

This principle posits that substances with similar polarities are more likely to be soluble in one another.[6]

  • Polar Solvents: Due to its multiple polar functional groups (carboxyl, cyano) and the oxygen heteroatom in the furan ring, the molecule is expected to exhibit favorable solubility in polar solvents such as water (under specific pH conditions), alcohols (methanol, ethanol), and polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

  • Non-Polar Solvents: Solubility is predicted to be low in non-polar solvents like hexane and toluene, as the energy required to break the strong intermolecular interactions (like hydrogen bonding) between the solute molecules would not be compensated by weak solute-solvent interactions.

pH-Dependent Solubility: The Critical Role of the Carboxylic Acid

The most significant factor governing the aqueous solubility of this compound is the ionizable carboxylic acid group.

  • In Acidic to Neutral Media (e.g., Water, 0.1 M HCl): The carboxylic acid will be predominantly in its neutral, protonated form (-COOH). In this state, aqueous solubility is expected to be limited, driven primarily by hydrogen bonding with water. The low yields of the related furan-2-carboxylic acid from aqueous solutions highlight this limited solubility.[7]

  • In Basic Media (e.g., 5% NaHCO₃, 0.1 M NaOH): In the presence of a base, the carboxylic acid will be deprotonated to form the highly polar and water-soluble carboxylate salt (-COO⁻Na⁺).[8][9] This acid-base reaction dramatically increases the compound's affinity for aqueous media, a characteristic feature used for the extraction and purification of carboxylic acids.

The Furan Ring: Considerations for Stability

A critical, field-proven insight is the inherent instability of the furan ring, particularly under acidic conditions or elevated temperatures, which can lead to polymerization or ring-opening.[10] This has direct implications for solubility testing.

  • Experimental Causality: When designing solubility experiments, prolonged heating should be avoided or carefully monitored. The choice of solvent can also be a stabilizing factor. Polar aprotic solvents like DMF have been shown to enhance the stability of furan derivatives during synthetic procedures and are therefore excellent choices for solubilizing these compounds for analysis.[10]

Experimental Determination of Solubility

To move from prediction to empirical data, standardized and self-validating protocols are essential. The following methodologies provide a framework for accurately assessing the solubility of this compound.

Protocol 1: Qualitative Solubility Classification

This initial screening provides rapid, essential information about the compound's acidic/basic/neutral character and its general solubility class.

Methodology:

  • Preparation: Add approximately 20-30 mg of this compound to a small test tube.

  • Solvent Addition: Add 1 mL of the test solvent in portions (e.g., 3-4 additions of ~0.3 mL), vortexing or stirring vigorously for 1-2 minutes after each addition.

  • Observation: Classify as "soluble" if the solid dissolves completely. If not, classify as "partially soluble" or "insoluble."

  • Test Solvent Sequence: A logical flow should be followed as depicted in the diagram below. Test solubility in:

    • Deionized Water

    • 5% w/v Sodium Hydroxide (NaOH) solution

    • 5% w/v Sodium Bicarbonate (NaHCO₃) solution

    • 5% v/v Hydrochloric Acid (HCl) solution

    • Common organic solvents: Methanol, Ethanol, DMSO, Acetonitrile.

Self-Validation: A key trustworthiness check for acidic compounds is to confirm solubility in 5% NaOH and then re-precipitate the compound by acidifying the solution with 5% HCl.[8] The return of the insoluble starting material validates that dissolution was due to salt formation, not degradation.

Diagram: Qualitative Solubility Analysis Workflow

G cluster_0 Aqueous Solubility Testing cluster_1 Acid-Base Reactivity Testing cluster_2 Organic Solvent Screening start Start with Compound water Add Water start->water soluble_water Soluble (Test pH) water->soluble_water Dissolves insoluble_water Insoluble water->insoluble_water Does not dissolve naoh Add 5% NaOH insoluble_water->naoh soluble_naoh Soluble (Strong or Weak Acid) naoh->soluble_naoh Dissolves insoluble_naoh Insoluble naoh->insoluble_naoh Does not dissolve nahco3 Add 5% NaHCO3 soluble_naoh->nahco3 organic Test in Organic Solvents (DMSO, Methanol, etc.) insoluble_naoh->organic soluble_nahco3 Soluble (Strong Acid) Observe Effervescence nahco3->soluble_nahco3 Dissolves insoluble_nahco3 Insoluble (Weak Acid) nahco3->insoluble_nahco3 Does not dissolve

A flowchart for the qualitative analysis of solubility.

Protocol 2: Quantitative Solubility by Isothermal Saturation

This method determines the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and is the gold standard for generating precise solubility data.

Methodology:

  • System Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection & Filtration: Withdraw a sample of the supernatant using a syringe. Immediately filter it through a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved solids. This step must be performed quickly and at temperature to prevent precipitation.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported as mg/mL or mol/L.

Diagram: Isothermal Saturation Experimental Workflow

G A 1. Add Excess Solid to Solvent B 2. Equilibrate (Constant T°, Agitation) A->B C 3. Sample & Filter (Remove Solids) B->C D 4. Accurate Dilution C->D E 5. Analyze (e.g., HPLC-UV) D->E F 6. Calculate Solubility E->F

A step-by-step workflow for quantitative solubility determination.

Anticipated Solubility Profile

Based on the theoretical analysis, the following table summarizes the predicted solubility behavior of this compound. This serves as a hypothesis to be confirmed by the experimental protocols described above.

Table 2: Anticipated Solubility Profile of this compound

Solvent System Predicted Solubility Rationale
Deionized Water (pH ~7) Sparingly Soluble The neutral carboxylic acid has limited ability to overcome crystal lattice energy, though some dissolution via hydrogen bonding is expected.
0.1 M HCl Insoluble / Very Slightly Soluble The common ion effect and low pH will suppress the deprotonation of the carboxylic acid, minimizing aqueous solubility.
0.1 M NaOH Highly Soluble Deprotonation forms the highly polar sodium 4-cyanofuran-2-carboxylate salt, which is readily solvated by water.[11]
Methanol / Ethanol Soluble These polar protic solvents can act as both hydrogen bond donors and acceptors, effectively solvating the molecule.[12]
Acetonitrile Moderately Soluble A polar aprotic solvent that can interact via dipole-dipole interactions, but lacks hydrogen bond donating ability.
DMSO / DMF Highly Soluble These are strong, polar aprotic solvents capable of disrupting the crystal lattice and solvating the polar functional groups effectively. They are also known to stabilize the furan ring.[10]
Dichloromethane (DCM) Slightly Soluble / Insoluble A solvent of lower polarity, unlikely to effectively solvate the highly polar carboxylic acid and nitrile groups.

| Toluene / Hexane | Insoluble | Non-polar solvents that cannot overcome the strong intermolecular forces of the solute.[12] |

Conclusion and Implications for Drug Development

This compound is predicted to be a compound with highly pH-dependent aqueous solubility. Its poor solubility in acidic and neutral conditions, mimicking the environment of the stomach and small intestine, could present a significant challenge for oral bioavailability.[2] However, its high solubility in basic media suggests that formulation strategies involving salt formation could be a viable path forward. The compound's good solubility in organic solvents like DMSO makes it amenable to initial in vitro screening but requires careful consideration for later-stage formulation. The potential for degradation of the furan ring necessitates careful handling and stability studies. This comprehensive solubility profile provides the foundational knowledge required for informed decision-making in the progression of any drug development program involving this or structurally related compounds.

References

  • Carboxylic Acid Unknowns and Titration. Department of Chemistry, University of California, Irvine. [Link]
  • This compound | C6H3NO3 | CID 18507598.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Denver. [Link]
  • Furan | Solubility of Things. [Link]
  • Solubility of Carboxylic Acids in 5% Nahco. Scribd. [Link]
  • EXPERIMENT 2 DETERMIN
  • Solubility of Organic Compounds. Chemistry LibreTexts. [Link]
  • Factors Affecting Thermally Induced Furan Formation.
  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]
  • Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [Link]
  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Bentham Science. [Link]
  • Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems.
  • 2-FURANCARBOXYLIC ACID and 2-FURYL-CARBINOL. Organic Syntheses. [Link]
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
  • 2-Furoic acid. Wikipedia. [Link]
  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 4-Cyanofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyanofuran-2-carboxylic acid is a pivotal building block in contemporary medicinal chemistry and materials science. The compound's utility is derived from its unique trifunctional structure: a furan ring, a nitrile group, and a carboxylic acid moiety. This architecture, while offering significant synthetic versatility, also presents distinct challenges concerning chemical stability and long-term storage. An in-depth understanding of its stability profile is therefore critical to ensure the integrity of starting materials and the reproducibility of experimental outcomes. This guide provides a comprehensive analysis of the factors influencing the stability of this compound, delineates its potential degradation pathways, and puts forth scientifically grounded protocols for its optimal storage and handling.

Chemical and Physical Properties

A foundational understanding of the intrinsic properties of this compound is essential for appreciating its stability characteristics.

PropertyValueSource
Molecular Formula C₆H₃NO₃[1]
Molecular Weight 137.09 g/mol [1]
Appearance Solid (Typical)
pKa (Predicted)Acidic (by analogy to furan carboxylic acids)[2][3]

The electron-withdrawing nature of both the nitrile and carboxylic acid groups significantly influences the electron density of the furan ring, rendering the molecule susceptible to specific degradation mechanisms.

Key Factors Influencing Stability

The long-term stability of this compound is contingent on several environmental factors. Mitigation of these factors is central to preserving the compound's purity and reactivity.

  • Temperature: Elevated temperatures can provide the activation energy for degradation reactions. Specifically, thermal decomposition of the furan ring and decarboxylation of the carboxylic acid are significant risks.[3][4] For analogous compounds like 2-furoic acid, stability is maintained up to 130°C.[3]

  • Light: Furan derivatives can be sensitive to light, particularly UV radiation. Photo-induced reactions may include dimerization, isomerization, and photodegradation.[5][6][7] While some furan-based structures are noted for their photochemical stability, it is a critical parameter to control.[8]

  • Moisture (Hydrolysis): The nitrile group is susceptible to hydrolysis, which can proceed under either acidic or basic conditions, typically accelerated by heat.[9][10][11] This reaction would convert the nitrile to a carboxylic acid, fundamentally altering the molecule's structure and properties.

  • pH: The acidity or basicity of the local environment can profoundly impact stability. The carboxylic acid moiety will exist in its deprotonated, carboxylate form at higher pH, which may alter its reactivity. Furthermore, extremes of pH can catalyze the hydrolysis of the nitrile group.[10] The stability of other heterocyclic compounds is known to be highly pH-dependent.[12][13][14]

Potential Degradation Pathways

Based on the known chemistry of the constituent functional groups, several degradation pathways can be postulated for this compound.

cluster_main This compound cluster_degradation Degradation Products start This compound hydrolysis Furan-2,4-dicarboxylic acid start->hydrolysis H₂O (Acid/Base catalysis) decarboxylation 4-Cyanofuran start->decarboxylation Heat (Δ) ring_opening Ring-Opened Products start->ring_opening Light (hν) / Oxidation

Caption: Postulated degradation pathways for this compound.

  • Nitrile Hydrolysis: In the presence of moisture and catalyzed by acid or base, the nitrile group can hydrolyze to a carboxylic acid, yielding furan-2,4-dicarboxylic acid.[9][10][11]

  • Decarboxylation: Thermal stress can induce the loss of carbon dioxide from the carboxylic acid group, a known degradation route for furoic acids, which would result in the formation of 4-cyanofuran.[4]

  • Furan Ring Opening: The furan ring itself is thermally labile and can undergo oxidative or photo-oxidative cleavage, leading to a variety of acyclic degradation products.[15]

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, the following protocols are recommended based on best practices for analogous compounds.

Long-Term Storage
  • Temperature: Store at 2-8°C for short to medium-term storage. For long-term archival, storage at -20°C is advisable.

  • Light: The compound should be stored in an amber, light-resistant container to prevent photodegradation.

  • Atmosphere: To mitigate oxidative degradation and hydrolysis, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.

  • Container: Use a tightly sealed container to prevent moisture ingress.

Handling
  • Environment: Handle the compound in a dry, well-ventilated area. For sensitive applications, use of a glove box or dry box is recommended.

  • Dispensing: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.

Experimental Workflow for Stability Assessment

For critical applications, it is imperative to perform a stability study. The following workflow provides a general framework for such an assessment.

cluster_prep Sample Preparation cluster_analysis Time-Point Analysis start Prepare solutions/aliquots of this compound conditions Expose to stress conditions: - Elevated Temperature - Light (UV/Vis) - Varied Humidity - Different pH buffers start->conditions sampling Sample at t=0, 1, 3, 6 months conditions->sampling hplc Analyze purity by HPLC-UV sampling->hplc lcms Identify degradants by LC-MS hplc->lcms end Determine degradation rate and establish shelf-life lcms->end

Caption: A generalized experimental workflow for the stability assessment of this compound.

Conclusion

While direct stability data for this compound is not extensively available in the public domain, a robust understanding of its potential liabilities can be extrapolated from the known chemistry of its constituent functional groups. The primary risks to its stability are exposure to elevated temperatures, light, and moisture, particularly at non-neutral pH. By implementing stringent storage and handling protocols, researchers can significantly mitigate these risks, ensuring the compound's integrity for its intended applications in drug discovery and materials science. For GMP or other regulated environments, a dedicated stability study is strongly recommended to establish a definitive shelf-life and optimal storage conditions.

References

  • Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4. (2022). Chemical Research in Toxicology, 35(11), 2014-2024.
  • Recent Advances on Furan-Based Visible Light Photoinitiators of Polymeriz
  • Hybrid Biocatalysis with Photoelectrocatalysis for Renewable Furan Derivatives' Valoriz
  • Photoreactive furan derivatives. (n.d.).
  • Photoreactive furan derivatives. (2005). University of Edinburgh Research Explorer.
  • Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. (1996). Journal of Pharmacy and Pharmacology, 48(6), 635-40.
  • This compound. (n.d.). PubChem.
  • Improved biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid and furoic acid from biomass-derived furans with high substrate tolerance of recombinant Escherichia coli HMFOMUT whole-cells. (n.d.).
  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (n.d.).
  • Thermal decomposition of 3,4-bis(4'-aminofurazano-3') furoxan. (2010).
  • Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. (2026). Journal of the American Chemical Society.
  • 2-Furoic acid. (n.d.). Wikipedia.
  • 2-Furancarboxylic acid. (n.d.). PubChem.
  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (n.d.).
  • 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. (n.d.). MDPI.
  • Thermal decomposition and isomerization of furfural and 2-pyrone: a theoretical kinetic study. (n.d.). RSC Publishing.
  • A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat. (n.d.).
  • Effect of pH on the stability of plant phenolic compounds. (n.d.). PubMed.
  • On the thermal degradation of anthocyanidins: Cyanidin. (n.d.).
  • Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. (2025).
  • 2-Furancarboxylic acid. (n.d.). NIST WebBook.
  • Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. (2018). PubMed.
  • Hydrolysis of nitriles to carboxylic acids. (n.d.).
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts.
  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle.
  • Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal.

Sources

A Comprehensive Technical Guide to 4-Cyanofuran-2-carboxylic acid for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-Cyanofuran-2-carboxylic acid (CAS No. 1369496-50-3), a specialized heterocyclic building block with significant potential in drug discovery and materials science. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical information on commercial sourcing, quality control, potential synthetic pathways, and applications, grounded in established chemical principles.

Introduction: The Strategic Value of Substituted Furans

The furan scaffold is a cornerstone in medicinal chemistry, recognized as a versatile bioisostere for phenyl rings. Its incorporation into molecular design can modulate steric and electronic properties, often enhancing metabolic stability, receptor binding affinity, and overall bioavailability. The unique arrangement of a carboxylic acid at the 2-position and a cyano group at the 4-position on the furan ring endows this compound with a distinct reactivity profile, making it a valuable intermediate for constructing complex molecular architectures. The electron-withdrawing nature of both substituents activates the furan ring for certain transformations while providing two key functional handles for derivatization.

Commercial Availability and Supplier Specifications

This compound is available through several specialized chemical suppliers catering to the research and development sector. While purity and specifications can vary, typical offerings are suitable for laboratory-scale synthesis and early-stage discovery programs.

Table 1: Prominent Commercial Suppliers of this compound

SupplierProduct Number (Example)Purity Specification (Typical)CAS Number
BLD PharmBD00800143≥95%1369496-50-3[1]
AmbeedA341496≥95%1369496-50-3[2][3]
Fluorochem088899≥95%1369496-50-3[4]

Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) to obtain precise purity data, spectral information, and physical properties before use.

Physicochemical Properties and Structural Data

A comprehensive understanding of the molecule's properties is essential for its effective use in research.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₃NO₃PubChem[5]
Molecular Weight 137.09 g/mol PubChem[5]
IUPAC Name This compoundPubChem[5]
CAS Number 1369496-50-3PubChem[5]
Canonical SMILES C1=C(OC=C1C#N)C(=O)OPubChem[5]
InChIKey YRLAJNQYJPKTAK-UHFFFAOYSA-NPubChem[5]
Computed XLogP3 0.6PubChem[5]
Appearance (Predicted) White to off-white solidGeneral chemical knowledge

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Proposed Synthesis and Mechanistic Considerations

A logical starting material is furan-2-carboxylic acid or its corresponding methyl ester, which can be derived from the oxidation of furfural. The introduction of the cyano group at the 4-position presents the main synthetic challenge. A potential strategy involves a halogenation-cyanation sequence.

synthesis_workflow start Methyl Furan-2-carboxylate step1 Halogenation (e.g., NBS, Br2) start->step1 intermediate1 Methyl 4-Bromo- or 4-Iodofuran-2-carboxylate step1->intermediate1 step2 Cyanation (e.g., CuCN) intermediate1->step2 intermediate2 Methyl 4-Cyanofuran-2-carboxylate step2->intermediate2 step3 Hydrolysis (e.g., LiOH, NaOH) intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices:

  • Starting Material: Methyl furan-2-carboxylate is chosen over the free acid to protect the carboxylic acid functionality during the initial synthetic steps, preventing unwanted side reactions.

  • Halogenation: Electrophilic halogenation of the furan ring is directed by the ester group. While the 2-position is blocked, the ester is a deactivating group, making direct halogenation challenging. A more robust approach might involve lithiation at the 4-position followed by quenching with an electrophilic halogen source.

  • Cyanation: A Rosenmund-von Braun reaction using copper(I) cyanide is a standard method for converting aryl halides to nitriles. This step is crucial for installing the cyano group.

  • Hydrolysis: The final step involves the saponification of the methyl ester to the desired carboxylic acid, typically under basic conditions followed by an acidic workup.

Quality Control and Analytical Protocols

Ensuring the purity and identity of this compound is paramount for its successful application in research. The following protocols are proposed based on standard analytical techniques for similar organic compounds.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC is a reliable method for separating the target compound from potential impurities, such as starting materials or reaction byproducts.

Experimental Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended for optimal separation.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm and 280 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile/water (1:1) to create a 1 mg/mL stock solution. Dilute as necessary.

  • System Validation: The method should be validated for linearity, precision, and accuracy using a certified reference standard if available.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure and assessing the presence of any structural isomers or impurities.

Predicted ¹H NMR (in DMSO-d₆, 400 MHz):

  • δ ~13.5 ppm (s, 1H): Carboxylic acid proton (broad singlet).

  • δ ~8.0-8.2 ppm (d, 1H): Furan proton at the 5-position.

  • δ ~7.4-7.6 ppm (d, 1H): Furan proton at the 3-position.

Note: The exact chemical shifts are predictive and should be confirmed experimentally. The coupling constants between the furan protons would be expected.

Predicted ¹³C NMR (in DMSO-d₆, 100 MHz):

  • Signals corresponding to the carboxylic acid carbon, the nitrile carbon, and the four distinct furan ring carbons would be expected.

Reactivity and Applications in Drug Development

The bifunctional nature of this compound makes it a versatile building block.

applications core This compound cooh Carboxylic Acid (Position 2) core->cooh cn Cyano Group (Position 4) core->cn amide Amide Coupling (EDC, HATU) cooh->amide ester Esterification cooh->ester tetrazole Tetrazole Formation (NaN3) cn->tetrazole amine Reduction to Amine cn->amine acid_hydrolysis Hydrolysis to Carboxylic Acid cn->acid_hydrolysis app_amide Bioactive Amides, Peptides amide->app_amide app_ester Prodrugs, Probes ester->app_ester app_tetrazole Carboxylic Acid Bioisosteres tetrazole->app_tetrazole app_amine Further Functionalization amine->app_amine app_diacid Linkers, Polymer Monomers acid_hydrolysis->app_diacid

Caption: Reactivity and potential applications of this compound.

  • Carboxylic Acid Handle: The carboxylic acid at the 2-position is a key site for amide bond formation, a fundamental reaction in medicinal chemistry for linking molecular fragments. Standard coupling reagents like EDC, HATU, or conversion to the acid chloride can be employed to react with a wide range of amines, leading to the synthesis of novel bioactive compounds.

  • Cyano Group Handle: The nitrile functionality offers several synthetic possibilities:

    • Reduction: It can be reduced to a primary amine, providing a new site for diversification.

    • Hydrolysis: It can be hydrolyzed to a carboxylic acid, yielding furan-2,4-dicarboxylic acid, a useful linker or monomer for polymers.

    • Cycloaddition: It can undergo [3+2] cycloaddition with azides (e.g., sodium azide) to form a tetrazole ring. Tetrazoles are well-established bioisosteres for carboxylic acids, often used to improve pharmacokinetic properties.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for related compounds should be followed.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

  • Hazards: Based on its structure, it should be considered an irritant to the skin, eyes, and respiratory system. The cyano group implies potential toxicity if ingested or absorbed.

Always consult the supplier-provided SDS for specific handling and safety information.

Conclusion

This compound represents a valuable, albeit specialized, building block for chemical synthesis. Its commercial availability provides a direct entry point for researchers to explore its utility. This guide has outlined its key properties, proposed a logical synthetic strategy, and detailed plausible analytical methods for quality assurance. The dual functionality of the carboxylic acid and cyano groups offers a rich platform for the design and synthesis of novel compounds with potential applications in pharmacology and materials science. Rigorous characterization and adherence to safety protocols are essential for unlocking the full potential of this promising intermediate.

References

  • PubChem. This compound.
  • Padilha, D. F., et al. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives.
  • Defense Technical Information Center. (2014).
  • Google Patents. (2024). Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters.
  • PubMed. (2025). Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents.
  • Google Patents. (2023). Process for preparing aminofuranes.
  • Google Patents. (1983). Method for the preparation of cyanohydrine-carboxylic-acid esters.
  • Wikipedia. 2-Furoic acid. [Link]
  • Google Patents. (2017).

Sources

An In-depth Technical Guide to the Purity Analysis of 4-Cyanofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Cyanofuran-2-carboxylic acid is a substituted furan derivative featuring both a nitrile and a carboxylic acid functional group.[1] This unique bifunctional scaffold makes it a valuable building block in medicinal chemistry and materials science. The precise purity of this reagent is paramount, as even trace impurities can significantly impact the yield, stereochemistry, and biological activity of downstream products. This guide provides a comprehensive framework for the rigorous purity analysis of this compound, grounded in established analytical principles and field-proven methodologies. Our approach emphasizes a multi-modal strategy, ensuring a holistic and trustworthy assessment of compound integrity.

Understanding the Impurity Landscape

A robust purity analysis begins with a theoretical consideration of potential impurities. These can arise from the synthetic route, subsequent degradation, or improper storage. Common synthetic pathways to furan-2-carboxylic acids often start from furfural, which can be oxidized.[2][3][4] The introduction of the cyano group presents additional possibilities for side reactions.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Intermediates: Incompletely reacted intermediates from multi-step syntheses.

  • By-products: Compounds formed from side reactions, such as decarboxylation or hydrolysis of the nitrile group to an amide or carboxylic acid.[5]

Potential Degradation-Related Impurities:

  • Decarboxylation Products: Loss of the carboxylic acid group.

  • Hydrolysis Products: Conversion of the nitrile to an amide or the corresponding dicarboxylic acid.

  • Polymerization Products: Furan rings can be susceptible to polymerization under certain conditions.

A logical workflow for identifying and quantifying these impurities is essential for a comprehensive purity assessment.

Caption: Workflow of potential impurity introduction.

Chromatographic Purity Assessment: The Cornerstone of Analysis

High-Performance Liquid Chromatography (HPLC) is the principal technique for determining the purity of non-volatile organic compounds like this compound. Its high resolution and sensitivity make it ideal for separating the target analyte from closely related impurities.

High-Performance Liquid Chromatography (HPLC)

A well-developed HPLC method is crucial for accurate purity determination. The selection of the stationary phase, mobile phase, and detector are critical parameters that must be optimized. For a polar, acidic compound like this compound, reverse-phase HPLC is the method of choice.

Experimental Protocol: Reverse-Phase HPLC

  • Column Selection: A C18 column is a suitable starting point, offering good retention for moderately polar compounds.[6]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[7] The acidic buffer suppresses the ionization of the carboxylic acid, leading to better peak shape.

  • Detection: A Diode Array Detector (DAD) or a UV detector set at a wavelength where the analyte and potential impurities have significant absorbance is recommended.[8]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of the mobile phase components).

  • Validation: The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for purpose.[9][10] Key validation parameters include specificity, linearity, accuracy, precision, and robustness.[11][12][13]

Parameter Acceptance Criteria Rationale
Specificity The analyte peak is well-resolved from all known impurities and placebo components.Ensures the method is selective for the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.Demonstrates a direct relationship between detector response and concentration.
Accuracy 98.0% - 102.0% recovery of the analyte in spiked samples.Confirms the closeness of the measured value to the true value.
Precision Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).Measures the degree of scatter between a series of measurements.
Robustness No significant changes in results with small, deliberate variations in method parameters.Indicates the method's reliability during normal usage.
Gas Chromatography (GC)

For assessing volatile or semi-volatile impurities that may not be readily detectable by HPLC, Gas Chromatography (GC) can be a valuable complementary technique. Given the low volatility of this compound, derivatization is often necessary to convert it into a more volatile species.

Experimental Protocol: GC-MS with Derivatization

  • Derivatization: Silylation is a common derivatization technique for carboxylic acids, replacing the acidic proton with a trimethylsilyl (TMS) group.

  • Column Selection: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) is generally suitable for separating a range of derivatized compounds.

  • Inlet and Detector: A split/splitless inlet and a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification are standard.[14]

  • Temperature Program: A temperature gradient is used to elute compounds with a wide range of boiling points.

Spectroscopic Identification and Structural Confirmation

Spectroscopic techniques are indispensable for confirming the identity of the main component and for characterizing any unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule.[15] Both ¹H and ¹³C NMR are essential for the structural elucidation of this compound and its potential isomers or related impurities.[16][17][18]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[15]

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer.

  • Spectral Interpretation: The chemical shifts, coupling constants, and integration of the signals in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, provide a unique fingerprint of the molecule.[19] The presence of signals that do not correspond to the target compound indicates the presence of impurities.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of the compound and for obtaining structural information from its fragmentation pattern.[20][21] When coupled with a chromatographic separation technique (LC-MS or GC-MS), it becomes a highly specific and sensitive method for impurity identification.[22][23][24]

Experimental Protocol: LC-MS

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, provides accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments.[25]

  • Data Analysis: The mass spectrum will show the molecular ion peak, which confirms the molecular weight. The fragmentation pattern can be used to deduce the structure of the molecule and to identify unknown impurities.

Sources

Methodological & Application

Application Notes and Protocols: Synthetic Routes to 4-Cyanofuran-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Cyanofuran-2-carboxylic acid and its derivatives are valuable heterocyclic building blocks in medicinal chemistry and materials science. The strategic placement of the electron-withdrawing cyano and carboxylic acid groups on the furan scaffold imparts unique electronic and steric properties, making these compounds attractive synthons for the development of novel therapeutic agents and functional materials. This comprehensive guide details plausible and efficient synthetic routes for the preparation of this compound derivatives. We provide an in-depth analysis of retrosynthetic strategies, key chemical transformations, and detailed, step-by-step protocols. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system. This document is intended to serve as a practical resource for researchers in organic synthesis, drug discovery, and materials development.

Introduction: The Significance of Substituted Furans

Polysubstituted furans are prevalent structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals. The furan ring system, an electron-rich five-membered heterocycle, serves as a versatile scaffold that can be strategically functionalized to modulate biological activity and material properties.[1] The target molecule, this compound, presents a unique substitution pattern that is not readily accessible through classical furan syntheses like the Paal-Knorr or Feist-Benary methods.[2][3] Therefore, its synthesis requires a multi-step approach involving the construction of the furan ring followed by regioselective functionalization, or a convergent strategy where a pre-functionalized acyclic precursor undergoes cyclization.

This guide will focus on two primary retrosynthetic approaches:

  • Route A: Post-Furanization Functionalization. This linear strategy involves the initial synthesis of a furan-2-carboxylate scaffold, followed by the sequential introduction of a functional group at the C4 position that can be converted into a nitrile.

  • Route B: Convergent Cyclization Strategy. This approach focuses on the construction of the furan ring from acyclic precursors that already contain the requisite carbon frameworks for the cyano and carboxylate moieties.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target structure suggests that the disconnection of the cyano and carboxyl groups leads to a furan scaffold that requires selective C4 and C2 functionalization.

Retrosynthesis Target This compound Intermediate1 Methyl 4-bromofuran-2-carboxylate Target->Intermediate1 Cyanation (e.g., Rosenmund-von Braun) Intermediate2 Methyl 4-aminofuran-2-carboxylate Target->Intermediate2 Sandmeyer Reaction Acyclic Functionalized 1,4-dicarbonyl precursor Target->Acyclic Paal-Knorr type cyclization Intermediate3 Furan-2-carboxylic acid Intermediate1->Intermediate3 Regioselective Bromination Intermediate2->Intermediate3 Regioselective Nitration & Reduction

Caption: Retrosynthetic pathways to this compound.

Synthetic Approach A: Post-Furanization Functionalization

This strategy is arguably the more direct and relies on the well-established chemistry of the furan ring. The general workflow is outlined below.

Workflow_A Start Furfural Step1 Oxidation Start->Step1 Intermediate1 Furoic Acid/Ester Step1->Intermediate1 Step2 Halogenation/Nitration Intermediate1->Step2 Intermediate2 4-Substituted Furan-2-carboxylate Step2->Intermediate2 Step3 Functional Group Interconversion Intermediate2->Step3 Product 4-Cyanofuran-2-carboxylate Step3->Product

Caption: Workflow for the post-furanization functionalization route.

Protocol 1: Synthesis of Methyl 4-Bromofuran-2-carboxylate

The initial step involves the synthesis of a furan-2-carboxylate, which can be readily prepared from commercially available furfural. The subsequent regioselective bromination at the C4 position is a critical step. While direct bromination of furan is often unselective, the presence of an electron-withdrawing group at C2 can direct substitution to the C4 and C5 positions.

Step 1: Oxidation of Furfural to 2-Furoic Acid

Furfural can be oxidized to 2-furoic acid using various methods, including the Cannizzaro reaction or catalytic oxidation.[4][5]

  • Reagents: Furfural, Sodium Hydroxide, Water.

  • Procedure:

    • In a flask equipped with a mechanical stirrer, dissolve sodium hydroxide in water and cool the solution in an ice bath.

    • Slowly add furfural to the cold alkali solution with vigorous stirring.

    • Allow the reaction to proceed, after which the mixture is worked up to separate the 2-furoic acid from the 2-furylcarbinol byproduct.[4]

    • Acidification of the aqueous layer precipitates the 2-furoic acid, which can be collected by filtration.

Step 2: Esterification of 2-Furoic Acid

Standard Fischer esterification provides the methyl ester.

  • Reagents: 2-Furoic Acid, Methanol, Sulfuric Acid (catalytic).

  • Procedure:

    • Reflux a solution of 2-furoic acid in methanol with a catalytic amount of concentrated sulfuric acid for several hours.

    • After cooling, neutralize the excess acid and extract the methyl 2-furoate.

    • Purify by distillation or chromatography.

Step 3: Regioselective Bromination

  • Rationale: While direct bromination of furan itself is aggressive and can lead to polybromination, the electron-withdrawing ester at C2 deactivates the ring, allowing for more controlled halogenation. The C5 position is the most electron-rich and thus the most likely site of initial electrophilic attack. To achieve C4 bromination, a blocking/directing group strategy or specific reaction conditions might be necessary. However, literature precedents for the direct synthesis of methyl 4-bromofuran-2-carboxylate exist, suggesting that under certain conditions, the 4-bromo isomer can be obtained.[6]

  • Reagents: Methyl 2-furoate, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure (Representative):

    • Dissolve methyl 2-furoate in acetonitrile in a flask protected from light.

    • Add N-bromosuccinimide portion-wise at room temperature.

    • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with sodium thiosulfate solution to remove any remaining bromine, then with brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the methyl 4-bromofuran-2-carboxylate isomer.

Protocol 2: Cyanation of Methyl 4-Bromofuran-2-carboxylate

The conversion of the aryl bromide to a nitrile is a well-established transformation. The Rosenmund-von Braun reaction using copper(I) cyanide is a classic method.

  • Rationale: This reaction involves the nucleophilic substitution of the bromide with cyanide, facilitated by a copper(I) salt. The use of a polar aprotic solvent like DMF or NMP is typical to ensure the solubility of the reagents and to facilitate the reaction, which often requires elevated temperatures.

  • Reagents: Methyl 4-bromofuran-2-carboxylate, Copper(I) cyanide (CuCN), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 4-bromofuran-2-carboxylate, copper(I) cyanide, and anhydrous DMF.

    • Heat the reaction mixture to 140-160 °C and stir for several hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

    • Extract the product with ethyl acetate or another suitable solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting methyl 4-cyanofuran-2-carboxylate by column chromatography or recrystallization.

Alternative: Sandmeyer-type Cyanation

An alternative to the Rosenmund-von Braun reaction involves the synthesis of a 4-aminofuran-2-carboxylate intermediate, followed by a Sandmeyer reaction.[1][7]

Step 1: Synthesis of Methyl 4-Aminofuran-2-carboxylate

This can be achieved via nitration of methyl 2-furoate followed by reduction. The nitration of furan derivatives can be challenging due to the acid sensitivity of the furan ring.

Step 2: Diazotization and Cyanation (Sandmeyer Reaction)

  • Rationale: The Sandmeyer reaction provides a reliable method for converting an aromatic amino group into a variety of functionalities, including a nitrile.[1] The reaction proceeds via the formation of a diazonium salt, which then reacts with a copper(I) cyanide solution.[2]

  • Reagents: Methyl 4-aminofuran-2-carboxylate, Sodium nitrite, Hydrochloric acid, Copper(I) cyanide, Potassium cyanide.

  • Procedure (Conceptual):

    • Dissolve the 4-aminofuran-2-carboxylate in aqueous hydrochloric acid and cool to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C, to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide in aqueous potassium cyanide.

    • Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction.

    • Work up the reaction by extraction and purify as described in Protocol 2.

Synthetic Approach B: Convergent Cyclization

This approach involves the construction of the furan ring from an acyclic precursor that already contains the necessary carbon atoms for the cyano and carboxylate groups. A plausible strategy involves the cyclization of a functionalized 1,4-diketone, a variant of the Paal-Knorr synthesis.

Workflow_B Start α-Bromoacetophenone & NaCN Step1 Nucleophilic Substitution Start->Step1 Intermediate1 2-Cyano-1,4-diketone Step1->Intermediate1 Step2 Dehydrative Cyclization (e.g., Bi(OTf)₃) Intermediate1->Step2 Product Substituted Cyanofuran Step2->Product

Caption: Workflow for the convergent cyclization route.

Protocol 3: Synthesis of a Cyanofuran via 1,4-Diketone Cyclization

This protocol is based on the synthesis of a 2-cyano-1,4-diketone intermediate, which can then be cyclized to form the furan ring.[8]

Step 1: Synthesis of a 2-Cyano-1,4-diketone

  • Reagents: 2-Bromoacetophenone derivative, Sodium cyanide (NaCN).

  • Procedure:

    • A one-pot procedure can be employed where the nucleophilic substitution of a 2-bromoacetophenone with sodium cyanide generates a β-ketonitrile in situ, which can then react further to form the 1,4-diketone structure.

Step 2: Cyclization to the Cyanofuran

  • Rationale: The 1,4-dicarbonyl moiety can undergo acid-catalyzed dehydration to form the furan ring. Lewis acids such as Bismuth(III) triflate (Bi(OTf)₃) have been shown to be effective for this transformation.

  • Reagents: 2-Cyano-1,4-diketone, Bismuth(III) triflate (Bi(OTf)₃), Solvent (e.g., Dichloromethane).

  • Procedure:

    • Dissolve the 2-cyano-1,4-diketone in an anhydrous solvent.

    • Add a catalytic amount of Bi(OTf)₃ and stir the reaction at room temperature or with gentle heating.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Purify the resulting cyanofuran derivative by column chromatography.

This route would yield a cyanofuran with substituents at other positions depending on the starting materials. To obtain the target this compound, the starting materials would need to be carefully chosen to incorporate a precursor to the carboxylic acid at the appropriate position.

Data Summary

The following table summarizes the key transformations and typical conditions.

Transformation Starting Material Key Reagents Product Typical Yields Reference
OxidationFurfuralNaOH (aq)2-Furoic acid60-63%[4]
BrominationMethyl 2-furoateNBSMethyl 4-bromofuran-2-carboxylateModerate[6]
CyanationAryl BromideCuCN, DMFAryl NitrileGood to ExcellentGeneral
Sandmeyer CyanationAryl Amine1. NaNO₂, HCl2. CuCNAryl NitrileGood[1]
Furan Synthesis1,4-DiketoneAcid catalyst (e.g., Bi(OTf)₃)Substituted FuranGood to Excellent

Final Step: Ester Hydrolysis

The synthetic routes described above yield the methyl ester of this compound. The final step to obtain the free carboxylic acid is a standard ester hydrolysis.

  • Reagents: Methyl 4-cyanofuran-2-carboxylate, Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), Tetrahydrofuran (THF)/Water.

  • Procedure:

    • Dissolve the ester in a mixture of THF and water.

    • Add an aqueous solution of LiOH or NaOH and stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with cold 1M HCl to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Conclusion

The synthesis of this compound derivatives can be effectively achieved through a multi-step sequence starting from readily available furan precursors. The key transformations involve regioselective functionalization of the furan ring, with the Rosenmund-von Braun or Sandmeyer reactions being viable options for introducing the C4-cyano group. While convergent cyclization strategies offer an alternative, the post-furanization functionalization approach provides a more linear and potentially more adaptable route for accessing a variety of derivatives. The protocols and strategies outlined in this guide provide a solid foundation for researchers to successfully synthesize these valuable compounds for applications in drug discovery and materials science.

References

  • Exploring catalytic oxidation pathways of furfural and 5-hydroxymethyl furfural into carboxylic acids using Au, Pt, and Pd catalysts: a comprehensive review - RSC Publishing. (2024-10-17).
  • One-Pot Synthesis of 2-Cyano-1,4-diketones: Applications to Synthesis of Cyanosubstituted Furans, Pyrroles, and Dihydropyridazines - PubMed. (2016-09-02).
  • Synthesis of Polysubstituted Furans: An Update Since 2019 - ResearchG
  • Sandmeyer reaction - Wikipedia.
  • Synthesis of Polysubstituted Furans through Electrochemical Selenocyclization of Homopropargylic Alcohols | The Journal of Organic Chemistry - ACS Public
  • Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)
  • Furan synthesis - Organic Chemistry Portal.
  • Sandmeyer Reaction - ResearchG
  • Sandmeyer Reaction - Organic Chemistry Portal.
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.
  • Concise and collective total syntheses of 2,4-disubstituted furan-derived natural products from hydroxyoxetanyl ketones - Organic & Biomolecular Chemistry (RSC Publishing).
  • A general electrochemical strategy for the Sandmeyer reaction - Semantic Scholar.
  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide - ark
  • Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon - PMC - NIH.
  • Multistep FDCA synthesis via ethyl 5‐bromo‐furan‐2‐carboxylate.
  • Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview - Chemical Review and Letters. (2020-02-16).
  • Development of Decarboxylative Cyanation Reactions for C-13/C-14 Carboxylic Acid Labeling Using an Electrophilic Cyan
  • Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon - PubMed. (2024-06-26).
  • Novel Catalytic Strategies for the Synthesis of Furans and Their Deriv
  • 2-Furonitrile - Wikipedia.
  • (PDF)
  • TW202400568A - Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters - Google P
  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - NIH. (2022-12-04).
  • 5-(4-Cyanophenyl)furan-2-carboxylic acid methyl ester - Boron Molecular.
  • Organic Syntheses Procedure.
  • Furan - Wikipedia.
  • Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives.
  • Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed. (2025-06-04).
  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide - ark
  • Furan as a vers
  • Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis - NIH. (2023-02-16).
  • This compound | C6H3NO3 | CID 18507598 - PubChem.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide - ResearchG

Sources

The Synthetic Versatility of 4-Cyanofuran-2-carboxylic Acid: A Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern organic synthesis, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, furan derivatives hold a special place due to their unique electronic properties and diverse reactivity. This document provides an in-depth technical guide to 4-cyanofuran-2-carboxylic acid, a bifunctional building block with significant potential in medicinal chemistry, materials science, and synthetic methodology development. Its structure, featuring both an electron-withdrawing cyano group and a versatile carboxylic acid moiety on a furan ring, offers a rich platform for a variety of chemical transformations. This guide will detail a robust synthetic protocol for its preparation and explore its application in key synthetic transformations, providing researchers, scientists, and drug development professionals with the necessary insights to leverage this valuable synthon.

Physicochemical Properties of this compound

A summary of the key computed physicochemical properties of this compound is presented in the table below. These properties provide a foundational understanding of the molecule's characteristics.

PropertyValueSource
Molecular Formula C₆H₃NO₃[1]
Molecular Weight 137.09 g/mol [1]
IUPAC Name This compound[1]
XLogP3 0.6[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]

Part 1: Synthesis of this compound

Synthesis_of_4-Cyanofuran-2-carboxylic_acid cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation (Sandmeyer Reaction) cluster_2 Step 3: Hydrolysis AminoEster Methyl 4-aminofuran-2-carboxylate DiazoniumSalt Diazonium Salt Intermediate AminoEster->DiazoniumSalt  NaNO₂, aq. HCl, 0-5 °C   CyanoEster Methyl 4-cyanofuran-2-carboxylate DiazoniumSalt->CyanoEster  CuCN, KCN, heat   FinalProduct This compound CyanoEster->FinalProduct  LiOH, THF/H₂O, then H⁺  

Caption: Synthetic pathway to this compound.

Detailed Synthetic Protocol:

Step 1: Diazotization of Methyl 4-aminofuran-2-carboxylate

  • Rationale: The initial step involves the conversion of the primary aromatic amine to a diazonium salt. This is a classic transformation that prepares the substrate for the subsequent Sandmeyer reaction. The reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.

  • Protocol:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve methyl 4-aminofuran-2-carboxylate (1.0 eq) in a solution of 3 M hydrochloric acid (approx. 5-10 volumes).

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature is maintained below 5 °C. The addition should take approximately 20-30 minutes.

    • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is typically indicated by a slight color change. This solution should be used immediately in the next step.

Step 2: Sandmeyer Reaction for Cyanation

  • Rationale: The Sandmeyer reaction is a powerful method for the introduction of a cyano group onto an aromatic ring via the displacement of a diazonium group, catalyzed by a copper(I) salt.[2][3][4] This radical-nucleophilic aromatic substitution is highly efficient for this transformation.[2]

  • Protocol:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water (approx. 5-10 volumes). Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

    • Heat the cyanide solution to 60-70 °C.

    • Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot cyanide solution. Vigorous nitrogen evolution will be observed. Control the rate of addition to maintain a steady evolution of gas.

    • After the addition is complete, heat the reaction mixture at 80-90 °C for 1 hour to ensure complete reaction.

    • Cool the mixture to room temperature and extract the product, methyl 4-cyanofuran-2-carboxylate, with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure methyl 4-cyanofuran-2-carboxylate.

Step 3: Hydrolysis of Methyl 4-cyanofuran-2-carboxylate

  • Rationale: The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. Base-catalyzed hydrolysis using lithium hydroxide is a mild and effective method that minimizes potential side reactions with the cyano group.[5][6]

  • Protocol:

    • Dissolve the purified methyl 4-cyanofuran-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

    • Add lithium hydroxide monohydrate (1.5-2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.

    • The product, this compound, should precipitate as a solid. If it remains in solution, extract with ethyl acetate (3 x 20 mL).

    • Collect the solid by filtration, wash with cold water, and dry under vacuum. If extracted, dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product.

Part 2: Applications in Organic Synthesis

This compound is a versatile building block, offering two distinct and reactive functional handles for further synthetic elaboration.

Application 1: Synthesis of Furan-2-carboxamides

The carboxylic acid moiety can be readily converted to an amide, a common functional group in pharmaceuticals and other biologically active molecules.

Amide_Synthesis Reactant This compound Product 4-Cyanofuran-2-carboxamide Reactant->Product  Coupling Agent (e.g., HATU, EDC), Base (e.g., DIPEA), Solvent (e.g., DMF)   Amine R-NH₂ Amine->Product

Caption: General scheme for amide bond formation.

Protocol: Synthesis of N-Benzyl-4-cyanofuran-2-carboxamide

  • Rationale: This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent, which is known for its high efficiency and low rates of racemization in peptide couplings, making it an excellent choice for robust amide bond formation. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.

  • Protocol:

    • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add HATU (1.1 eq) and DIPEA (2.5 eq).

    • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add benzylamine (1.05 eq) to the reaction mixture.

    • Continue stirring at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting carboxylic acid.

    • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired amide.

Application 2: Synthesis of Furan-2-carboxylates (Esters)

Esterification of the carboxylic acid provides another avenue for derivatization, leading to compounds with altered solubility and electronic properties.

Protocol: Synthesis of Methyl 4-cyanofuran-2-carboxylate

  • Rationale: This protocol employs a simple and effective acid-catalyzed esterification. A catalytic amount of sulfuric acid in methanol drives the reaction to completion.

  • Protocol:

    • Suspend this compound (1.0 eq) in methanol (10-20 volumes).

    • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the suspension.

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography if necessary.

Application 3: Diels-Alder Reactions

The furan ring can act as a diene in [4+2] cycloaddition reactions. However, the presence of two electron-withdrawing groups in this compound makes it an electron-poor diene. Such furans are generally less reactive in normal electron-demand Diels-Alder reactions. Nevertheless, reactions with highly reactive dienophiles or under specific conditions (e.g., high pressure, Lewis acid catalysis, or in aqueous media) may be feasible.

Diels_Alder Diene This compound Adduct Oxabicycloheptene Adduct Diene->Adduct  [4+2] Cycloaddition   Dienophile N-Methylmaleimide Dienophile->Adduct  High Pressure / Heat  

Caption: Potential Diels-Alder reaction of this compound.

Application Notes and Exploratory Protocol:

  • Causality and Experimental Choices: The electron-withdrawing nature of the cyano and carboxylic acid groups deactivates the furan ring towards electrophilic attack, which is a key feature of the HOMO-LUMO interaction in normal electron-demand Diels-Alder reactions. To overcome this, one might consider an inverse-electron-demand Diels-Alder reaction with an electron-rich dienophile, although this is less common for furan dienes. A more practical approach is to use a highly reactive, electron-deficient dienophile like N-methylmaleimide under forcing conditions. The use of high pressure can help to overcome the activation barrier and favor the formation of the more compact cycloadduct.

  • Exploratory Protocol with N-Methylmaleimide:

    • Place this compound (1.0 eq) and N-methylmaleimide (1.2 eq) in a high-pressure reaction vessel.

    • Add a suitable high-boiling solvent such as toluene or xylene.

    • Seal the vessel and pressurize with an inert gas (e.g., nitrogen or argon).

    • Heat the reaction mixture to 120-150 °C for 24-48 hours.

    • Cool the reaction to room temperature and carefully vent the pressure.

    • Concentrate the reaction mixture and analyze the crude product by ¹H NMR and LC-MS to determine the conversion and the formation of the desired cycloadduct.

    • If the reaction is successful, the product can be purified by column chromatography. The stereochemistry of the adduct (endo/exo) will need to be determined by detailed NMR analysis (e.g., NOESY).

Conclusion

This compound represents a highly valuable and versatile building block for organic synthesis. Its bifunctional nature allows for selective and sequential transformations, providing access to a wide array of complex molecules. The synthetic protocol detailed herein offers a reliable route to this compound, and the accompanying application notes provide a solid foundation for its use in the synthesis of amides, esters, and for exploring its potential in cycloaddition reactions. As the demand for novel heterocyclic scaffolds in drug discovery and materials science continues to grow, the strategic application of synthons like this compound will undoubtedly play a crucial role in advancing these fields.

References

  • U.S. National Library of Medicine. (n.d.). Methyl 4-aminofuran-2-carboxylate. PubChem.
  • Google Patents. (n.d.). TW202400568A - Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters.
  • Wikipedia. (2023, December 19). Sandmeyer reaction.
  • ResearchGate. (n.d.). Sandmeyer Reaction.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • ResearchGate. (n.d.). Synthesis of 4-(methoxycarbonyl)phenyl 5-bromofuran-2-carboxylate (3).
  • PubChem. (n.d.). Methyl 4-bromofuran-2-carboxylate.
  • U.S. National Library of Medicine. (n.d.). Methyl 4-bromofuran-2-carboxylate. PubChem.
  • U.S. National Library of Medicine. (n.d.). This compound. PubChem.
  • Organic Syntheses. (n.d.). 2-Furancarboxylic acid and 2-Furylcarbinol.
  • U.S. National Library of Medicine. (n.d.). 4-Aminofuran-2-Carboxylic Acid. PubChem.
  • National Center for Biotechnology Information. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 10(55), 33145-33165. [Link]
  • Pharmd Guru. (n.d.). 32. Sandmeyer's Reaction.
  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • Arkat USA, Inc. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc, 2013(4), 405-412. [Link]
  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
  • National Center for Biotechnology Information. (2007). Synthesis of Furan Derivatives Condensed with Carbohydrates. Journal of the Brazilian Chemical Society, 18(1), 183-188. [Link]
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • MDPI. (2024). Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives.

Sources

Application Notes & Protocols: Strategic Amide Coupling of 4-Cyanofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of 4-Cyanofuran-2-carboxamides

The furan scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1] Specifically, 4-Cyanofuran-2-carboxylic acid serves as a critical building block for creating novel carboxamide derivatives. The amide bond is the most common linkage formed in drug discovery, prized for its metabolic stability and ability to form key hydrogen bond interactions with biological targets.[2][3] However, the electronic nature of this compound presents distinct challenges to standard amide coupling protocols. The presence of the electron-withdrawing cyano group and the inherent electronics of the furan ring decrease the nucleophilicity of the carboxylate, making activation and subsequent coupling more difficult.[2][4]

This guide provides a detailed analysis of the mechanistic principles and offers robust, field-proven protocols for the successful synthesis of 4-Cyanofuran-2-carboxamides. We will compare two of the most reliable and powerful coupling systems—EDC/HOBt and HATU—providing researchers with the knowledge to select the optimal conditions for their specific amine substrates.

Mechanistic Considerations for a Challenging Substrate

The direct condensation of a carboxylic acid and an amine to form an amide is kinetically slow and requires high temperatures, which are incompatible with complex molecules.[5] Therefore, the reaction necessitates the use of coupling reagents to "activate" the carboxylic acid by converting the hydroxyl group into a better leaving group.[6]

Carbodiimide-Mediated Activation: The EDC/HOBt System

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[6][7] However, this intermediate is unstable and can rearrange or racemize. The addition of an auxiliary nucleophile, such as 1-Hydroxybenzotriazole (HOBt), is crucial. HOBt intercepts the O-acylisourea to form a more stable HOBt-active ester.[8][9] This active ester is less prone to racemization and reacts efficiently with the amine to yield the desired amide, regenerating HOBt in a catalytic cycle.[9][10] This method is a workhorse in organic synthesis due to its cost-effectiveness and the easy removal of the urea byproduct via aqueous workup.[7][8]

EDC_HOBt_Mechanism cluster_regen RCOOH 4-Cyanofuran- 2-carboxylic acid O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea EDC EDC EDC->O_acylisourea + HOBt_ester HOBt Active Ester (More Stable) O_acylisourea->HOBt_ester + HOBt Urea EDU Byproduct (Water Soluble) O_acylisourea->Urea - H+ HOBt HOBt Amide Target Amide HOBt_ester->Amide + Amine Amine Amine (R'-NH2) Amide->HOBt_regen - HOBt

Caption: EDC/HOBt activation pathway for amide synthesis.

Uronium/Aminium Salt Activation: The HATU System

For challenging substrates, such as electron-deficient carboxylic acids or sterically hindered amines, uronium/aminium salt-based reagents are often superior.[8][11] O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent derived from HOAt (1-hydroxy-7-azabenzotriazole).[8] In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[12] The nitrogen atom in the azabenzotriazole ring of the active ester accelerates the subsequent aminolysis, leading to faster reaction times and higher yields, especially for difficult couplings.[8]

HATU_Mechanism RCOOH 4-Cyanofuran- 2-carboxylic acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base Base (DIPEA) OAt_ester OAt Active Ester (Highly Reactive) Carboxylate->OAt_ester + HATU HATU HATU Amide Target Amide OAt_ester->Amide + Amine TMU TMU Byproduct OAt_ester->TMU HOAt HOAt OAt_ester->HOAt Amine Amine (R'-NH2)

Caption: HATU activation pathway for challenging amide couplings.

Comparative Analysis: Choosing the Right Reagent

The choice between EDC/HOBt and HATU depends on the specific amine, project budget, and desired reaction efficiency. For an electron-deficient substrate like this compound, HATU is often the preferred choice, but EDC/HOBt can be effective with less hindered amines.

FeatureEDC/HOBt SystemHATU System
Reagent Type Carbodiimide + AdditiveUronium/Aminium Salt
Activation Forms an O-acylisourea, then an HOBt active ester.Forms a highly reactive OAt active ester directly.
Reactivity Good for most standard couplings. May be sluggish with electron-deficient acids or hindered amines.[2]Excellent for challenging couplings, faster reaction times.[8][11]
Byproducts 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), water-soluble and easily removed.[7]Tetramethylurea (TMU) and HOAt, requires chromatographic separation.
Base Required Often used with DIPEA or TEA, but can sometimes proceed without.[8]Requires a non-nucleophilic base (e.g., DIPEA) for deprotonation.[12]
Cost More economical.Significantly more expensive.
Best For Routine synthesis, scalable reactions, unhindered substrates.Difficult couplings, sterically hindered substrates, electron-deficient partners, rapid synthesis.

Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[8]

Protocol 1: EDC/HOBt Mediated Coupling of this compound

This protocol is a reliable starting point for coupling with primary and less hindered secondary amines.

Materials and Reagents

ReagentMolar Equiv.Purpose
This compound1.0Starting Material
Amine1.1Nucleophile
EDC·HCl1.2Coupling Reagent
HOBt1.2Additive (Reduces side reactions)
DIPEA2.5Non-nucleophilic Base
Anhydrous DMF or DCM-Solvent

Step-by-Step Procedure

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv.), HOBt (1.2 equiv.), and the desired amine (1.1 equiv.).[8]

  • Dissolution: Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath with magnetic stirring.

  • Activation: Add EDC·HCl (1.2 equiv.) to the reaction mixture in one portion.

  • Base Addition: Add DIPEA (2.5 equiv.) dropwise to the stirring solution. The mixture may become cloudy.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting reagent is observed.[8]

  • Workup:

    • Quench the reaction by adding water.

    • Dilute the mixture with an organic solvent like Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and finally with brine.[8]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.[8]

Protocol 2: HATU Mediated Coupling of this compound

This protocol is highly recommended for electron-deficient or sterically demanding amines where Protocol 1 may fail or give low yields.

Materials and Reagents

ReagentMolar Equiv.Purpose
This compound1.0Starting Material
Amine1.1Nucleophile
HATU1.2Coupling Reagent
DIPEA2.5 - 3.0Non-nucleophilic Base
Anhydrous DMF-Solvent

Step-by-Step Procedure

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.).

  • Dissolution: Dissolve the acid in anhydrous DMF (to a concentration of approx. 0.1-0.5 M).

  • Activation: Add HATU (1.2 equiv.) and DIPEA (2.5 equiv.) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[6]

  • Amine Addition: Add the amine (1.1 equiv.) to the activated mixture. If the amine is provided as a hydrochloride salt, an additional equivalent of DIPEA may be required.

  • Reaction: Stir the reaction at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. HATU couplings are typically much faster than EDC-mediated reactions.[8]

  • Workup: Follow the same aqueous workup procedure as described in Protocol 1 (Step 8).

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Workflow and Logic

The successful synthesis and isolation of the target amide follows a logical sequence of steps, each critical for achieving high purity and yield.

Workflow_Diagram prep 1. Reagent Preparation (Dry Flask, Inert Atmosphere) setup 2. Reaction Setup (Dissolve Acid, Amine, Reagents) prep->setup activation 3. Activation & Coupling (Add Coupling Reagent & Base) setup->activation monitor 4. Reaction Monitoring (TLC / LC-MS) activation->monitor workup 5. Aqueous Workup (Quench, Extract, Wash) monitor->workup Reaction Complete purify 6. Purification (Flash Chromatography) workup->purify product Pure Amide Product purify->product

Caption: Standard workflow for amide coupling synthesis.

Conclusion

The synthesis of amides from this compound requires careful consideration of the substrate's electron-deficient nature. While standard EDC/HOBt protocols can be effective for simple amines, the use of a more potent uronium salt-based reagent like HATU provides a more robust and generally applicable method for achieving high yields with a broader range of substrates. By understanding the underlying mechanisms and following these detailed protocols, researchers in medicinal chemistry and drug development can confidently incorporate this valuable furan building block into their synthetic campaigns.

References

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU.
  • Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health.
  • Aapptec Peptides. Coupling Reagents. Aapptec.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500.
  • Common Organic Chemistry. Amine to Amide (EDC + HOBt).
  • ResearchGate. Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling. ResearchGate.
  • Hartwig, J. F., et al. (2018). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Journal of the American Chemical Society.
  • Albericio, F., & El-Faham, A. (2018). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules.
  • Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate.
  • ResearchGate. Unexpected Intermolecular Pd-Catalyzed Cross-Coupling Reaction Employing Heteroaromatic Carboxylic Acids as Coupling Partners. ResearchGate.
  • ResearchGate. Venturing beyond the amide coupling for amine–carboxylic acid reactions. ResearchGate.
  • Janczewski, Ł., et al. (2018). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. Open Chemistry.
  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. HepatoChem.
  • Maulide, N., et al. (2021). Challenges and Breakthroughs in Selective Amide Activation. Angewandte Chemie International Edition.
  • Fisher Scientific. Amide Synthesis.
  • Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.
  • Oschmann, M., et al. (2022). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan.
  • Lavanya, A., et al. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Journal of Saudi Chemical Society.
  • El-Sayed, N. N. E., & El-Sawy, E. R. (2017). Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazides and Their Cu, CO and Ni Complexes. Molecules.
  • Lipshutz, B. H., & Ghorai, S. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science.
  • Barreiro, E. J., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules.

Sources

Application Notes and Protocols for the Esterification of 4-Cyanofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of 4-Cyanofuran-2-carboxylic Acid Esters

This compound and its ester derivatives are valuable heterocyclic building blocks in medicinal chemistry and materials science. The furan scaffold is a common motif in numerous biologically active compounds, and the presence of both a cyano and a carboxylic acid/ester group offers versatile handles for further chemical modifications. The electron-withdrawing nature of the cyano group significantly influences the reactivity of the furan ring and the carboxylic acid, presenting unique challenges and opportunities in synthesis. Esterification of this substrate is a critical step in modifying its pharmacokinetic and pharmacodynamic properties, making it a key transformation in the synthesis of novel pharmaceutical agents and functional materials.[1]

This guide provides detailed protocols for three distinct and reliable methods for the esterification of this compound: the classic Fischer-Speier esterification, the mild Steglich esterification, and the versatile Mitsunobu reaction. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles, practical insights for successful execution, and troubleshooting advice.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[2] The reaction is an equilibrium process, and to achieve high yields, it is typically necessary to either use a large excess of the alcohol or remove the water formed during the reaction.[3] For a substrate like this compound, the electron-withdrawing cyano group can decrease the nucleophilicity of the carbonyl oxygen, potentially requiring more forcing conditions. However, care must be taken as the furan ring can be sensitive to strong acidic conditions, which may lead to side reactions or decomposition.[4][5]

Causality of Experimental Choices
  • Excess Alcohol as Solvent: Using the alcohol as the solvent drives the equilibrium towards the product side according to Le Châtelier's principle.

  • Strong Acid Catalyst (H₂SO₄): A strong acid is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. Sulfuric acid also acts as a dehydrating agent, further shifting the equilibrium.[1]

  • Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.

Experimental Protocol: Synthesis of Methyl 4-Cyanofuran-2-carboxylate

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid. Repeat until CO₂ evolution ceases.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude ester by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization.

Workflow Diagram

Fischer_Esterification cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Suspend Acid in Methanol B Add H₂SO₄ Catalyst A->B C Reflux (4-8h) B->C D Remove Methanol C->D E Ethyl Acetate Extraction D->E F NaHCO₃ Wash E->F G Drying & Concentration F->G H Purification G->H

Caption: Fischer-Speier Esterification Workflow.

Method 2: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7] This method is particularly advantageous for substrates that are sensitive to acidic conditions, making it a suitable choice for this compound.[8] The reaction proceeds at room temperature and generally gives high yields.[9]

Causality of Experimental Choices
  • DCC/EDC as a Coupling Agent: The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[10]

  • DMAP as a Catalyst: DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea to form a more reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol. This catalytic cycle accelerates the reaction and suppresses the formation of the N-acylurea byproduct.[9]

  • Aprotic Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis of the activated intermediates.

Experimental Protocol: Synthesis of Ethyl 4-Cyanofuran-2-carboxylate

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Addition of Coupling Agent: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or HPLC.

  • Workup:

    • If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.

    • If EDC was used, proceed directly to the washing steps.

    • Wash the organic filtrate with 1 M HCl to remove excess DMAP and any remaining EDC-urea.

    • Wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Workflow Diagram

Steglich_Esterification cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Acid, Alcohol, DMAP in DCM B Cool to 0°C A->B C Add DCC/EDC Solution B->C D Stir at RT (12-24h) C->D E Filter DCU (if DCC used) D->E if DCC F Aqueous Washes (HCl, NaHCO₃, Brine) D->F if EDC E->F G Drying & Concentration F->G H Purification G->H

Caption: Steglich Esterification Workflow.

Method 3: Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile method for the esterification of carboxylic acids with primary and secondary alcohols under mild, neutral conditions.[11] It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's stereocenter, although this is not relevant for simple primary or secondary alcohols. Its mild conditions make it an excellent choice for sensitive substrates like this compound.[13]

Causality of Experimental Choices
  • Triphenylphosphine (PPh₃) and DIAD/DEAD: These reagents form a phosphonium salt intermediate which activates the alcohol, converting the hydroxyl group into a good leaving group.[11]

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the intermediates. Therefore, anhydrous solvents and reagents are crucial for high yields.

  • Low Temperature Addition: The addition of the azodicarboxylate is often done at low temperatures to control the exothermic reaction and minimize side reactions.

Experimental Protocol: Synthesis of Isopropyl 4-Cyanofuran-2-carboxylate

Materials:

  • This compound

  • Isopropanol (anhydrous)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF, anhydrous)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), isopropanol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C. Add DIAD (1.5 eq) dropwise to the stirred solution over 30 minutes, keeping the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or HPLC.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Add a minimal amount of a nonpolar solvent (e.g., a mixture of diethyl ether and hexanes) to precipitate the triphenylphosphine oxide and the reduced DIAD byproduct.

    • Filter the mixture and wash the solid with the same solvent mixture.

  • Purification:

    • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Workflow Diagram

Mitsunobu_Reaction cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Acid, Alcohol, PPh₃ in THF B Cool to 0°C A->B C Add DIAD Dropwise B->C D Stir at RT (12-24h) C->D E Concentrate & Precipitate Byproducts D->E F Filter E->F G Concentrate Filtrate F->G H Purification G->H

Caption: Mitsunobu Reaction Workflow.

Comparative Data of Esterification Protocols

ParameterFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Reagents Carboxylic acid, Alcohol, Strong Acid (e.g., H₂SO₄)Carboxylic acid, Alcohol, DCC/EDC, DMAPCarboxylic acid, Alcohol, PPh₃, DIAD/DEAD
Conditions Reflux, acidicRoom temperature, neutral0 °C to Room temperature, neutral
Advantages Inexpensive reagents, simple procedureMild conditions, high yields, good for sensitive substratesVery mild conditions, broad substrate scope, stereochemical inversion
Disadvantages Harsh conditions, potential for side reactions/degradation, equilibrium reactionStoichiometric byproducts (DCU/EDC-urea) can be difficult to removeExpensive reagents, stoichiometric byproducts (PPh₃O, reduced azodicarboxylate)
Typical Solvents Excess alcohol, TolueneDCM, THF, DMFTHF, Dioxane, DCM

Troubleshooting and Field-Proven Insights

  • Low Yield in Fischer Esterification: Ensure anhydrous conditions and use a significant excess of the alcohol. Consider using a Dean-Stark trap to remove water azeotropically if the alcohol is not used as the solvent. The electron-withdrawing cyano group may necessitate longer reaction times or a higher catalyst loading.

  • Difficulty Removing DCU in Steglich Esterification: DCU is poorly soluble in many organic solvents. After filtration, it may be necessary to concentrate the filtrate and re-filter to remove residual DCU. Alternatively, using the water-soluble carbodiimide EDC simplifies the workup, as the urea byproduct can be removed with an acidic aqueous wash.[14]

  • Incomplete Mitsunobu Reaction: Ensure all reagents and solvents are strictly anhydrous. The order of addition can be critical; typically, the azodicarboxylate is added last to a solution of the other components.[15]

  • Purification Challenges: The polarity of the target ester will depend on the alcohol used. A careful selection of the eluent system for column chromatography is essential for obtaining a pure product. HPLC can be a useful tool for monitoring purity.[16]

Safety Precautions

  • General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Fischer-Speier Esterification: Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Steglich Esterification: DCC is a potent skin sensitizer and allergen. Avoid inhalation and skin contact.[17]

  • Mitsunobu Reaction: DIAD and DEAD are potentially explosive and should be handled with care, avoiding heat and shock.[15] Triphenylphosphine is an irritant.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
  • Organic Syntheses. (1988). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, Coll. Vol. 7, p. 93. [Link]
  • Organic Synthesis. Mitsunobu reaction. [Link]
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. [Link]
  • Wikipedia. (2023).
  • SIELC Technologies.
  • Munawar, S., et al. (2023).
  • Wikipedia. (2023).
  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]
  • Avula, B., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(6), 1649. [Link]
  • Organic Chemistry Portal.
  • Master Organic Chemistry.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
  • Luo, Y., et al. (2021). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates and ethyl glycinate hydrochloride. Journal of the Chinese Chemical Society, 68(5), 849-857. [Link]
  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. [Link]
  • Hughes, D. L. (2014). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]
  • Kopylovich, M. N., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem, e202401849. [Link]
  • Organic Chemistry Portal.
  • PubChem. This compound. [Link]
  • ResearchGate. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. [Link]
  • MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)
  • ResearchGate. (2019). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. [Link]
  • Khan Academy.
  • Organic Syntheses. (1927). Furan. Organic Syntheses, 7, 40. [Link]
  • ResearchGate. (2016).
  • Google Patents. (2010). Process for preparing ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(hydroxymethyl)
  • National Center for Biotechnology Information. (2023). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. [Link]
  • Google Patents. (2018). Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines.
  • Wikipedia. (2023). 2-Furonitrile. [Link]
  • National Center for Biotechnology Information. (2014). First synthesis of 2-(benzofuran-2-yl)
  • ResearchGate. (2015). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. [Link]
  • OSTI.GOV. (2023).
  • Google Patents. (2011). Method for preparing ethyl (R)
  • ResearchGate. (2023). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 4-Cyanofuran-2-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of 4-cyanofuran-2-carboxylic acid. It explores the molecule's strategic value as a synthetic building block, detailing its underlying medicinal chemistry principles and providing actionable experimental protocols.

Introduction: A Scaffold of Strategic Importance

In the landscape of modern drug discovery, the furan ring is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to a variety of biological targets.[1][2][3] Its unique steric and electronic properties often allow it to serve as a bioisostere for phenyl rings, offering opportunities to fine-tune a compound's metabolic stability, solubility, and overall pharmacokinetic profile.[1] When functionalized with key pharmacophoric elements, the furan core becomes a powerful tool for medicinal chemists.

This compound is a bifunctional building block that exemplifies this principle. It integrates three critical components:

  • The Furan Ring: A versatile, aromatic core.

  • The Carboxylic Acid: A classic anchoring group, essential for forming strong ionic and hydrogen bond interactions with protein targets.[4][5]

  • The Cyano Group: A metabolically robust hydrogen bond acceptor and a valuable modulator of electronic properties.[6]

The combination of these features in a single, compact molecule provides a ready-to-use scaffold for developing inhibitors against a range of enzyme classes and receptors.

Physicochemical Properties of this compound
Molecular Formula C₆H₃NO₃
Molecular Weight 137.09 g/mol
IUPAC Name This compound
SMILES C1=C(OC=C1C#N)C(=O)O
CAS Number 1369496-50-3
(Data sourced from PubChem[7])

PART I: APPLICATION NOTES - THE MEDICINAL CHEMIST'S PERSPECTIVE

The Furan Core: A Versatile Phenyl Ring Bioisostere

The furan ring is frequently employed as a bioisosteric replacement for a benzene ring. This substitution is a strategic decision aimed at modulating a lead compound's properties. The oxygen heteroatom in the furan ring introduces polarity, which can improve solubility and alter interactions with metabolic enzymes, often mitigating issues related to CYP450-mediated oxidation common with phenyl rings.[1] Furthermore, the furan oxygen can act as a hydrogen bond acceptor, providing an additional interaction point within a target's active site that is absent in its carbocyclic counterpart.

G cluster_0 Common Scaffolds cluster_1 Key Properties Phenyl Phenyl Ring Properties • Lipophilicity • Metabolic Stability • Polarity • H-Bonding Potential Phenyl->Properties Bioisosteric Replacement Furan Furan Ring Furan->Properties Modulates

Caption: Bioisosteric relationship between Phenyl and Furan rings.

The Carboxylic Acid Moiety: The Primary Anchor

The carboxylic acid is one of the most vital functional groups in drug design, featuring in over 450 marketed drugs.[4][8] Its ability to exist as a carboxylate anion at physiological pH allows it to form strong, charge-assisted hydrogen bonds and salt bridges with positively charged residues like arginine and lysine in an enzyme's active site. This anchoring interaction is often responsible for a significant portion of a molecule's binding affinity.

However, the anionic charge can also be a liability, limiting passive diffusion across cell membranes and making the molecule susceptible to metabolic conjugation pathways.[5][9] The strategic challenge, therefore, is to leverage the binding advantages of the carboxylic acid while designing the rest of the molecule to achieve a suitable overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

The Cyano Group: A Polar and Metabolic "Shield"

The nitrile (cyano) group is a unique and highly valuable pharmacophore.[6] It is a strong dipole and an excellent hydrogen bond acceptor, capable of mimicking the interaction of a carbonyl oxygen.[6] Unlike many other polar groups, the nitrile is exceptionally robust and generally resistant to metabolic degradation.[6]

In the context of this compound, the electron-withdrawing nature of the cyano group also modulates the acidity of the carboxylic acid and the electron density of the furan ring, which can influence both target binding and pharmacokinetic properties. Its inclusion is a deliberate choice to introduce a potent, stable interaction point without creating a new metabolic liability.

Synergistic Application: A Scaffold for Diverse Targets

The true power of this compound lies in the synergy of its functional groups. This scaffold is particularly well-suited for targeting active sites that feature a cationic pocket for the carboxylate and a nearby hydrogen bond donor for the nitrile.

Potential Target Classes:

  • Carbonic Anhydrase (CA) Inhibitors: The carboxylic acid can coordinate with the catalytic zinc ion or interact with active site residues, a strategy seen in benzofuran-based CA inhibitors.[10] The cyano group could provide additional hydrogen bonding to enhance affinity and isoform selectivity.[11]

  • Phosphodiesterase (PDE) Inhibitors: Studies have shown that furan carboxylic acid derivatives can be effective PDE4 inhibitors.[12] The scaffold of this compound provides the necessary acidic group for key interactions while the cyano group can be oriented to probe additional binding pockets.

  • Kinase Inhibitors: While many kinase inhibitors target the ATP-binding site's hinge region, allosteric sites or pockets adjacent to the main site can often be exploited. The defined geometry of this scaffold allows for precise positioning of the carboxylate and cyano groups to engage with such secondary sites.[13]

G Scaffold This compound Carboxylate (COO⁻) Furan Ring Cyano (C≡N) Enzyme Enzyme Active Site Arginine/Lysine (Cationic Pocket) Hydrophobic Pocket Glutamine/Asparagine (H-Bond Donor) Scaffold:f1->Enzyme:f1 Salt Bridge Scaffold:f2->Enzyme:f2 van der Waals Scaffold:f3->Enzyme:f3 Hydrogen Bond

Caption: Hypothetical binding mode of the scaffold in an enzyme active site.

PART II: EXPERIMENTAL PROTOCOLS

These protocols are designed to be self-validating, with explanations for key steps to ensure reproducibility and understanding.

Protocol for Amide Coupling: Synthesis of a Representative Inhibitor

This protocol details the synthesis of a model compound, N-benzyl-4-cyanofuran-2-carboxamide, via a standard amide coupling reaction. This is the most fundamental and critical reaction for utilizing this compound as a building block.

G Start Dissolve Acid & Amine AddBase Add DIPEA Base Start->AddBase AddCoupling Add HATU Coupling Reagent AddBase->AddCoupling Stir Stir at RT (2-12 h) Monitor by TLC/LCMS AddCoupling->Stir Quench Quench with H₂O Stir->Quench Extract Extract with EtOAc Quench->Extract Wash Wash Organic Layer (aq. HCl, aq. NaHCO₃, Brine) Extract->Wash Dry Dry (Na₂SO₄), Filter Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Column Chromatography Concentrate->Purify End Characterize Product (NMR, HRMS) Purify->End

Caption: Workflow for a standard amide coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1,1'-[Azobis(methylen)]bis[3-methyl-1H-imidazolium]-3-oxide hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Saturated NaCl (Brine)

  • Anhydrous Na₂SO₄

  • Silica Gel

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M concentration).

    • Causality: Anhydrous conditions are critical because water can hydrolyze the activated carboxylic acid intermediate, reducing the yield. DMF is an excellent polar aprotic solvent for dissolving the reactants and facilitating the reaction.

  • Addition of Reagents: Add benzylamine (1.1 eq) to the solution, followed by DIPEA (3.0 eq). Stir for 5 minutes.

    • Causality: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

  • Activation and Coupling: Add HATU (1.2 eq) portion-wise to the stirred solution. The reaction may slightly exotherm.

    • Causality: HATU is a highly efficient coupling reagent that reacts with the carboxylate to form a highly reactive activated ester intermediate, which is then readily attacked by the amine nucleophile.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Workup - Quenching: Once complete, pour the reaction mixture into a separatory funnel containing water.

    • Causality: This step quenches the reaction and helps to remove the water-soluble DMF solvent.

  • Workup - Extraction: Extract the aqueous layer three times with ethyl acetate (EtOAc).

    • Causality: The desired amide product is organic-soluble and will partition into the EtOAc layer.

  • Workup - Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ (to remove any unreacted acid), and finally with brine (to begin the drying process).

    • Causality: This aqueous washing sequence is a self-validating purification step that removes the majority of reagents and byproducts before chromatography.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/EtOAc gradient, to yield the pure N-benzyl-4-cyanofuran-2-carboxamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

References

  • PubChem. This compound.
  • Organic Syntheses. 2-FURANCARBOXYLIC ACID AND 2-FURYL-CARBINOL. [Link]
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]
  • Meanwell, N. A. (2021). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Topics in Medicinal Chemistry. [Link]
  • Li, Y., et al. (2024). Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. Journal of Agricultural and Food Chemistry. [Link]
  • Al-Ostoot, F. H., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. [Link]
  • Li, Y., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • ResearchGate. (PDF)
  • Eldehna, W. M., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters. [Link]
  • de Souza, A. S., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. [Link]
  • Meanwell, N. A. (2021). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Topics in Medicinal Chemistry. [Link]
  • Arkat USA. One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]
  • Ali, M. A., et al. (2023). 2-(3-Bromophenyl)
  • International Journal of Pharmaceutical and Bio-Medical Science. Furan: A Promising Scaffold for Biological Activity. [Link]
  • ResearchGate.
  • Elsayed, Z. M., et al. (2022). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols: 4-Cyanofuran-2-carboxylic Acid as a Versatile Precursor for the Synthesis of Bio-relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 4-cyanofuran-2-carboxylic acid. This readily accessible building block, featuring a furan ring flanked by strategically positioned nitrile and carboxylic acid functionalities, serves as an exceptional starting material for a variety of high-value heterocyclic compounds. We will explore its transformation into pyridazines, pyrazoles, and 1,2,4-triazoles, detailing the underlying chemical logic, providing step-by-step protocols, and explaining the causality behind experimental choices.

Introduction: The Strategic Value of this compound

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast majority of pharmaceuticals incorporating these structural motifs.[1][2] The furan nucleus, in particular, is a privileged scaffold found in numerous natural products and synthetic drugs.[3][4] this compound presents a unique synthetic opportunity by combining three key reactive centers in one molecule:

  • The Furan Ring: A diene system that can act as a masked 1,4-dicarbonyl synthon, susceptible to cycloaddition and ring-opening reactions.[5][6]

  • The Carboxylic Acid: A versatile handle for derivatization into esters, amides, acid chlorides, and hydrazides, or it can be removed via decarboxylation.[7][8]

  • The Nitrile Group: A valuable functional group that can be hydrolyzed, reduced, or participate in cyclization reactions to form nitrogen-containing heterocycles.[9]

The strategic placement of these groups allows for sequential and regioselective transformations, making it an ideal starting point for constructing complex molecular architectures. This guide will focus on practical, field-proven methodologies for leveraging this unique reactivity.

Part 1: Synthesis of Furan-Substituted Pyridazines

The conversion of a furan ring into a pyridazine is a powerful synthetic strategy, effectively exchanging an oxygen atom for two adjacent nitrogen atoms to form a stable, six-membered aromatic diazine ring.[10] This transformation typically proceeds via an oxidative ring-opening of the furan, followed by a cyclocondensation reaction with hydrazine.[11]

Causality of Experimental Design:

The furan ring itself is relatively stable and requires activation to undergo ring opening. This is typically achieved through an oxidation reaction that converts the furan into a more reactive intermediate, such as a 2,5-dialkoxy-2,5-dihydrofuran. This intermediate is essentially a protected 1,4-dicarbonyl compound, which readily reacts with the dinucleophilic hydrazine to form the pyridazine ring upon elimination of alcohol and water. The carboxylic acid group is typically converted to an ester prior to this sequence to avoid undesired side reactions with the reagents used for oxidation and condensation.

Experimental Workflow Diagram

pyridazine_synthesis start 4-Cyanofuran- 2-carboxylic acid ester Methyl 4-cyanofuran- 2-carboxylate start->ester Esterification (MeOH, H+) dihydrofuran 2,5-Dimethoxy-2,5- dihydrofuran intermediate ester->dihydrofuran Oxidative Ring Opening (Br2, MeOH) pyridazine Methyl 5-cyano-6-(furan-3-yl) pyridazine-4-carboxylate dihydrofuran->pyridazine Cyclocondensation (Hydrazine Hydrate)

Caption: Workflow for the synthesis of a pyridazine derivative.

Protocol 1: Synthesis of Methyl 6-cyano-3-pyridazinecarboxylate

Step 1: Esterification of this compound

  • Suspend this compound (1.37 g, 10 mmol) in methanol (50 mL).

  • Add concentrated sulfuric acid (0.5 mL) dropwise while cooling in an ice bath.

  • Heat the mixture to reflux and stir for 4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-cyanofuran-2-carboxylate, which can be used in the next step without further purification.

Step 2: Oxidative Ring Opening and Cyclocondensation

  • Dissolve the crude methyl 4-cyanofuran-2-carboxylate (1.51 g, 10 mmol) in methanol (100 mL) in a flask protected from light.

  • Cool the solution to -15 °C using an ice-salt bath.

  • Slowly add a solution of bromine (0.51 mL, 10 mmol) in methanol (20 mL) dropwise, maintaining the temperature below -10 °C.

  • Stir the mixture at this temperature for 2 hours.

  • Add hydrazine hydrate (0.5 mL, 10 mmol) dropwise to the reaction mixture, ensuring the temperature does not rise above -5 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the target pyridazine derivative.

ParameterValueReference/Justification
Starting Material This compound-
Key Reagents Methanol, H₂SO₄, Bromine, Hydrazine HydrateStandard reagents for esterification and furan-to-pyridazine conversion.[11]
Solvent Methanol, Ethyl AcetateMethanol serves as both solvent and reactant in the key steps.
Temperature -15 °C to Room TemperatureLow temperature is critical during bromination to control reactivity.
Reaction Time ~24 hours (total)Standard duration for multi-step one-pot synthesis.
Typical Yield 50-65% (over two steps)Dependent on precise control of reaction conditions.

Part 2: Synthesis of Furan-Substituted Pyrazoles

The synthesis of pyrazoles often relies on the reaction between a 1,3-dicarbonyl compound and hydrazine.[12] While this compound is not a 1,3-dicarbonyl, its functional groups can be readily manipulated to generate a suitable precursor. The strategy here involves converting the C2-carboxylic acid into a ketone, creating a 1,3-keto-nitrile moiety that is primed for cyclization into a pyrazole.

Causality of Experimental Design:

Direct conversion of a carboxylic acid to a ketone with organometallic reagents is challenging due to the formation of a stable carboxylate and over-addition to form tertiary alcohols. The use of a Weinreb amide is a superior method. The N-methoxy-N-methylamide is stable to Grignard or organolithium reagents at low temperatures, forming a stable chelated intermediate that collapses to the desired ketone only upon acidic workup. This prevents over-addition and provides the 1,3-keto-nitrile precursor cleanly. This precursor then undergoes a classical pyrazole synthesis where one nitrogen of hydrazine attacks the ketone and the other attacks the nitrile group.

Experimental Workflow Diagram

pyrazole_synthesis start 4-Cyanofuran- 2-carboxylic acid amide Weinreb Amide Intermediate start->amide Amide Formation (SOCl2, then HN(OMe)Me) ketone 1-(4-Cyanofuran-2-yl) ethan-1-one amide->ketone Ketone Synthesis (MeMgBr, THF) pyrazole 5-(Furan-3-yl)-3-methyl- 1H-pyrazole-4-carbonitrile ketone->pyrazole Cyclocondensation (Hydrazine, EtOH)

Caption: Workflow for the synthesis of a pyrazole derivative.

Protocol 2: Synthesis of 3-(Furan-3-yl)-5-methyl-1H-pyrazole-4-carbonitrile

Step 1: Synthesis of the Weinreb Amide

  • To a solution of this compound (1.37 g, 10 mmol) in dichloromethane (DCM, 50 mL), add oxalyl chloride (1.3 mL, 15 mmol) followed by one drop of DMF.

  • Stir the mixture at room temperature for 2 hours until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in fresh DCM (50 mL) and cool to 0 °C.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.46 g, 15 mmol) followed by the dropwise addition of triethylamine (4.2 mL, 30 mmol).

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Wash the reaction mixture with 1 M HCl (25 mL), saturated sodium bicarbonate solution (25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Weinreb amide.

Step 2: Ketone Formation and Pyrazole Cyclization

  • Dissolve the crude Weinreb amide from the previous step in anhydrous THF (50 mL) and cool to 0 °C under a nitrogen atmosphere.

  • Add methylmagnesium bromide (3.0 M solution in ether, 4.0 mL, 12 mmol) dropwise.

  • Stir the reaction at 0 °C for 2 hours.

  • Quench the reaction by slowly adding saturated ammonium chloride solution (20 mL).

  • Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. The crude product is the 1,3-keto-nitrile.

  • Dissolve the crude ketone in ethanol (40 mL) and add hydrazine hydrate (0.6 mL, 12 mmol).

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction to room temperature and remove the solvent in vacuo.

  • Purify the residue by recrystallization or column chromatography to obtain the target pyrazole.

ParameterValueReference/Justification
Key Intermediates Acid Chloride, Weinreb Amide, Keto-nitrileStandard intermediates for controlled ketone synthesis and pyrazole formation.[13]
Key Reagents Oxalyl Chloride, MeMgBr, Hydrazine HydrateCommon reagents for functional group transformations.
Solvent DCM, THF, EthanolStandard aprotic and protic solvents for organic synthesis.
Temperature 0 °C to RefluxControlled temperature is crucial for the Grignard reaction.
Reaction Time ~12 hours (total)Efficient multi-step process.
Typical Yield 45-60% (over three steps)Yields are typical for multi-step sequences involving organometallics.

Part 3: Synthesis of Furan-Substituted 1,2,4-Triazoles

The synthesis of 1,2,4-triazoles can be efficiently achieved from carboxylic acid derivatives.[14] A robust method involves the conversion of the carboxylic acid to a hydrazide, which is a key precursor for the triazole ring. The nitrile group on the furan ring remains as a substituent on the final heterocyclic product.

Causality of Experimental Design:

The carboxylic acid is first converted into an ester to facilitate a clean reaction with hydrazine to form the carbohydrazide. Direct reaction of the carboxylic acid with hydrazine can be sluggish and require harsh conditions. The resulting hydrazide is a versatile intermediate. Reaction with an orthoester like triethyl orthoformate provides the carbon atom required to close the five-membered triazole ring through a condensation-cyclization-elimination sequence. This method is high-yielding and avoids the use of more toxic or harsh reagents.

Experimental Workflow Diagram

triazole_synthesis start 4-Cyanofuran- 2-carboxylic acid ester Ethyl 4-cyanofuran- 2-carboxylate start->ester Esterification (EtOH, H+) hydrazide 4-Cyanofuran- 2-carbohydrazide ester->hydrazide Hydrazinolysis (Hydrazine, EtOH) triazole 2-(1H-1,2,4-Triazol-3-yl) furan-4-carbonitrile hydrazide->triazole Cyclization (Triethyl orthoformate)

Caption: Workflow for the synthesis of a 1,2,4-triazole derivative.

Protocol 3: Synthesis of 2-(1H-1,2,4-Triazol-5-yl)furan-4-carbonitrile

Step 1: Synthesis of 4-Cyanofuran-2-carbohydrazide

  • Prepare ethyl 4-cyanofuran-2-carboxylate following the esterification procedure in Protocol 1, substituting methanol with ethanol.

  • Dissolve the crude ethyl ester (1.65 g, 10 mmol) in ethanol (50 mL).

  • Add hydrazine hydrate (1.0 mL, 20 mmol) and heat the mixture to reflux for 5 hours.

  • A precipitate will form as the reaction proceeds. Cool the mixture to room temperature and then in an ice bath for 30 minutes.

  • Filter the solid product, wash with cold ethanol (10 mL), and dry under vacuum to obtain 4-cyanofuran-2-carbohydrazide.

Step 2: Triazole Ring Formation

  • Combine the 4-cyanofuran-2-carbohydrazide (1.51 g, 10 mmol) and triethyl orthoformate (10 mL).

  • Heat the mixture to reflux for 8 hours. The reaction mixture will become a clear solution before a new precipitate may form.

  • Monitor the reaction by TLC. After completion, cool the mixture to room temperature.

  • Remove the excess triethyl orthoformate under reduced pressure.

  • Triturate the residue with diethyl ether. Filter the solid, wash with ether, and dry to yield the target 1,2,4-triazole derivative. Further purification can be achieved by recrystallization from ethanol.

ParameterValueReference/Justification
Key Intermediate CarbohydrazideA classic and essential precursor for 1,2,4-triazole synthesis.[15]
Key Reagents Hydrazine Hydrate, Triethyl OrthoformateStandard, commercially available reagents for heterocycle synthesis.
Solvent EthanolExcellent solvent for both hydrazinolysis and recrystallization.
Temperature RefluxThermal conditions are required to drive the cyclization and elimination steps.
Reaction Time ~13 hours (total)Standard timeframe for this synthetic sequence.
Typical Yield 70-85% (over two steps)This is generally a high-yielding reaction sequence.

References

  • Serdyuk, O. et al. (2019). Synthesis of pyrazolylvinyl ketones from furan derivatives. Organic & Biomolecular Chemistry.
  • Serdyuk, O. et al. (2019). Synthesis of pyrazolylvinyl ketones from furan derivatives. PubMed.
  • Wang, L. et al. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules.
  • Vasev, Y.A. et al. (2023). ACCESS TO ANNULATED PYRIDAZINES VIA INTERRUPTED FURAN-YNE CYCLIZATION. Bashkir chemical journal.
  • Ahmad, A. et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry.
  • D'Auria, M. et al. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules.
  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives.
  • De Kimpe, N. et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics.
  • Ahmad, A. et al. (2021). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
  • Zhang, X. et al. (2015). Novel dibenzo[b,d]furan-1H-1,2,4-triazole derivatives: Synthesis and antitumor activity. PubMed.
  • ResearchGate. (n.d.). (A) Synthesis of 1,2,3-triazole-furan hybrid chalcone derivatives; (B)....
  • Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • Al-Ajely, M.S. & Shaban, I.M. (2019). Synthesis of some diazine and triaazole derivatives from furfural. SciSpace.
  • ResearchGate. (2020). SYNTHESIS OF SOME DIAZINE AND TRIAAZOLE DERIVATIVES FROM FURFURAL.
  • PubChem. (n.d.). This compound.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
  • Organic Chemistry Portal. (n.d.). Furan synthesis.
  • Hranjec, M. et al. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules.
  • Arkat USA. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.
  • ResearchGate. (n.d.). Synthesis of heterocycles from arylation products of unsaturated compounds: XVIII. 5-Arylfuran-2-carboxylic acids and their application in the synthesis of 1,2,4-thiadiazole, 1,3,4-oxadiazole, and[5][16][17]triazolo[3,4-b][5][13][16]thiadiazole derivatives.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Furan Derivatives Condensed with Carbohydrates.
  • American Chemical Society. (n.d.). Furan as a versatile synthon.
  • Ballatore, C. et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem.
  • Wikipedia. (n.d.). 2-Furonitrile.
  • ResearchGate. (n.d.). Drugs and natural products containing furan building block.
  • ResearchGate. (n.d.). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid.
  • Journal of Drug Delivery and Therapeutics. (2024). Furan: A Promising Scaffold for Biological Activity.

Sources

Application Notes and Protocols: 4-Cyanofuran-2-carboxylic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the 4-Cyanofuran-2-carboxylic Acid Scaffold

In the landscape of medicinal chemistry, the furan ring is a privileged scaffold, present in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its utility stems from its aromatic character, ability to engage in various molecular interactions, and its synthetic versatility. The strategic disubstitution of the furan ring with both a cyano group and a carboxylic acid creates a powerful and versatile building block for drug discovery. This compound, in particular, offers two orthogonal functional handles for derivatization, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The carboxylic acid at the 2-position provides a readily accessible site for amide bond formation, a cornerstone reaction in medicinal chemistry for linking molecular fragments.[3] The cyano group at the 4-position, an electron-withdrawing group, can influence the electronic properties of the furan ring and participate in crucial hydrogen bonding interactions with biological targets. This application note will provide an in-depth guide to the utilization of this compound in the synthesis of bioactive molecules, with a focus on practical, field-proven insights and detailed experimental protocols.

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for successful synthesis. The key physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₃NO₃
Molecular Weight 137.09 g/mol
IUPAC Name This compound
CAS Number 1369496-50-3

Strategic Applications in Bioactive Molecule Synthesis

The unique bifunctional nature of this compound makes it an attractive starting material for several classes of bioactive molecules. Two promising areas of application are in the development of enzyme inhibitors, particularly PARP inhibitors, and as a scaffold for novel antibacterial agents.

Synthesis of Novel PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy for the treatment of certain cancers.[4][5] Several approved PARP inhibitors feature carboxamide moieties, highlighting the importance of this functional group for target engagement. The furan-2-carboxamide scaffold is a bioisosteric replacement for other aromatic systems found in known PARP inhibitors. The 4-cyano group can potentially form additional interactions within the enzyme's active site, enhancing potency and selectivity.

Conceptual Workflow for the Synthesis of a 4-Cyanofuran-2-carboxamide Library for PARP Inhibitor Screening

G start This compound activation Carboxylic Acid Activation (e.g., HATU, HOBt, EDC) start->activation coupling Amide Coupling Reaction activation->coupling amine Diverse Amine Building Blocks (Primary & Secondary Amines) amine->coupling library Library of 4-Cyanofuran-2-carboxamides coupling->library screening Biological Screening (PARP Inhibition Assay) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: A conceptual workflow for the synthesis and screening of a 4-cyanofuran-2-carboxamide library for the discovery of novel PARP inhibitors.

Development of Antibiofilm Agents

Bacterial biofilms are a major challenge in clinical settings, as they confer resistance to conventional antibiotics.[3] There is a pressing need for new therapeutic agents that can disrupt biofilm formation. Furan-2-carboxamides have recently emerged as a promising class of antibiofilm agents against pathogens like Pseudomonas aeruginosa.[6] The furan-2-carboxamide core is believed to be a stable bioisostere of the less stable furanone ring found in some natural quorum sensing inhibitors.[6]

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis of 4-cyanofuran-2-carboxamide derivatives. These are based on established methods for amide bond formation and can be adapted for a wide range of amine coupling partners.

Protocol 1: General Procedure for the Synthesis of 4-Cyanofuran-2-carboxamides via Amide Coupling

This protocol describes a general method for the synthesis of 4-cyanofuran-2-carboxamides using a common coupling reagent, HATU.

Materials:

  • This compound

  • Amine of interest (e.g., aniline, benzylamine, piperidine derivatives)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Addition of Reagents: Add the amine of interest (1.1 eq.), HATU (1.2 eq.), and DIPEA (2.0 eq.) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with EtOAc.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/EtOAc) to afford the desired 4-cyanofuran-2-carboxamide.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Workflow for the Synthesis of a 4-Cyanofuran-2-carboxamide

G start This compound + Amine reagents HATU, DIPEA, DMF start->reagents reaction Stir at RT, 4-12h reagents->reaction workup Aqueous Work-up (EtOAc, NaHCO₃, Brine) reaction->workup purification Silica Gel Chromatography workup->purification product Purified 4-Cyanofuran-2-carboxamide purification->product

Caption: A streamlined workflow for the synthesis of a 4-cyanofuran-2-carboxamide derivative.

Causality Behind Experimental Choices

  • Choice of Coupling Reagent: HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization (if chiral amines are used). Other reagents like HOBt/EDC can also be employed.

  • Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the formation of the active ester intermediate.

  • Solvent: Anhydrous DMF is an excellent polar aprotic solvent that dissolves a wide range of reactants and reagents.

  • Aqueous Work-up: The NaHCO₃ wash is crucial to remove any unreacted carboxylic acid and acidic byproducts. The brine wash helps to remove residual water from the organic layer.

Trustworthiness: A Self-Validating System

The described protocol is a self-validating system. The progress of the reaction can be easily monitored by TLC, allowing for adjustments in reaction time if necessary. The purification by column chromatography ensures the isolation of a pure product. Finally, comprehensive characterization by NMR and HRMS provides unambiguous confirmation of the desired product's identity and purity, ensuring the reliability of the synthetic procedure.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of a diverse range of bioactive molecules. Its bifunctional nature allows for the facile introduction of various substituents, enabling the systematic exploration of structure-activity relationships. The protocols outlined in this application note provide a solid foundation for researchers to utilize this scaffold in their drug discovery programs. Future research in this area will likely focus on the development of novel synthetic methodologies to further expand the chemical space accessible from this starting material and the exploration of its application in the synthesis of inhibitors for other important biological targets.

References

  • PubChem. This compound. [Link][7]
  • García-García, A., et al. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem. [Link][3]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11621465, 5-Cyano-furan-2-carboxylic acid [2-(4-methyl-piperidin-1-yl)-4-piperidin-4-yl-phenyl]-amide. [Link][8]
  • García-García, A., et al. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PubMed. [Link][6]
  • Zhang, M., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][10]
  • Wang, L., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Organic Process Research & Development. [Link][4]
  • Al-Ostoot, F.H., et al. (2021). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link][1]
  • Zhang, J., et al. (2021). Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer. Bioorganic Chemistry. [Link][5]
  • Google Patents. (2023). Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters. [11]
  • El-Sayed, M. A. A., et al. (2022). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega. [Link][12]
  • Sun, L., et al. (2017). Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening. Bioorganic & Medicinal Chemistry Letters. [Link][13]
  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link][2]
  • Li, Z., et al. (2021). Furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses. RSC Advances. [Link][14]
  • Google Patents. (2023). Process for preparing aminofuranes. [15]
  • Google Patents. (2011). Method for producing furan ammonium salt by using furoic acid. [16]
  • Wilson, T. C., et al. (2020). Manual and automated Cu-mediated radiosynthesis of the PARP inhibitor [18F]olaparib.
  • Google Patents. (2018).
  • Google Patents. (2017).

Sources

Application Notes and Protocols for 4-Cyanofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the experimental procedures involving 4-Cyanofuran-2-carboxylic acid, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. The document details its synthesis, physicochemical properties, and key chemical transformations, including amide and ester formations. Detailed, step-by-step protocols are provided for these reactions, along with insights into the rationale behind experimental choices and methods for product characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize this compound in their research endeavors.

Introduction: The Strategic Value of the Furan Scaffold

The furan ring is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic and steric properties.[1] It can act as a bioisostere for phenyl rings, offering modulated metabolic stability and drug-receptor interactions.[1] The introduction of a carboxylic acid and a cyano group at the 2- and 4-positions, respectively, of the furan ring creates a molecule, this compound, with distinct reactivity and potential for diverse applications. The carboxylic acid moiety serves as a handle for further derivatization, while the electron-withdrawing cyano group influences the reactivity of the furan ring and can participate in specific interactions with biological targets.[2]

This guide will provide detailed experimental procedures for the synthesis and derivatization of this compound, enabling researchers to harness its potential in their synthetic campaigns.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in experimental settings.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.[3]

PropertyValueSource
Molecular Formula C₆H₃NO₃[3]
Molecular Weight 137.09 g/mol [3]
IUPAC Name This compound[3]
CAS Number 1369496-50-3[4]
Canonical SMILES C1=C(OC=C1C#N)C(=O)O[3]
Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. The expected spectroscopic data are outlined below, based on the analysis of similar structures and general principles of spectroscopy.[5]

TechniqueExpected Chemical Shifts / Absorption Frequencies
¹H NMR The furan ring protons are expected to appear as doublets in the aromatic region (δ 7.0-8.5 ppm). The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ 10-13 ppm).[6][7]
¹³C NMR The carbonyl carbon of the carboxylic acid is expected in the range of δ 160-175 ppm. The furan ring carbons will appear between δ 110-160 ppm. The nitrile carbon is expected around δ 115-120 ppm.[8][9]
FT-IR A broad O-H stretch from the carboxylic acid is expected from 2500-3300 cm⁻¹. A sharp C=O stretch will be present around 1700-1730 cm⁻¹. A characteristic C≡N stretch for the nitrile group should appear around 2230-2260 cm⁻¹.[5][10][11]

Synthesis of this compound: A Proposed Protocol

Proposed Synthetic Pathway

G cluster_0 Step 1: Oximation cluster_1 Step 2: Dehydration and Hydrolysis A Methyl 4-formylfuran-2-carboxylate B Methyl 4-((hydroxyimino)methyl)furan-2-carboxylate A->B NH₂OH·HCl, Pyridine C Methyl 4-cyanofuran-2-carboxylate B->C Acetic Anhydride, Heat D This compound C->D 1. NaOH (aq) 2. HCl (aq)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-((hydroxyimino)methyl)furan-2-carboxylate

  • To a solution of methyl 4-formylfuran-2-carboxylate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and pyridine (1.2 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime. This product is often used in the next step without further purification.

Step 2: Synthesis of this compound

  • To the crude methyl 4-((hydroxyimino)methyl)furan-2-carboxylate from the previous step, add acetic anhydride (3.0 eq).

  • Heat the mixture to reflux (approximately 140 °C) for 2-3 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After cooling to room temperature, pour the reaction mixture onto ice-water and stir for 1 hour to hydrolyze the excess acetic anhydride.

  • Extract the product, methyl 4-cyanofuran-2-carboxylate, with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude ester.

  • To the crude methyl 4-cyanofuran-2-carboxylate, add a 1 M aqueous solution of sodium hydroxide (2.0 eq) and stir at 50 °C for 1-2 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture to 0 °C and acidify with 2 M hydrochloric acid until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

Application Notes: Derivatization of this compound

The carboxylic acid functionality of this compound is a prime site for derivatization, allowing for its incorporation into larger molecules such as potential drug candidates or functional polymers. The following protocols detail the synthesis of amides and esters, two of the most common and important derivatives.

Protocol for Amide Bond Formation

Amide coupling reactions are fundamental in medicinal chemistry for the synthesis of peptides and other biologically active molecules. A variety of coupling reagents can be employed to activate the carboxylic acid for reaction with an amine.

Workflow for Amide Coupling:

G A This compound B Activated Ester Intermediate A->B Coupling Reagent (e.g., HATU, HOBt, EDCI) D 4-Cyanofuran-2-carboxamide Derivative B->D Base (e.g., DIPEA) C Amine (R-NH₂) C->D

Caption: General workflow for the synthesis of 4-cyanofuran-2-carboxamides.

Detailed Protocol (using HATU as coupling agent):

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • To this solution, add the desired amine (1.1 eq), HATU (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol for Ester Formation (Fischer Esterification)

Esterification is a common transformation used to modify the properties of a carboxylic acid, for example, to increase its lipophilicity or to protect the carboxylic acid group during subsequent synthetic steps.

Reaction Scheme for Fischer Esterification:

G A This compound C 4-Cyanofuran-2-carboxylate Ester A->C Acid Catalyst (e.g., H₂SO₄), Heat B Alcohol (R-OH) B->C

Caption: Fischer esterification of this compound.

Detailed Protocol:

  • Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (typically 2-5 mol%).

  • Heat the reaction mixture to reflux for 4-8 hours. The reaction progress can be monitored by TLC.

  • After cooling, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and saturated aqueous NaHCO₃ to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude ester by flash column chromatography or distillation if the product is volatile.

Potential Applications in Research and Development

The unique structural features of this compound make it an attractive building block for various applications:

  • Medicinal Chemistry: The furan ring can serve as a bioisosteric replacement for a phenyl ring, potentially improving the pharmacokinetic profile of a drug candidate.[14][15][16] The carboxylic acid and cyano groups provide opportunities for strong interactions with biological targets through hydrogen bonding and dipole-dipole interactions.[17] Its derivatives could be explored as inhibitors for various enzymes.[18]

  • Materials Science: As a difunctional monomer, this compound and its derivatives can be used in the synthesis of novel polymers.[19][20] The rigid furan ring can impart desirable thermal and mechanical properties to polyesters and polyamides. The cyano group can also be a site for post-polymerization modification.

Safety and Handling

While a specific safety data sheet for this compound is not available in the searched results, general precautions for handling carboxylic acids and nitriles should be followed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood.

  • Inhalation and Contact: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for the development of new pharmaceuticals and advanced materials. This guide provides a foundation for its synthesis and derivatization, offering detailed protocols and insights into its chemical properties. The methodologies described herein are based on well-established chemical principles and are intended to be a starting point for further exploration and optimization by researchers in the field.

References

  • PubChem. This compound.
  • ChemicalBook. 4-CYANOFURAN-2-CARBOXYLICACID. URL
  • Farmer, T. J., et al. (2019). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Polymers, 11(11), 1874.
  • Ballatore, C., et al. (2013). Carboxylic Acid Bioisosteres in Medicinal Chemistry. ChemMedChem, 8(3), 385–395.
  • Wikipedia. 2-Furonitrile. URL
  • Oregon State University. 13C NMR Chemical Shifts. URL
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. URL
  • LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. URL
  • Wikipedia. 2-Furonitrile. URL
  • Mori, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(3), M1415.
  • Mori, M., et al. (2022). 5-(4-Nitrophenyl)
  • Liang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. European Journal of Medicinal Chemistry, 221, 113524.
  • Arkat USA. One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. URL
  • Organic Syntheses. 2-Furancarboxylic Acid and 2-Furylcarbinol. URL
  • Gangjee, A., et al. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. Bioorganic & Medicinal Chemistry, 37, 116093.
  • Al-Tel, T. H. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Molecules, 27(10), 3293.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. URL
  • Meanwell, N. A. (2018). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 61(14), 5822–5880.
  • OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. URL
  • Meanwell, N. A. (2011). Carboxylic Acid (Bio)Isosteres in Drug Design. Current Topics in Medicinal Chemistry, 11(6), 764–798.
  • Al-Tel, T. H. (2022). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-22.
  • ResearchGate. Fourier Transform infrared (FT-IR) spectra of carboxylic acids. URL
  • Google Patents. US20230339876A1 - Process for preparing aminofuranes. URL
  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-23.
  • LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. URL
  • Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. URL
  • Ambeed.com.
  • Vilela, C., et al. (2015). Biobased polyesters and other polymers from 2,5-furandicarboxylic acid: A tribute to furan excellency. Polymer Chemistry, 6(33), 5961-5983.
  • ResearchGate. Facile Synthesis of a Novel Furanic Monomer and Its ADMET Polymerization toward Fully Renewable Functional Polymers. URL
  • DTIC.

Sources

Application Notes & Protocols: Synthesis of 4-Cyanofuran-2-carboxamides via Amide Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furan scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous clinically significant drugs.[1][2][3] Its derivatives are prized for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][4] This document provides a comprehensive guide to the synthesis of 4-cyanofuran-2-carboxamides through the reaction of 4-cyanofuran-2-carboxylic acid with various amines. We delve into the mechanistic underpinnings of this crucial transformation, present field-tested protocols for amide coupling, and discuss the significance of this reaction in the broader context of drug discovery.

Introduction: The Strategic Importance of the Furan Moiety

The furan ring is a five-membered aromatic heterocycle that serves as a versatile building block in the synthesis of pharmacologically active compounds.[1][2] It often acts as a bioisostere for phenyl rings, offering modulated steric and electronic properties that can enhance metabolic stability, receptor binding affinity, and overall bioavailability.[2] The incorporation of a cyano group at the 4-position and a carboxylic acid at the 2-position of the furan ring provides two key functional handles for molecular elaboration. The nitrile group can participate in various transformations, while the carboxylic acid is a prime site for the introduction of diverse substituents via amide bond formation, a cornerstone reaction in medicinal chemistry.[5]

This guide focuses on the reaction of this compound with amines, a critical step in generating libraries of novel compounds for high-throughput screening and lead optimization in drug development programs.

The Challenge and Solution: Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable process that involves the elimination of a water molecule. However, it is kinetically slow under standard conditions.[6] The primary obstacle is the competing acid-base reaction, where the basic amine deprotonates the carboxylic acid to form a stable and unreactive ammonium carboxylate salt.[7][8][9] Overcoming this requires either harsh conditions, such as high temperatures (often exceeding 100-200°C) to drive off water, which are incompatible with sensitive functional groups, or the activation of the carboxylic acid.[8][9][10]

In modern organic synthesis, the use of coupling reagents is the preferred method for activating carboxylic acids.[5][11] These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine under mild conditions.[8]

Mechanism of EDC/HOBt Mediated Amide Coupling

Among the plethora of available coupling reagents, carbodiimides, particularly the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely employed due to their efficiency and the ease of byproduct removal.[6][12] The reaction is often performed in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to improve reaction rates and, crucially, to suppress potential side reactions and racemization if chiral amines are used.[6][12]

The mechanism proceeds as follows:

  • Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[6][13]

  • Formation of the HOBt Ester: This unstable intermediate is intercepted by the nucleophilic HOBt to form a more stable and less racemization-prone active ester.[6][13]

  • Nucleophilic Attack by the Amine: The amine then attacks the carbonyl carbon of the HOBt-ester, forming a tetrahedral intermediate.

  • Amide Formation: The tetrahedral intermediate collapses, eliminating HOBt and forming the desired amide bond. The byproduct, an N,N'-disubstituted urea, is typically soluble in aqueous media and can be easily removed during workup.[6]

The workflow for this reaction is visualized in the diagram below:

AmideCouplingWorkflow cluster_reagents Reagent Preparation cluster_reaction Reaction Steps cluster_workup Workup & Purification CarboxylicAcid This compound Mix Combine Acid, Amine, HOBt CarboxylicAcid->Mix Amine Amine Substrate Amine->Mix Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Mix Cool Cool to 0 °C Mix->Cool AddEDC Add EDC & Base (e.g., DIPEA) Cool->AddEDC Stir Stir (0 °C to RT) AddEDC->Stir Quench Aqueous Workup Stir->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Pure 4-Cyanofuran-2-carboxamide Purify->Product

Caption: General workflow for the synthesis of 4-cyanofuran-2-carboxamides.

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

General Protocol for Solution-Phase Amide Coupling

This protocol describes a general method for the coupling of this compound with a primary or secondary amine using EDC and HOBt.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard aqueous workup reagents (e.g., 1 M HCl, saturated NaHCO₃, brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).[6][14]

  • Dissolve the mixture in anhydrous DMF or DCM (sufficient to make an ~0.1-0.5 M solution).

  • Cool the solution to 0 °C in an ice-water bath with magnetic stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Add DIPEA (2.5 equiv) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 4-cyanofuran-2-carboxamide.

The mechanistic pathway is detailed in the diagram below:

EDC_HOBt_Mechanism CarboxylicAcid R-COOH (this compound) Acylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester (More Stable) Acylisourea->HOBt_Ester + HOBt - EDC-Urea Urea EDC-Urea Byproduct (Water Soluble) Acylisourea->Urea Side Product Formation HOBt HOBt Amide R-CO-NHR' (Final Amide Product) HOBt_Ester->Amide + Amine Amine R'-NH2 (Amine)

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Troubleshooting and Optimization
Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction; degradation of starting material or product.Ensure all reagents are anhydrous. Increase reaction time or temperature slightly (e.g., to 40 °C). Consider using a different coupling reagent like HATU for sterically hindered or electron-deficient amines.[6]
Formation of Side Products The O-acylisourea intermediate can rearrange to an inactive N-acylurea.Ensure HOBt is added before or concurrently with EDC. The order of addition is crucial.
Difficulty in Purification The EDC-urea byproduct is sometimes difficult to remove completely.Use EDC·HCl, as the resulting urea hydrochloride salt has better aqueous solubility. Perform thorough aqueous washes during workup.
Racemization (for chiral amines) Base-catalyzed epimerization.Use a non-nucleophilic base like DIPEA instead of TEA. Ensure the reaction temperature is kept low, especially during the activation step. The use of HOBt is critical for minimizing racemization.[12]

Characterization of Products

The successful synthesis of 4-cyanofuran-2-carboxamides can be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Appearance of a broad singlet or triplet corresponding to the N-H proton of the amide. Shifts in the signals of the furan ring protons and the protons on the amine moiety adjacent to the nitrogen.
¹³C NMR Appearance of a signal for the amide carbonyl carbon, typically in the range of 160-175 ppm. A signal for the nitrile carbon will also be present.
FT-IR Characteristic C=O stretch of the amide at ~1630-1680 cm⁻¹. N-H stretch for secondary amides at ~3300 cm⁻¹. C≡N stretch of the nitrile group at ~2220-2260 cm⁻¹.
Mass Spectrometry (LC-MS) Observation of the molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated mass of the desired product.

Conclusion

The reaction of this compound with amines via EDC/HOBt-mediated coupling is a robust and versatile method for synthesizing novel 4-cyanofuran-2-carboxamides. This protocol provides a reliable foundation for researchers in drug discovery to generate compound libraries for biological evaluation. By understanding the underlying mechanism and potential pitfalls, scientists can effectively troubleshoot and optimize this critical transformation, accelerating the development of new therapeutic agents.

References

  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry.
  • Amide synthesis by acylation - Organic Chemistry Portal.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH.
  • Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions | ACS Earth and Space Chemistry.
  • Video: Preparation of Amides - JoVE.
  • Synthesis of amides from carboxylic acids - Química Organica.org.
  • Synthesis of Amides - Organic Chemistry - Jack Westin.
  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator - American Chemical Society.
  • Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry.
  • Application of furan derivative in medicinal field. - ResearchGate.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry.
  • Furan Derivatives and Their Role in Pharmaceuticals - BioScience Academic Publishing.
  • Furan: A Promising Scaffold for Biological Activity.
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
  • Applications of furan and its derivative | PPTX - Slideshare.
  • 20.1: Reactions of Carboxylic Acids - Chemistry LibreTexts.
  • Coupling Reagents - Aapptec Peptides.
  • Vibrational spectroscopic analysis of cyanopyrazine-2-carboxamide derivatives and investigation of their reactive properties by DFT calculations and molecular dynamics simulations - OUCI.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
  • Strecker Synthesis - Master Organic Chemistry.
  • Amide Synthesis - Fisher Scientific.
  • 20.7: Chemistry of Nitriles.
  • Carboxylic acid reaction with amine with Heat - YouTube.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps.

Sources

Application Note & Protocol: Decarboxylation of 4-Cyanofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 4-Cyanofuran

4-Cyanofuran, also known as furan-3-carbonitrile, is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a sought-after scaffold for the synthesis of novel pharmaceutical agents, agrochemicals, and functional organic materials. The direct synthesis of 4-cyanofuran can be challenging; therefore, a common and effective strategy involves the synthesis of its corresponding carboxylic acid, 4-cyanofuran-2-carboxylic acid, followed by a crucial decarboxylation step.

This application note provides a comprehensive guide to the decarboxylation of this compound. We will delve into the underlying mechanistic principles, present detailed, field-proven protocols for both thermal and copper-catalyzed methods, and offer expert insights into process optimization and troubleshooting.

Mechanistic Rationale: Driving the Release of CO₂

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂).[1][2][3] For aromatic and heteroaromatic carboxylic acids, this transformation typically requires significant energy input to overcome the stability of the aromatic system. The reaction generally proceeds through the formation of an unstable intermediate where the aromatic ring is protonated, facilitating the cleavage of the C-C bond.

The presence of the electron-withdrawing cyano (-CN) group on the furan ring at the 4-position influences the electron density of the entire system. While electron-withdrawing groups can sometimes stabilize the carbanion intermediate formed upon CO₂ loss, they generally make the initial protonation of the ring, a key step in some proposed mechanisms, more difficult. Consequently, forcing conditions, such as high temperatures or the use of a catalyst, are necessary to achieve efficient conversion.

Caption: Generalized pathway for the decarboxylation of an aromatic carboxylic acid.

Experimental Protocols: Pathways to 4-Cyanofuran

Two primary methods have proven effective for the decarboxylation of furoic acids: direct thermal decarboxylation and copper-catalyzed decarboxylation. The choice of method depends on the available equipment, scale, and desired reaction efficiency.

Method 1: Thermal Decarboxylation in High-Boiling Solvent

This method relies on high temperatures to provide the necessary activation energy for the reaction. The key is to use a solvent with a boiling point sufficiently high to drive the reaction to completion without causing significant degradation of the starting material or product.

Causality Behind Experimental Choices:

  • High-Boiling Solvent (Quinoline): Quinoline (b.p. ~237 °C) is selected to maintain a high, stable reaction temperature. It is also a polar aprotic solvent, capable of dissolving the carboxylic acid and facilitating heat transfer.

  • Inert Atmosphere: An inert atmosphere (N₂ or Ar) is crucial to prevent oxidative side reactions at elevated temperatures, which can lead to tar formation and reduced yields. Furan rings, in particular, can be sensitive to oxidation under harsh conditions.

Protocol 1: Step-by-Step Thermal Decarboxylation

  • Apparatus Setup: Assemble a two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer. Ensure the setup is under a gentle flow of nitrogen or argon.

  • Reagent Addition: To the flask, add this compound (1.0 eq).

  • Solvent Addition: Add quinoline (approx. 5-10 mL per gram of acid). Stir the mixture to form a suspension or solution.

  • Heating: Heat the reaction mixture in a heating mantle or oil bath to 190-210 °C . Vigorous evolution of CO₂ gas should be observed as the reaction begins.

  • Reaction Monitoring: Maintain the temperature and monitor the reaction's progress by TLC (thin-layer chromatography), observing the disappearance of the starting material spot. The cessation of gas evolution is also a strong indicator of completion. The reaction typically takes 1-3 hours.

  • Workup: a. Allow the reaction mixture to cool to room temperature. b. Dilute the dark mixture with a larger volume of an organic solvent like ethyl acetate or dichloromethane (DCM). c. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove the quinoline by protonating it), water, and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude 4-cyanofuran is a liquid and can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Method 2: Copper-Catalyzed Decarboxylation

The addition of a copper catalyst can significantly lower the activation energy, allowing the reaction to proceed at lower temperatures and often with higher yields and fewer side products.[4][5][6] Copper(I) oxide or copper powder are commonly used catalysts.

Causality Behind Experimental Choices:

  • Copper Catalyst (Cu₂O): The copper catalyst is believed to form a copper carboxylate intermediate, which facilitates the cleavage of the carbon-carboxyl bond through a cyclic transition state, thereby lowering the required temperature.[5][7]

  • Quinoline as Solvent/Ligand: In this context, quinoline serves not only as a high-boiling solvent but also acts as a ligand that can coordinate to the copper center, potentially increasing its catalytic activity.

Protocol 2: Step-by-Step Copper-Catalyzed Decarboxylation

  • Apparatus Setup: Use the same inert atmosphere setup as in Method 1.

  • Reagent Addition: To the flask, add this compound (1.0 eq) and copper(I) oxide (Cu₂O, 0.1-0.2 eq).

  • Solvent Addition: Add quinoline (5-10 mL per gram of acid) and stir to create a suspension.

  • Heating: Heat the mixture to 160-180 °C . A steady evolution of CO₂ should be observed. The required temperature is notably lower than in the purely thermal method.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed. This typically takes 30-90 minutes.

  • Workup & Purification: Follow the identical workup and purification procedure as described in Protocol 1. The initial dilution step should be followed by filtration through a pad of Celite® to remove the insoluble copper catalyst before proceeding to the acid washes.

Caption: Workflow for copper-catalyzed decarboxylation of this compound.

Data Summary and Method Comparison

ParameterMethod 1: ThermalMethod 2: Copper-Catalyzed
Catalyst NoneCopper(I) Oxide (Cu₂O)
Solvent QuinolineQuinoline
Temperature 190-210 °C160-180 °C
Typical Time 1-3 hours30-90 minutes
Pros Simple, no catalyst cost/removal.Faster, lower temp, often higher yield.[8]
Cons High energy, potential for degradation.Catalyst cost, additional filtration step.

Field Insights & Troubleshooting

  • Incomplete Reaction: If the reaction stalls, consider incrementally increasing the temperature by 10 °C. For the catalyzed reaction, a slightly higher catalyst loading (e.g., 0.25 eq) may be beneficial.

  • Low Yield/Product Degradation: The primary cause is often excessive heat or reaction time. The copper-catalyzed method is recommended to mitigate this. Ensure the workup, particularly the acid wash, is performed promptly after the reaction is complete, as prolonged exposure of furans to acidic conditions can lead to decomposition.

  • Purification of 4-Cyanofuran: The product, 2-furonitrile, has a boiling point of approximately 147 °C.[9] Vacuum distillation is an excellent method for purification on a larger scale. For smaller scales or for removing closely-related impurities, silica gel chromatography using a hexane/ethyl acetate gradient is effective.

  • Alternative Solvents: If quinoline is undesirable due to its odor and toxicity, other high-boiling solvents like diphenyl ether or N-methyl-2-pyrrolidone (NMP) can be explored, though reaction conditions may require re-optimization.

Safety Precautions

  • Chemical Hazards: Quinoline is toxic and has a strong, unpleasant odor. Always handle it in a certified chemical fume hood. Nitriles, including the 4-cyanofuran product, should be treated as toxic and handled with care.[10]

  • High Temperatures: Use appropriate caution when working with heating mantles or oil baths operating at high temperatures.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

Conclusion

The decarboxylation of this compound is a robust and reliable method for accessing the valuable 4-cyanofuran building block. While thermal decarboxylation is a viable option, the copper-catalyzed protocol is highly recommended for its superior efficiency, milder reaction conditions, and typically higher yields. By lowering the reaction temperature, the copper catalyst minimizes thermal degradation, leading to a cleaner reaction profile and simplifying subsequent purification. Careful adherence to the protocols and safety guidelines outlined in this note will enable researchers to successfully perform this key transformation.

References

  • Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. (2011).
  • Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. (2023). Journal of Organic Chemistry. [Link]
  • Mechanistic Aspects of Copper-Catalyzed Decarboxylative Coupling Reactions of (Hetero)Aryl Carboxylic Acids. (2016). Taylor & Francis Online. [Link]
  • What is the reaction mechanism of decarboxylation of arom
  • Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes - PMC. (n.d.).
  • Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Alkenes. (n.d.). ChemRxiv. [Link]
  • Mechanistic Aspects of Copper-Catalyzed Decarboxylative Coupling Reactions of (Hetero)Aryl Carboxylic Acids | Request PDF. (2016).
  • Decarboxyl
  • Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism. (n.d.). Allen Institute. [Link]
  • Decarboxylation Reaction Mechanism. (2018). YouTube. [Link]
  • Decarboxylative Hydroxylation of Benzoic Acids - PMC. (n.d.).
  • Decarboxylation. (n.d.). Organic Chemistry Portal. [Link]
  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. (2023).
  • Thermal decarboxylation of 2-furoic acids. (n.d.). Journal of Organic Chemistry. [Link]
  • Influence of Solvent, Electron Acceptors and Arenes on Photochemical Decarboxylation of Free Carboxylic Acids via Single Electron Transfer (SET). (n.d.). MDPI. [Link]
  • Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. (2020). PubMed. [Link]
  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. (2022).
  • Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. (n.d.). Wiley Online Library. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • 2-FURANCARBOXYLIC ACID AND 2-FURYL CARBINOL. (n.d.). Organic Syntheses. [Link]
  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (n.d.).
  • Furan synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Paal-Knorr Furan Synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. (2004).
  • 2-Furonitrile. (n.d.). Wikipedia. [Link]
  • Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. [Link]
  • Synthesis of Furan Derivatives Condensed with Carbohydrates. (n.d.).
  • Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid. (n.d.).
  • 2-Cyanofuran (Furan-2-Carbonitrile). (n.d.). Methylamine Supplier. [Link]
  • 2-Furonitrile. (n.d.). PubChem. [Link]

Sources

Application Notes and Protocols: 4-Cyanofuran-2-carboxylic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Bifunctional Linker

In the dynamic field of coordination chemistry and materials science, the design of novel ligands is paramount to the development of advanced materials such as metal-organic frameworks (MOFs) and coordination polymers. 4-Cyanofuran-2-carboxylic acid is an emerging bifunctional organic linker with significant potential for creating structurally diverse and functional coordination compounds. Its unique molecular architecture, featuring a furan ring, a carboxylate group, and a nitrile moiety, offers multiple coordination sites and opportunities for post-synthetic modification.

This document provides a comprehensive guide to the application of this compound in coordination chemistry. We will delve into its synthesis, explore its potential coordination modes, and provide detailed protocols for the synthesis of coordination polymers and MOFs. Furthermore, we will discuss the potential applications of the resulting materials in areas such as gas storage, catalysis, and drug delivery, based on the principles of crystal engineering and the known properties of analogous functionalized ligands.

Physicochemical Properties of this compound

A thorough understanding of the ligand's properties is crucial for designing synthetic strategies and predicting the characteristics of the resulting coordination complexes.

PropertyValueSource
Molecular Formula C₆H₃NO₃[1]
Molecular Weight 137.09 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES C1=C(OC=C1C#N)C(=O)O[1]

Synthesis of this compound

The availability of the ligand is the first step in its application. While a direct, optimized synthesis for this compound is not widely reported, a plausible synthetic route can be extrapolated from known furan chemistry. A potential pathway involves the carboxylation of a cyanofuran precursor. One such method could be the direct carboxylation of 2-furonitrile using a strong base and carbon dioxide, a method that has been successful for the synthesis of other furan carboxylic acids.[2]

Protocol 1: Proposed Synthesis of this compound

Disclaimer: This is a hypothetical protocol based on established organic chemistry principles. Optimization will be necessary.

Materials:

  • 2-Furonitrile

  • Lithium diisopropylamide (LDA) solution in THF

  • Dry tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), 1M

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard glassware for air-sensitive reactions (Schlenk line, nitrogen atmosphere)

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, dissolve 2-furonitrile in dry THF in a Schlenk flask.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a stoichiometric amount of LDA solution dropwise with constant stirring. The progress of the deprotonation can be monitored by thin-layer chromatography (TLC).

  • Carboxylation: Once deprotonation is complete, quench the reaction by carefully adding crushed dry ice to the reaction mixture. Allow the mixture to slowly warm to room temperature.

  • Work-up: Add 1M HCl to the reaction mixture to protonate the carboxylate.

  • Extraction: Extract the aqueous layer with diethyl ether.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography.

Coordination Chemistry: Building Blocks for Advanced Materials

The versatility of this compound as a ligand stems from its multiple potential coordination sites. The carboxylate group can act as a mono- or bidentate ligand, while the nitrile group can also coordinate to metal centers. This allows for the formation of a variety of structures, from discrete molecular complexes to extended one-, two-, or three-dimensional coordination polymers and MOFs. The principles of crystal engineering can be applied to predict and control the resulting structures.[3][4][5]

Potential Coordination Modes:

Caption: Potential coordination modes of this compound.

Application in Metal-Organic Frameworks (MOFs)

The bifunctional nature of this compound makes it an excellent candidate for the construction of MOFs. The rigidity of the furan ring combined with the directional coordination of the carboxylate and nitrile groups can lead to the formation of porous materials with high surface areas. The presence of the nitrile group can also impart specific functionalities to the pores, such as enhanced affinity for certain gases or the potential for post-synthetic modification.[6][7]

Protocol 2: General Solvothermal Synthesis of a MOF using this compound

Disclaimer: This is a general protocol and the specific conditions (metal salt, solvent, temperature, and time) will need to be optimized for the desired product.

Materials:

  • This compound

  • A metal salt (e.g., zinc nitrate hexahydrate, copper(II) nitrate trihydrate)

  • A high-boiling point solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF))

  • Teflon-lined stainless steel autoclave

Procedure:

  • Reactant Mixture: In a glass vial, dissolve this compound and the chosen metal salt in the solvent. The molar ratio of ligand to metal will influence the final structure and should be varied systematically.

  • Sealing the Autoclave: Place the vial inside a Teflon-lined stainless steel autoclave and seal it tightly.

  • Heating: Place the autoclave in an oven and heat it to a specific temperature (typically between 80-150 °C) for a predetermined time (usually 24-72 hours).

  • Cooling: Allow the autoclave to cool slowly to room temperature.

  • Product Isolation: Collect the crystalline product by filtration, wash it with fresh solvent, and dry it under vacuum.

Workflow for MOF Synthesis and Characterization:

G cluster_char Characterization Techniques Ligand Synthesis Ligand Synthesis MOF Synthesis (Solvothermal) MOF Synthesis (Solvothermal) Ligand Synthesis->MOF Synthesis (Solvothermal) Protocol 1 Crystal Isolation Crystal Isolation MOF Synthesis (Solvothermal)->Crystal Isolation Protocol 2 Characterization Characterization Crystal Isolation->Characterization Single-Crystal X-ray Diffraction Single-Crystal X-ray Diffraction Characterization->Single-Crystal X-ray Diffraction Powder X-ray Diffraction Powder X-ray Diffraction Characterization->Powder X-ray Diffraction Thermogravimetric Analysis (TGA) Thermogravimetric Analysis (TGA) Characterization->Thermogravimetric Analysis (TGA) Gas Adsorption Analysis Gas Adsorption Analysis Characterization->Gas Adsorption Analysis

Caption: A typical workflow for the synthesis and characterization of a MOF.

Potential Applications

The unique functional groups of this compound suggest several potential applications for its coordination compounds:

  • Gas Storage and Separation: The nitrile groups within the pores of a MOF can act as specific binding sites for gases like carbon dioxide, potentially leading to materials with high selectivity for CO₂ capture.

  • Catalysis: The metal nodes within the MOF can act as catalytic sites, and the furan ring itself may participate in certain organic transformations.

  • Luminescence: The aromatic nature of the furan ring and the presence of the nitrile group could lead to luminescent coordination polymers, which have applications in sensing and imaging.

  • Drug Delivery: The porous nature of MOFs allows for the encapsulation of drug molecules, and the functional groups on the ligand can be used to tune the release properties. The development of biocompatible MOFs is an active area of research.

Conclusion and Future Outlook

This compound represents a promising but underexplored ligand in the field of coordination chemistry. Its bifunctional nature, combining a carboxylate and a nitrile group on a rigid furan backbone, offers exciting possibilities for the rational design of novel coordination polymers and metal-organic frameworks. The protocols and insights provided in this application note are intended to serve as a starting point for researchers to explore the potential of this versatile building block. Further research into the synthesis of this ligand and its coordination behavior with a wide range of metal ions will undoubtedly lead to the discovery of new materials with tailored properties and functions.

References

  • Crystal engineering with 1-benzofuran-2,3-dicarboxylic acid: co-crystals with bipyridyl ligands, discrete complexes and coordination polymers with metal ions. CrystEngComm (RSC Publishing)
  • Fluorine-functionalized metal–organic frameworks and porous coordination polymers.
  • Flexible Metal-Organic Frameworks: From Local Structural Design to Functional Realization.
  • Metal–organic frameworks generated from oligomeric ligands with functionalized tethers. RSC Publishing
  • Crystal Engineering of Hybrid Coordination Networks:
  • This compound. PubChem
  • Functionalization of Metal-Organic Frameworks with Metalloligands and Postsynthetic Modification.
  • Preparation and Single Crystal Structure Determination of the First Biobased Furan-Polydiacetylene Using Topochemical Polymeriz
  • Metal-Organic Frameworks Based on Flexible Ligands (FL-MOFs): Structures and Applications.
  • Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. PubMed
  • Coordination Chemistry of Polynitriles, Part XII—Serendipitous Synthesis of the Octacyanofulvalenediide Dianion and Study of Its Coordin
  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.
  • A novel route to synthesize 2,5-furandicarboxylic: Direct carboxylation of 2-furoic acid with formate.
  • 2-Furonitrile. Wikipedia
  • Furan synthesis. Organic Chemistry Portal
  • Crystal Engineering of NLO Materials Based on Metal−Organic Coordination Networks.
  • Synthesis of Cu and Zr-based coordination polymers with N/O donors and investigation of their photocatalytic activity against dye.
  • Sustainable Synthesis of Carboxylic Acids through Catalytic Oxidation of Furan Derivatives over Noble and Non-Noble Metal-based C
  • Crystal Engineering, Structure-Function Relationships, and the Future of Metal-Organic Frameworks. RSC Publishing
  • Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives.
  • Furan as a vers
  • 2-FURANCARBOXYLIC ACID. Organic Syntheses
  • Bipyridinium derivative-based coordination polymers: From synthesis to materials applic

Sources

Application Notes and Protocols for 4-Cyanofuran-2-carboxylic Acid in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, materials scientists, and chemical engineers exploring novel functional materials.

Introduction: Unlocking the Potential of a Bifunctional Furanic Building Block

4-Cyanofuran-2-carboxylic acid is a heterocyclic organic compound poised for significant contributions to the field of materials science. Its rigid furan core, coupled with the dual functionalities of a carboxylic acid and a cyano (nitrile) group, presents a unique molecular architecture for the design and synthesis of advanced materials. The carboxylic acid moiety serves as a primary coordination site for constructing metal-organic frameworks (MOFs) and as a reactive group for polymerization reactions. Simultaneously, the nitrile group offers a versatile handle for post-synthetic modification, enabling the fine-tuning of material properties, or can contribute to the material's intrinsic electronic and photophysical characteristics.

These application notes provide a comprehensive guide to leveraging this compound as a precursor for two distinct classes of materials: a luminescent metal-organic framework and a functional aromatic polyester. The protocols are designed to be robust and are accompanied by explanations of the underlying scientific principles, empowering researchers to not only replicate these methods but also to adapt them for the creation of novel materials with tailored functionalities.

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of this compound is crucial for its effective application in materials synthesis.

PropertyValueSource
Molecular Formula C₆H₃NO₃
Molecular Weight 137.09 g/mol
IUPAC Name This compound
Appearance White to off-white crystalline powder (typical)Inferred from similar compounds
Solubility Likely soluble in polar aprotic solvents (e.g., DMF, DMSO)Inferred from functional groups

Application I: Synthesis of a Luminescent Zinc-Based Metal-Organic Framework (Zn-CFC-MOF)

The rigid and geometrically well-defined nature of this compound makes it an excellent candidate as an organic linker for the construction of crystalline metal-organic frameworks (MOFs). The resulting MOFs are anticipated to exhibit porosity and, due to the presence of the conjugated furan ring and nitrile group, may display interesting luminescent properties. The nitrile groups within the framework can also serve as sites for post-synthetic modification.[1]

Scientific Rationale

The synthesis of MOFs is typically achieved through the self-assembly of metal ions or clusters with organic linkers under solvothermal or hydrothermal conditions.[2][3] In this protocol, we utilize zinc(II) ions, which are known to form a variety of coordination geometries and are often employed in the synthesis of luminescent MOFs. The coordination between the zinc(II) centers and the carboxylate groups of the deprotonated this compound will lead to the formation of a stable, porous framework. The luminescence of the resulting MOF can be attributed to ligand-based emission, potentially modulated by the coordination to the metal center.[4][5]

Experimental Workflow: Zn-CFC-MOF Synthesis

cluster_prep Solution Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation and Activation A Dissolve this compound in DMF C Combine solutions in a Teflon-lined autoclave A->C B Dissolve Zinc Nitrate Hexahydrate in DMF B->C D Heat at 120°C for 48 hours C->D E Cool to room temperature D->E F Filter and wash with fresh DMF E->F G Solvent exchange with ethanol F->G H Activate by heating under vacuum G->H

Caption: Solvothermal synthesis workflow for Zn-CFC-MOF.

Detailed Protocol: Hydrothermal Synthesis of Zn-CFC-MOF

Materials:

  • This compound (C₆H₃NO₃)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (absolute)

  • Teflon-lined stainless steel autoclave (23 mL)

  • Programmable oven

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reagent Preparation:

    • In a 20 mL glass vial, dissolve 27.4 mg (0.2 mmol) of this compound in 10 mL of DMF.

    • In a separate 20 mL glass vial, dissolve 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate in 10 mL of DMF.

  • Reaction Setup:

    • Combine the two solutions in the Teflon liner of a 23 mL stainless steel autoclave.

    • Seal the autoclave and place it in a programmable oven.

  • Solvothermal Synthesis:

    • Heat the autoclave to 120°C at a rate of 5°C/min.

    • Maintain the temperature at 120°C for 48 hours.

    • Cool the autoclave to room temperature at a rate of 5°C/min.

  • Product Isolation:

    • Carefully open the autoclave and collect the crystalline product by filtration.

    • Wash the collected solid with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • Solvent Exchange and Activation:

    • Immerse the product in 20 mL of absolute ethanol for 24 hours, replacing the ethanol with a fresh portion every 8 hours. This step is crucial to remove the high-boiling DMF from the pores of the MOF.

    • After solvent exchange, filter the product and dry it under vacuum at 150°C for 12 hours to obtain the activated Zn-CFC-MOF.

Characterization of Zn-CFC-MOF

The successful synthesis of the MOF should be confirmed using a suite of characterization techniques:

TechniquePurposeExpected Outcome
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the material.A unique diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure.[6]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the framework.A plateau in the TGA curve up to a certain temperature, followed by decomposition, indicating the thermal stability range.[6]
Scanning Electron Microscopy (SEM) To visualize the crystal morphology and size.Images revealing the shape and size of the MOF crystals.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of the organic linker and the coordination of the carboxylate group.Disappearance of the broad O-H stretch of the carboxylic acid and a shift in the C=O stretching frequency upon coordination to the metal center. The C≡N stretch should remain.[7]
Gas Adsorption (e.g., N₂ at 77 K) To determine the porosity and surface area (BET analysis).A type I or IV isotherm, characteristic of microporous or mesoporous materials, respectively, allowing for the calculation of the surface area.[8]
Photoluminescence Spectroscopy To investigate the luminescent properties of the MOF.Emission and excitation spectra that can be compared to the free ligand to understand the effect of coordination on the luminescent behavior.

Application II: Synthesis of a Functional Aromatic Polyester

The bifunctional nature of this compound, possessing a carboxylic acid group that can be converted to a diol or used in conjunction with a diol, makes it a candidate monomer for the synthesis of functional aromatic polyesters.[9] These polyesters can be designed to have unique thermal and mechanical properties, with the nitrile group providing additional functionality.

Scientific Rationale

Aromatic polyesters are known for their high thermal stability and mechanical strength. The incorporation of a furan ring into the polymer backbone can introduce unique properties, and furan-based polymers are being explored as sustainable alternatives to their petrochemical-based counterparts.[10] In this hypothetical protocol, we will first convert the carboxylic acid group of this compound to an ester and then reduce it to a hydroxyl group, forming a furan-based diol. This diol can then be polymerized with a dicarboxylic acid chloride, such as terephthaloyl chloride, via melt polycondensation to produce a functional aromatic polyester.[1][11]

Experimental Workflow: Polyester Synthesis

G cluster_diol Diol Monomer Synthesis cluster_poly Polymerization cluster_workup Polymer Isolation and Purification A Esterification of 4-Cyanofuran- 2-carboxylic acid B Reduction of the ester to 4-Cyano-2,5-bis(hydroxymethyl)furan A->B C Purification of the diol monomer B->C D Melt polycondensation of the diol with Terephthaloyl Chloride C->D E High-temperature reaction under vacuum D->E F Cooling and solidification of the polymer E->F G Dissolution in a suitable solvent F->G H Precipitation in a non-solvent G->H I Drying under vacuum H->I

Caption: Workflow for the synthesis of a functional aromatic polyester.

Detailed Protocol: Synthesis of a 4-Cyanofuran-Based Polyester

Part A: Synthesis of 4-Cyano-2,5-bis(hydroxymethyl)furan (Diol Monomer)

(This is a hypothetical synthetic route for the monomer, and the specific conditions would need to be optimized.)

  • Esterification: React this compound with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to form the methyl ester.

  • Reduction: Reduce the methyl ester and the nitrile group (if desired, though selective reduction of the ester is possible with specific reducing agents) using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent at low temperature. Careful control of stoichiometry and reaction conditions is crucial.

  • Purification: After quenching the reaction, the diol monomer would be purified using column chromatography.

Part B: Melt Polycondensation

Materials:

  • 4-Cyano-2,5-bis(hydroxymethyl)furan (synthesized in Part A)

  • Terephthaloyl chloride

  • Antimony(III) oxide (catalyst)

  • High-vacuum line

  • Schlenk flask or similar reaction vessel suitable for high-temperature reactions under vacuum

Procedure:

  • Reaction Setup: In a Schlenk flask equipped with a mechanical stirrer and an inlet for inert gas, add equimolar amounts of 4-Cyano-2,5-bis(hydroxymethyl)furan and terephthaloyl chloride. Add a catalytic amount of antimony(III) oxide (e.g., 0.05 mol%).

  • Initial Heating: Heat the mixture under a gentle stream of nitrogen to a temperature sufficient to melt the monomers (e.g., 180-200°C) and stir to ensure homogeneity. Hydrogen chloride gas will be evolved and should be vented through a bubbler.

  • Polycondensation: Gradually increase the temperature to 250-280°C while slowly applying a vacuum to remove the evolved HCl and drive the reaction to completion. The viscosity of the mixture will increase significantly.

  • Final Stage: Continue heating under high vacuum for several hours until the desired molecular weight is achieved, as indicated by the viscosity of the melt.

  • Polymer Isolation: Cool the reaction vessel to room temperature under an inert atmosphere. The solid polymer can then be removed.

  • Purification: Dissolve the polymer in a suitable solvent (e.g., a chlorinated solvent or a mixture of phenol and tetrachloroethane) and precipitate it into a non-solvent like methanol. Filter and dry the purified polymer under vacuum.

Characterization of the Functional Polyester
TechniquePurposeExpected Outcome
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the polymer structure and composition.Spectra consistent with the expected polyester repeat unit.
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution.A chromatogram from which the number-average and weight-average molecular weights can be calculated.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.Thermal transitions indicative of the polymer's amorphous or semi-crystalline nature.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.A decomposition profile indicating the temperature at which the polymer starts to degrade.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the formation of ester linkages.The appearance of a strong ester C=O stretching band and the disappearance of the O-H band of the diol monomer.

Potential for Post-Synthetic Modification of Zn-CFC-MOF

The presence of the nitrile group in the Zn-CFC-MOF opens up possibilities for post-synthetic modification (PSM), a powerful technique for introducing new functionalities into a pre-existing MOF without altering its framework structure.[12][13]

Example PSM Reaction: Conversion of Nitrile to Tetrazole

The nitrile groups on the furan linkers can be converted to tetrazoles via a [2+3] cycloaddition reaction with an azide, such as sodium azide in the presence of a Lewis acid (e.g., zinc chloride). This modification would introduce acidic protons into the MOF pores, potentially enhancing its proton conductivity or gas adsorption properties for specific molecules like ammonia.

General Protocol for PSM
  • Activation: Activate the as-synthesized Zn-CFC-MOF as described previously.

  • Reaction: Suspend the activated MOF in a suitable solvent (e.g., DMF) and add sodium azide and zinc chloride.

  • Heating: Heat the mixture at an elevated temperature (e.g., 100-120°C) for a specified period.

  • Work-up: Cool the reaction, filter the modified MOF, and wash it thoroughly with fresh solvent to remove any unreacted reagents.

  • Characterization: Confirm the successful modification using FTIR spectroscopy (disappearance of the nitrile peak and appearance of tetrazole-related peaks) and elemental analysis.

Conclusion and Future Outlook

This compound is a promising, yet underexplored, building block for materials science. The protocols and application notes presented here provide a foundational framework for its use in the synthesis of functional metal-organic frameworks and aromatic polyesters. The unique combination of a furan ring, a carboxylic acid, and a nitrile group offers a rich design space for creating materials with tailored properties for applications in gas storage and separation, catalysis, sensing, and high-performance polymers. Further research into the synthesis and characterization of materials derived from this versatile molecule is highly encouraged and is expected to yield exciting new discoveries in the field of materials science.

References

  • Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods. (n.d.). IntechOpen.
  • Al-Hajri, E., & Al-Maythalony, B. (2017). Physiochemical characterization of metal organic framework materials: A mini review. Journal of Saudi Chemical Society, 21(6), 718-727.
  • Abdel-Galeil, M. M., et al. (2021).
  • Furan Derivatives: Plant-Based Monomers for Sustainable Polymers. (2025). Patsnap Eureka.
  • Biogenic metal–organic frameworks: 2,5-Furandicarboxylic acid as versatile building block. (2025). ResearchGate.
  • Two- and three-dimensional coordination polymers based on zinc(II) and furan-2,5-dicarboxylic acid: structure variation due to metal-to-linker ratio. (2018). Acta Crystallographica Section C: Structural Chemistry, 74(Pt 12), 1730–1737.
  • A Series of Lanthanide-Based Metal–Organic Frameworks Derived from Furan-2,5-dicarboxylate and Glutarate: Structure-Corroborated Density Functional Theory Study, Magnetocaloric Effect, Slow Relaxation of Magnetization, and Luminescent Properties. (2019). Inorganic Chemistry, 58(12), 7996–8007.
  • Hydrothermal synthesis of metal–organic frameworks. (n.d.). ResearchGate.
  • Schematic diagram for the hydrothermal synthesis of (A) Zn-MOFs and (B)... (n.d.). ResearchGate.
  • Furan Polymers: State of the Art and Perspectives. (n.d.). ResearchGate.
  • Bio-based polymers synthesized from furan derivatives. (n.d.). ResearchGate.
  • Enzymatic Synthesis of Biobased Polyesters and Polyamides. (2016). Polymers, 8(7), 269.
  • Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. (2014). Polymers, 6(4), 982–1010.
  • Functional Aromatic Polyamides. (2014). Polymers, 6(2), 301–345.
  • Luminescent metal-organic frameworks. (2009). Chemical Society Reviews, 38(5), 1330–1352.
  • Luminescent Metal-Organic Frameworks. (2009). OSTI.GOV.
  • Solvothermal Preparation of a Lanthanide Metal-Organic Framework for Highly Sensitive Discrimination of Nitrofurantoin and l-Tyrosine. (2022). Molecules, 27(19), 6667.
  • Lanthanide-MOFs as multifunctional luminescent sensors. (2022). Inorganic Chemistry Frontiers, 9(12), 2969-2977.
  • Metal organic frameworks decorated with free carboxylic acid groups: topology, metal capture and dye adsorption properties. (2017). Dalton Transactions, 46(31), 10346–10356.
  • Postsynthetic Modification of Metal-Organic Frameworks through Nitrile Oxide-Alkyne Cycloaddition. (2018). Inorganic Chemistry, 57(7), 3959–3969.
  • Porous polymer particles – A comprehensive guide to synthesis, characterization, functionalization and applications. (n.d.). CORE.
  • Porous Polymers. (n.d.). ResearchGate.
  • Group of Porous Polymers. (n.d.). Physchem.cz.
  • Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. (2020). Journal of Materials Chemistry A, 8(41), 21415-21448.
  • Postsynthetic Modification for the Functionalization of Metal-Organic Frameworks. (2013). University of Illinois Urbana-Champaign.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands. (2015). Dalton Transactions, 44(25), 11476–11484.
  • Metal-Organic Frameworks: Synthetic Methods and Potential Applic
  • Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA). (2018). Polymers, 10(11), 1217.
  • Precise Carboxylic Acid-Functionalized Polyesters in Reprocessable Vitrimers. (2025). Journal of the American Chemical Society.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Cyanofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Cyanofuran-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this valuable heterocyclic building block. The furan core, while versatile, is notoriously sensitive to certain reaction conditions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the prevention and identification of common side reactions that can compromise yield and purity.

Our approach is built on explaining the chemical causality behind each experimental step and potential pitfall. By understanding why a side reaction occurs, you can more effectively prevent it.

Section 1: Overview of a Common Synthetic Pathway

While several routes to this compound can be envisioned, a common and logical approach involves the transformation of functional groups on a pre-existing furan ring. The pathway detailed here proceeds from a readily accessible starting material, Methyl 4-formylfuran-2-carboxylate, and involves two key transformations: the conversion of the aldehyde to a nitrile and the subsequent selective hydrolysis of the methyl ester.

This route is chosen for its illustrative power in highlighting the typical challenges of furan chemistry: balancing reactivity for the desired transformation while preserving the sensitive heterocyclic core.

G cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Selective Hydrolysis A Methyl 4-formylfuran-2-carboxylate B Aldoxime Intermediate A->B NH₂OH·HCl, Pyridine C Methyl 4-cyanofuran-2-carboxylate B->C Dehydrating Agent (e.g., Ac₂O, SOCl₂) D This compound (Target Product) C->D 1. LiOH, THF/H₂O 2. H⁺ Workup

Figure 1: A representative two-step synthetic workflow for this compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. Each answer provides a diagnosis of the probable cause and a detailed, actionable solution.

Question 1: My final product is a dark, tarry substance with very low yield and multiple unidentifiable spots on the TLC plate. What is happening?

Answer:

This is a classic symptom of furan ring degradation. The furan ring is electron-rich and highly susceptible to decomposition under strongly acidic or oxidizing conditions, leading to polymerization and the formation of insoluble, dark-colored by-products often referred to as "humins".

Probable Causes & Solutions:

  • Cause A: Harsh Dehydration Conditions for the Aldoxime.

    • Explanation: Strong dehydrating agents (like P₂O₅, POCl₃, or neat SOCl₂) or high temperatures can readily protonate the furan ring oxygen, initiating ring-opening and subsequent polymerization.

    • Solution: Opt for milder dehydration conditions. Refluxing the aldoxime intermediate in acetic anhydride (Ac₂O) is often sufficient and less aggressive. Alternatively, reagents like copper(II) sulfate on silica gel can catalyze the dehydration under more neutral conditions.

  • Cause B: Overly Acidic Hydrolysis Workup.

    • Explanation: During the final workup step to protonate the carboxylate, using a highly concentrated strong acid (e.g., >3M HCl) or allowing the product to sit in the acidic solution for an extended period can cause degradation.

    • Solution: Perform the acidification at low temperature (0-5 °C) by slowly adding a more dilute acid (e.g., 1M HCl) until the pH is ~2-3. Once the product has precipitated, filter it immediately and wash with cold water to remove residual acid. Do not attempt to "force" more product out by adding excess acid.

G Main Furan Ring Intermediate SideProduct1 Ring-Opened Intermediates Main->SideProduct1 Harsh Acid (H⁺) or High Temp SideProduct2 Polymerization / Tar (Humins) SideProduct1->SideProduct2

Figure 2: Pathway of acid-catalyzed furan ring degradation leading to polymerization.

Question 2: My NMR/Mass Spec shows a significant amount of Furan-2,4-dicarboxylic acid in my final product. How can I avoid this?

Answer:

The presence of Furan-2,4-dicarboxylic acid indicates that the nitrile group at the C4 position has also been hydrolyzed to a carboxylic acid. This is a common side reaction if the hydrolysis conditions are too harsh or prolonged.

Probable Cause & Solution:

  • Cause: Non-selective Hydrolysis Conditions.

    • Explanation: Both ester and nitrile groups can be hydrolyzed under basic or acidic conditions. While esters generally hydrolyze faster than nitriles under basic conditions, the reaction is a matter of kinetics. Excessive temperature, prolonged reaction times, or high concentrations of hydroxide can lead to the hydrolysis of both functional groups.

    • Solution: Implement Controlled Saponification.

      • Use a Milder Base: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH for selective ester hydrolysis as it can sometimes offer better selectivity at lower temperatures.

      • Control Temperature: Begin the hydrolysis at 0 °C and allow it to slowly warm to room temperature. Avoid heating the reaction unless absolutely necessary, and monitor the disappearance of the starting ester by TLC.

      • Limit Reaction Time: As soon as the starting material is consumed (as judged by TLC), proceed immediately to the workup. Do not let the reaction stir for an extended period "just to be sure."

      • Stoichiometry: Use the minimum amount of base required for the saponification (typically 1.1 to 1.5 equivalents). Excess base will promote the slower, undesired nitrile hydrolysis.

Question 3: I've isolated a product, but my NMR spectrum is missing the carboxylic acid proton and the IR spectrum lacks the broad O-H stretch. Mass spec suggests I've lost a CO₂ group.

Answer:

This analytical profile strongly suggests that you have inadvertently synthesized 4-Cyanofuran via decarboxylation of your target product. Furan-2-carboxylic acids are known to be susceptible to decarboxylation, especially when heated.

Probable Cause & Solution:

  • Cause: Thermal or Acid-Catalyzed Decarboxylation.

    • Explanation: The electron-rich furan ring can stabilize the carbanion intermediate formed upon loss of CO₂ from the C2 position. This process is accelerated by heat and can also occur during purification steps like distillation or even prolonged heating in certain solvents during recrystallization.

    • Solution: Maintain Low Temperatures Post-Hydrolysis.

      • Avoid Heat: After the acidic workup, do not use heat to concentrate the product. If the product is in an organic extract, use a rotary evaporator with a low-temperature water bath (<40 °C).

      • Careful Recrystallization: If recrystallization is necessary, choose a solvent system with the lowest possible boiling point. Avoid prolonged refluxing. It is often better to dissolve the product at a moderate temperature and then cool slowly than to boil for an extended period.

      • Drying: Dry the final product under a high vacuum at room temperature. Avoid using a high-temperature drying oven.

Technical Support Center: Optimizing Coupling Reactions for 4-Cyanofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk Subject: A Practical Guide to Optimizing Coupling Reactions for 4-Cyanofuran-2-carboxylic Acid

Welcome to the technical support center for this compound. This versatile building block is a cornerstone in medicinal chemistry and materials science, yet its successful application hinges on the precise execution of coupling reactions. This guide is structured to provide direct, actionable answers to the common challenges encountered in the laboratory. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your syntheses are both efficient and reproducible.

This center is divided into two primary sections based on the most common transformations:

  • Amide Bond Formation: The foundational reaction for coupling with amines.

  • Decarboxylative Cross-Coupling: An advanced method for direct C-C bond formation with aryl halides.

We will address specific issues in a question-and-answer format, supplemented with comparative data, detailed protocols, and logical workflow diagrams.

Section 1: Amide Bond Formation - Troubleshooting & Optimization

The condensation of a carboxylic acid and an amine to form an amide is one of the most frequently performed reactions in drug discovery.[1] However, challenges such as low yield, side reactions, and difficult couplings with hindered or electron-deficient partners are common.[2][3]

Frequently Asked Questions (FAQs)

Question 1: "My amide coupling reaction with this compound has a low yield or has failed completely. What are the most likely causes?"

Several factors can lead to a poor outcome in an amide coupling reaction. The most common culprits are inefficient activation of the carboxylic acid, deactivation of the amine nucleophile, or suboptimal reaction conditions.[2]

  • Cause A: Incomplete Carboxylic Acid Activation. The carboxylic acid's hydroxyl group is a poor leaving group and must be converted into a more reactive species.[4] If the coupling reagent is old, hydrated, or used in insufficient amounts, activation will be incomplete, stalling the reaction.

  • Cause B: Amine Deactivation. The primary issue is an acid-base reaction between your carboxylic acid and the amine. This forms an ammonium salt, which "kills the nucleophilic properties of the amine since it no longer has a lone pair of electrons."[5][6] A suitable non-nucleophilic base is required to neutralize the acid and free the amine.

  • Cause C: Steric Hindrance. If either the amine or the carboxylic acid has bulky groups near the reaction center, the physical approach of the two partners can be impeded, leading to a sluggish or incomplete reaction.[2]

  • Cause D: Hydrolysis. The activated carboxylic acid intermediate is highly susceptible to hydrolysis. The presence of water in your solvent or on your glassware can revert the activated species back to the starting carboxylic acid.[2] It is critical to use anhydrous solvents and reagents.

Question 2: "Which coupling reagent should I choose? I'm overwhelmed by all the acronyms (HATU, HBTU, EDC, etc.)."

The choice of coupling reagent is critical and depends on factors like the steric hindrance of your substrates, the potential for racemization (if chiral centers are present), and cost. For a valuable substrate like this compound, prioritizing efficiency and minimizing side reactions is key.

Uronium/aminium salts like HATU are often superior to carbodiimides (like DCC or EDC) for challenging couplings, as they react faster and reduce the risk of side reactions and epimerization.[7]

Table 1: Comparison of Common Amide Coupling Reagents

ReagentFull NameClassKey AdvantagesCommon Issues & Mitigation
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphateUronium/Aminium SaltHigh efficiency, fast kinetics, low racemization, effective for hindered substrates.[8]Can cause guanidinylation of the amine if used in large excess. Mitigation: Use 1.0-1.2 equivalents and add the amine promptly after pre-activation.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateUronium/Aminium SaltVery efficient, good for peptide synthesis.[7]Slightly lower performance than HATU for hindered systems; potential for racemization is slightly higher than HATU.
EDC/HOBt N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / 1-HydroxybenzotriazoleCarbodiimide + AdditiveWater-soluble urea byproduct is easily removed by aqueous workup.[4][5] Cost-effective.Can form an inactive N-acylurea byproduct. Mitigation: The addition of HOBt or Oxyma is crucial to trap the active ester and improve efficiency.[2]
T3P® Propylphosphonic AnhydridePhosphonic AnhydrideExcellent for difficult couplings, high yields, byproducts are water-soluble and easily removed.Often requires slightly elevated temperatures for hindered substrates.

Question 3: "My reaction has stalled. How can I troubleshoot it systematically?"

When a reaction fails, a logical, step-by-step approach is needed to identify the problem. The following workflow can help diagnose the issue.

G cluster_0 If Reagents are Suspect cluster_1 If Stoichiometry is Off cluster_2 If Protocol is Incorrect start Reaction Stalled (Low Conversion by LC-MS/TLC) check_reagents 1. Reagent Quality Check - Are coupling reagents/bases old? - Are solvents anhydrous? start->check_reagents reagent_no No check_reagents->reagent_no reagent_yes Yes check_reagents->reagent_yes Problem Found? check_stoich 2. Stoichiometry Check - Acid: 1.0 eq - Amine: 1.0-1.2 eq - Coupling Reagent: 1.1-1.2 eq - Base: 2.0-3.0 eq stoich_no No check_stoich->stoich_no stoich_yes Yes check_stoich->stoich_yes Problem Found? check_activation 3. Activation Check - Pre-activate acid + coupling reagent + base for 15-30 min before adding amine? activation_no No check_activation->activation_no Following Protocol? activation_yes Yes check_activation->activation_yes reagent_no->check_stoich action_reagent Action: Use fresh, anhydrous reagents and solvents. Re-run reaction. reagent_yes->action_reagent stoich_no->check_activation action_stoich Action: Adjust stoichiometry. Re-run reaction. stoich_yes->action_stoich action_activation Action: Implement pre-activation step. Re-run reaction. activation_no->action_activation advanced_troubleshooting 4. Advanced Troubleshooting - Increase temperature (40-60 °C) - Switch to a more powerful reagent (e.g., T3P) - Convert acid to acyl fluoride in situ activation_yes->advanced_troubleshooting

Caption: A logical workflow for troubleshooting failed amide coupling reactions.

Section 2: Decarboxylative Cross-Coupling - An Advanced Strategy

For constructing C(sp²)–C(sp²) bonds, researchers often convert the carboxylic acid to an organohalide or triflate first. However, modern palladium-catalyzed decarboxylative cross-coupling offers a more direct and elegant route, using the carboxylic acid itself as the coupling partner.[9][10] This transformation is particularly useful for heteroaromatic carboxylic acids.[11][12]

Frequently Asked Questions (FAQs)

Question 4: "Can I directly couple this compound with an aryl halide?"

Yes, this is achievable through a palladium-catalyzed decarboxylative cross-coupling reaction. The general mechanism involves the formation of a metal carboxylate, which then undergoes extrusion of CO₂ to generate an organometallic intermediate that participates in the cross-coupling cycle.[10] These reactions typically require a palladium catalyst, often a silver(I) salt as an oxidant/co-catalyst, a base, and elevated temperatures.[9][12]

Question 5: "What is the role of the silver salt (e.g., Ag₂CO₃) in these reactions, and what are the key parameters to optimize?"

The silver salt plays a crucial, multifaceted role. It can facilitate the decarboxylation step and act as an oxidant to maintain the active catalytic cycle.[13][14] In some systems, it is proposed that a silver(I) carboxylate forms, which then undergoes decarboxylation.[15]

Key Optimization Parameters:

  • Catalyst System: The choice of palladium source and ligand is critical. Systems like Pd(OAc)₂ or PdCl₂ with phosphine ligands (e.g., PPh₃, XPhos) are common starting points.[16][17]

  • Oxidant/Co-catalyst: Silver(I) carbonate (Ag₂CO₃) is the most frequently used, but other silver or copper salts can also be effective.[9] Its stoichiometry is a key parameter to screen.

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically required to facilitate the formation of the metal carboxylate.[11][16]

  • Solvent and Temperature: High-boiling polar aprotic solvents like DMF, DMA, or NMP are generally used, with temperatures ranging from 110 °C to 150 °C.[11][17] Microwave heating can significantly shorten reaction times.[11]

Table 2: Typical Starting Conditions for Decarboxylative Cross-Coupling

ParameterConditionRationale
Carboxylic Acid 1.5 - 2.0 equivalentsOften used in excess to drive the reaction.[11]
Aryl Halide 1.0 equivalentThe limiting reagent. Aryl iodides > bromides > chlorides in reactivity.
Pd Catalyst 5 - 10 mol % Pd(OAc)₂ or PdCl₂Standard catalyst loading for cross-coupling reactions.[17]
Ligand 15 - 30 mol % PPh₃ or other phosphineStabilizes the palladium center and facilitates the catalytic cycle.
Oxidant 1.5 - 2.0 equivalents Ag₂CO₃Essential for facilitating decarboxylation and re-oxidizing the catalyst.[13]
Base 1.5 equivalents K₂CO₃ or Cs₂CO₃Neutralizes the generated acid and assists in carboxylate formation.[16]
Solvent Anhydrous DMF or DMAHigh-boiling polar aprotic solvent to ensure solubility and allow high temperatures.
Temperature 120 - 150 °CRequired to overcome the activation energy for decarboxylation.[17]
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol provides a robust starting point for coupling this compound with a primary or secondary amine.

G cluster_0 Vessel Preparation cluster_1 Reagent Addition & Activation cluster_2 Coupling Reaction cluster_3 Work-up & Purification prep 1. To a flame-dried round-bottom flask under Argon atmosphere... add_acid 2. Add this compound (1.0 eq) and dissolve in anhydrous DMF. prep->add_acid add_hatu 3. Add HATU (1.1 eq) followed by DIPEA (2.5 eq). add_acid->add_hatu activate 4. Stir at room temperature for 20 minutes. (Pre-activation) add_hatu->activate add_amine 5. Add the amine (1.1 eq) to the mixture. activate->add_amine react 6. Stir at room temperature. Monitor by LC-MS or TLC until completion (typically 1-4 hours). add_amine->react workup 7. Quench with water, extract with EtOAc. Wash organic layer with aq. LiCl, then brine. react->workup purify 8. Dry over Na₂SO₄, concentrate, and purify by column chromatography. workup->purify

Caption: Step-by-step workflow for a standard HATU-mediated amide coupling.

Step-by-Step Methodology:

  • To a flame-dried flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equivalent).

  • Dissolve the acid in an anhydrous polar aprotic solvent, such as DMF or DCM.[2]

  • Add HATU (1.0-1.5 equivalents) to the solution, followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).[8]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. This step is crucial and involves the formation of a highly reactive OAt-active ester.[18][19]

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction's progress using TLC or LC-MS. Reactions are often complete within 1-4 hours.[8]

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with saturated aqueous LiCl (to help remove DMF), followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Representative Procedure for Pd-Catalyzed Decarboxylative Cross-Coupling

This protocol is a starting point for the coupling of this compound with an aryl bromide. Optimization may be required.

Step-by-Step Methodology:

  • In a microwave vial, combine this compound (2.0 equivalents), the aryl bromide (1.0 equivalent), Pd(OAc)₂ (10 mol %), a suitable phosphine ligand like XPhos (20 mol %), and Ag₂CO₃ (2.0 equivalents).[16]

  • Add anhydrous DMF via syringe.

  • Seal the vial and stir the mixture at room temperature for 30 seconds to ensure homogeneity.

  • Place the vial in a microwave reactor and heat to the target temperature (e.g., 170 °C) for the specified time (e.g., 8-20 minutes).[11] Alternatively, heat in a sealed tube using a conventional oil bath at 130-150 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent like Ethyl Acetate and filter through a pad of Celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References
  • Zhang, W.-W., Zhang, X.-G., & Li, J.-H. (2010). Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Benzyl Halides or Aryl Halides. The Journal of Organic Chemistry, 75(15), 5259–5264.
  • Amine to Amide Mechanism - HATU. Common Organic Chemistry.
  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube.
  • Amide coupling reaction in medicinal chemistry. HepatoChem.
  • Coupling Reagents. Aapptec Peptides.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate.
  • Palladium-Catalyzed Decarboxylative Cross-Coupling of 2,4-Dienoic Acids and Aryl Halides: Access to Fluorescence Active (E,E)-1,4-Diarylbutadienes. The Journal of Organic Chemistry. ACS Publications.
  • Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry. ACS Publications.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. NIH.
  • Decarboxylative cross-coupling. Wikipedia.
  • Recent Organic Transformations with Silver Carbonate as a Key External Base and Oxidant. MDPI.
  • Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides. PMC. NIH.
  • Silver-catalysed decarboxylative cross-couplings. ResearchGate.
  • Iron-mediated modular decarboxylative cross-nucleophile coupling. PMC. NIH.
  • Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters. ACS Publications.
  • Microwave-Assisted Silver-Catalyzed Protodecarboxylation and Decarboxylative Iodination of Aromatic Carboxylic Acids. MDPI.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. RSC Publishing.
  • amide coupling help. Reddit.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. ACS Publications.
  • Tips and tricks for difficult amide bond formation?. Reddit.
  • Making Amides from Carboxylic Acids. Chemistry LibreTexts.
  • Decarboxylative coupling reactions: a modern strategy for C–C-bond formation. Chemical Society Reviews. RSC Publishing.
  • Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. SciSpace.
  • Amides Preparation and Reactions Summary. Chemistry Steps.
  • The role of silver carbonate as a catalyst in the synthesis of N-phenylbenzamide from benzoic acid and phenyl isocyanate: a mechanistic exploration. Australian Journal of Chemistry. ConnectSci.
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.
  • Silver-mediated decarboxylative C-S cross-coupling of aliphatic carboxylic acids under mild conditions. PubMed.
  • Synthesis of amides and esters containing furan rings under microwave-assisted conditions. De Gruyter.
  • Amide Synthesis. Fisher Scientific.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

Sources

4-Cyanofuran-2-carboxylic acid stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

<

Document ID: TSC-CFCA-2026-01 Revision: 1.0 Last Updated: January 8, 2026

Introduction

Welcome to the technical support guide for 4-Cyanofuran-2-carboxylic acid (CFCA). This document is designed for researchers, scientists, and drug development professionals who are actively using this compound in their experiments. Due to its specific chemical structure—a furan ring substituted with both a nitrile (-CN) and a carboxylic acid (-COOH) group—CFCA presents unique stability challenges in solution. These electron-withdrawing groups significantly influence the reactivity and stability of the furan ring.[1][2]

This guide provides in-depth troubleshooting advice, preventative best practices, and detailed experimental protocols to help you navigate these challenges, ensuring the integrity and reproducibility of your results.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the handling and use of CFCA solutions. Each issue is presented with likely causes and a step-by-step workflow for diagnosis and resolution.

Issue 1: Unexpected Peaks Appear in HPLC/LC-MS Analysis Over Time

Symptom: You prepare a fresh solution of CFCA in your desired mobile phase or reaction buffer. When you re-analyze the same solution after several hours or the next day, you observe a decrease in the area of the parent CFCA peak and the emergence of one or more new, unidentified peaks.

Primary Causes:

  • Nitrile Hydrolysis: The most probable cause is the hydrolysis of the C4-nitrile group. This reaction is highly dependent on pH and can proceed under both acidic and basic conditions, typically accelerated by heat.[3][4][5]

  • Furan Ring Degradation: The furan ring itself, despite being stabilized by electron-withdrawing groups, can be susceptible to degradation under harsh acidic or basic conditions, potentially leading to ring-opening.[1][6][7]

Troubleshooting & Resolution Workflow

Below is a systematic workflow to diagnose and mitigate the degradation of this compound.

G cluster_0 Diagnosis cluster_1 Analysis of Degradants cluster_2 Solution start Problem: New peaks in HPLC/LC-MS check_ph Is the solution pH outside the 5-7 range? start->check_ph check_temp Was the solution stored at elevated temperatures (>25°C)? check_ph->check_temp No characterize Characterize new peaks using High-Resolution Mass Spec (HRMS). check_ph->characterize Yes check_temp->characterize Yes hydrolysis_path Mass consistent with +17 Da (Amide) or +18 Da (Carboxylic Acid)? characterize->hydrolysis_path ring_opening_path Other unexpected masses observed? hydrolysis_path->ring_opening_path No solution_hydrolysis Conclusion: Nitrile Hydrolysis. Action: Buffer solution to pH 5-7. Prepare fresh daily. hydrolysis_path->solution_hydrolysis Yes solution_ring Conclusion: Ring Degradation. Action: Avoid strong acids/bases. Use aprotic solvents. ring_opening_path->solution_ring Yes

Caption: Troubleshooting workflow for CFCA degradation.

Step-by-Step Diagnosis:
  • Confirm Identity of New Peaks: Use high-resolution mass spectrometry (HRMS) to determine the exact mass of the new peak(s).

    • Nitrile Hydrolysis to Amide: Look for a mass increase of +17.003 Da (addition of H₂O, loss of H⁺). The resulting product would be 4-carbamoylfuran-2-carboxylic acid.

    • Nitrile Hydrolysis to Carboxylic Acid: Look for a mass increase of +18.011 Da (addition of H₂O). This would form furan-2,4-dicarboxylic acid. This is a common outcome in both strongly acidic and basic conditions.[8][9]

  • Perform a Time-Course Stability Study: If the cause is still unclear, conduct a controlled experiment. Prepare the CFCA solution and analyze it by HPLC at T=0, 2, 4, 8, and 24 hours. This will quantify the rate of degradation under your specific conditions. (See Protocol 1 ).

  • Evaluate Solvent Choice: Certain solvents can promote degradation. A recent study highlighted that polar aprotic solvents, such as Dimethylformamide (DMF), can have a stabilizing effect on furan derivatives compared to protic solvents like water or alcohols under certain conditions.[6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal pH and solvent conditions for preparing a stable stock solution of CFCA?

Answer: Based on the fundamental chemistry of nitriles and furans, the optimal conditions aim to minimize both acid- and base-catalyzed hydrolysis of the nitrile and prevent ring-opening.

  • Optimal pH: A slightly acidic to neutral pH range of 5.0 - 7.0 is recommended.

    • Below pH 4: Risk of acid-catalyzed hydrolysis of the nitrile to the corresponding carboxylic acid increases significantly.[5]

    • Above pH 8: Risk of base-catalyzed hydrolysis to the carboxylate salt and potential nucleophilic attack on the furan ring is elevated.[5]

  • Recommended Solvents: For maximum stability, especially for long-term storage, consider using polar aprotic solvents. For aqueous buffers required by experiments, always prepare solutions fresh daily.

Solvent/Buffer SystemRecommended UseStability Considerations
DMSO or DMF Long-term stock solution (-20°C)Excellent. Minimizes hydrolysis. Ensure anhydrous grade.
Acetonitrile (ACN) Intermediate dilutions, HPLC mobile phaseGood. Generally inert and compatible with reverse-phase chromatography.
Phosphate or Acetate Buffer (pH 5-7) Working solutions for biological assaysPrepare fresh daily. Buffer capacity is crucial to prevent pH drift.
Water or Alcohols (Methanol, Ethanol) Avoid for stock solutionsProtic nature can facilitate hydrolysis over time. Use only for immediate experimental needs.
Q2: How should I store solid CFCA and its solutions?

Answer: Proper storage is critical to maintaining the integrity of the compound.

  • Solid Form: Store the solid compound in a tightly sealed container, protected from light, in a desiccator at 2-8°C .

  • Solutions:

    • Aprotic Solvents (DMSO, DMF): Aliquot into small volumes to avoid freeze-thaw cycles and store at -20°C or -80°C .

    • Aqueous Buffers: Never store in aqueous buffers. These solutions should be prepared fresh from a DMSO/DMF stock immediately before use.

Q3: My reaction involves a strong base (e.g., NaOH, LDA). How can I prevent degradation of CFCA?

Answer: The presence of strong bases poses a significant risk. The primary degradation pathway will be the rapid hydrolysis of the nitrile to a carboxylate.[9]

Mitigation Strategies:

  • Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for the desired transformation (e.g., -78°C).

  • Use a Non-Nucleophilic Base: If applicable, consider using a sterically hindered, non-nucleophilic base to minimize direct attack on the nitrile or furan ring.

  • Protecting Groups: If the chemistry allows, consider protecting the carboxylic acid as an ester. This can sometimes modulate the electronic properties of the ring and improve stability.

  • Inverse Addition: Add the CFCA solution slowly to the base at low temperature to avoid localized high concentrations of base.

Q4: What are the expected degradation products of this compound?

Answer: The two primary degradation pathways are nitrile hydrolysis and furan ring opening.

G CFCA This compound Amide 4-Carbamoylfuran-2-carboxylic acid (+17 Da) CFCA->Amide Mild H₂O (pH dependent) Diacid Furan-2,4-dicarboxylic acid (+18 Da) CFCA->Diacid Strong Acid/Base + Heat RingOpen Ring-Opened Products (e.g., 1,4-dicarbonyls) CFCA->RingOpen Harsh Acidic Conditions Amide->Diacid Strong Acid/Base + Heat

Caption: Potential degradation pathways of CFCA.

  • 4-Carbamoylfuran-2-carboxylic acid: The intermediate amide formed from the partial hydrolysis of the nitrile.

  • Furan-2,4-dicarboxylic acid: The final product of complete nitrile hydrolysis.[10][11]

  • 1,4-Dicarbonyl Compounds: Under very harsh acidic conditions, the furan ring can undergo protonation and subsequent nucleophilic attack, leading to ring-opening.[1]

Part 3: Key Experimental Protocols

Protocol 1: Time-Course Stability Assessment via HPLC

This protocol provides a method to quantitatively assess the stability of CFCA in a specific solution over 24 hours.

Materials:

  • This compound (CFCA)

  • DMSO (anhydrous)

  • Your buffer or solvent of interest (e.g., PBS pH 7.4)

  • HPLC system with UV detector (monitor at λmax of CFCA)

  • Validated HPLC column (e.g., C18) and mobile phase

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of CFCA in anhydrous DMSO. This is your T=0 reference standard.

  • Prepare Test Solution: Dilute the DMSO stock into your test buffer/solvent to a final concentration of 100 µM.

  • Initial Analysis (T=0): Immediately inject the test solution onto the HPLC. Record the peak area of the parent CFCA compound. Also, inject the DMSO stock (diluted in mobile phase) as a control.

  • Incubation: Store the test solution under your standard experimental conditions (e.g., room temperature, 37°C).

  • Time-Point Analysis: Inject the test solution onto the HPLC at predefined time points (e.g., 2, 4, 8, and 24 hours).

  • Data Analysis:

    • Calculate the percentage of remaining CFCA at each time point relative to the T=0 injection.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Monitor the increase in peak area for any new degradation products.

Protocol 2: Analytical Method for CFCA and Potential Degradants

This serves as a starting point for developing an analytical method to separate CFCA from its primary hydrolysis byproducts.

  • Technique: Reverse-Phase HPLC (RP-HPLC)

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-17 min: Hold at 95% B

    • 17-18 min: Return to 5% B

    • 18-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Expected Elution Order: Furan-2,4-dicarboxylic acid (most polar) -> 4-Carbamoylfuran-2-carboxylic acid -> this compound (least polar). This order should be confirmed with standards if available.

References

  • Hydrolysis of nitriles: Amide vs Carboxylic acid. (2021). Chemistry Stack Exchange. [Link]
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem. [Link]
  • Main pathways of furanic compounds transformation under acid/base treatment. (2024).
  • Hydrolysing Nitriles. (n.d.). Chemguide. [Link]
  • Wierckx, N., Koopman, F., Ruijssenaars, H. J., & de Winde, J. H. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(6), 1095–1105. [Link]
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. [Link]
  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023).
  • Why do pyrrole, furan, and thiophene behave electrophile behavior? (2020). Quora. [Link]
  • Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
  • Huang, T. C., Kao, T. H., Inbaraj, B. S., & Chen, B. H. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 70(27), 8496–8507. [Link]
  • Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. (2024). PubMed Central. [Link]
  • Furan in Thermally Processed Foods - A Review. (2015).
  • Reactions of Pyrrole, Furan, and Thiophene. (2024). Pearson. [Link]
  • Microbial degradation of furanic compounds: biochemistry, genetics, and impact. (n.d.). SpringerLink. [Link]
  • Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. (2022).
  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023).
  • Reactions of Five-Membered Heterocycles. (n.d.). SlideShare. [Link]
  • The effect of electron density in furan pendant group on thermal-reversible Diels–Alder reaction based self-healing properties of polymethacrylate deriv
  • 2-Furancarboxylic Acid and 2-Furylcarbinol. (n.d.). Organic Syntheses. [Link]
  • Application of Furan-Based Dicarboxylic Acids in Bio-Derived Dimethacrylate Resins. (2020).
  • Practices for Proper Chemical Storage. (2005). University of California, Berkeley. [Link]
  • Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. (2004).
  • This compound. (n.d.). PubChem. [Link]
  • Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. (2022).
  • 2-Furancarboxylic acid. (n.d.). NIST WebBook. [Link]

Sources

Technical Support Center: Purification of 4-Cyanofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Cyanofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this important heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to tackle challenges in your own research.

Introduction

This compound is a valuable intermediate in medicinal chemistry and materials science. Its bifunctional nature, possessing both a nitrile and a carboxylic acid group on a furan scaffold, makes it a versatile precursor for a wide range of complex molecules. However, its synthesis can often lead to a variety of impurities that can be challenging to remove. This guide will address common purification issues and provide robust protocols to obtain high-purity this compound.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Question 1: My final product is a brownish or yellowish powder, not the expected off-white solid. What is causing this discoloration and how can I remove it?

Answer:

Discoloration in the final product is a common issue and is typically caused by residual palladium catalyst from the cyanation step or the formation of polymeric furan by-products under acidic or thermal stress.

Causality: Palladium-catalyzed cyanation reactions, often used to introduce the nitrile group, can leave trace amounts of palladium, which can appear as a dark discoloration. Furans are also known to be sensitive to strong acids and heat, which can lead to the formation of colored oligomers or polymers.

Recommended Protocol: Activated Carbon Treatment and Recrystallization

  • Dissolution: Dissolve the crude this compound in a suitable hot solvent. A good starting point is a mixture of ethanol and water. The goal is to fully dissolve the desired product while minimizing the solubility of impurities at room temperature.

  • Activated Carbon Treatment: To the hot solution, add a small amount of activated carbon (approximately 1-2% w/w of your crude product). Activated carbon has a high surface area and can effectively adsorb colored impurities and residual palladium.

  • Hot Filtration: Boil the solution with the activated carbon for 5-10 minutes. While still hot, filter the solution through a pre-heated funnel with a pad of celite. This step is crucial to remove the activated carbon and any other insoluble impurities. Safety Note: Handle hot, flammable solvents with care and use appropriate personal protective equipment.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Question 2: My NMR analysis shows the presence of unreacted starting material, methyl 4-bromofuran-2-carboxylate. How can I remove it?

Answer:

The presence of the starting ester indicates an incomplete cyanation reaction. Fortunately, the difference in functionality between the starting material (ester) and the final product (carboxylic acid) can be exploited for separation.

Causality: The palladium-catalyzed cyanation of methyl 4-bromofuran-2-carboxylate may not have gone to completion.

Recommended Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Base Extraction: Transfer the organic solution to a separatory funnel and extract with a mild aqueous base, such as a saturated sodium bicarbonate solution. The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral ester starting material will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers. The organic layer containing the starting material can be discarded or the starting material can be recovered.

  • Acidification and Re-extraction: Cool the aqueous layer in an ice bath and carefully acidify it with a dilute acid (e.g., 1M HCl) to a pH of 2-3. The this compound will precipitate out. Extract the precipitated product back into an organic solvent like ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the purified product.

Question 3: I am seeing a significant amount of the intermediate, methyl 4-cyanofuran-2-carboxylate, in my final product. What is the best way to ensure complete hydrolysis and/or remove this impurity?

Answer:

Incomplete hydrolysis of the ester to the carboxylic acid is a common issue. Driving the reaction to completion is ideal, but if you have a mixture, purification is necessary.

Causality: The hydrolysis of the ester may not have reached completion due to insufficient reaction time, temperature, or concentration of the base.

Recommended Protocol: Column Chromatography

For separating the more polar carboxylic acid from the less polar ester, silica gel column chromatography is an effective method.

  • Column Preparation: Pack a silica gel column with an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate with a small amount of acetic acid (e.g., 90:10:1 Hexane:EtOAc:AcOH). The acetic acid helps to keep the carboxylic acid protonated and improves its elution profile.

  • Loading: Dissolve the crude mixture in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. The less polar ester will elute first, followed by the more polar carboxylic acid.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended storage condition for this compound?

    • A1: It is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This will minimize potential degradation from moisture, light, and air.[1]

  • Q2: Is this compound stable?

    • A2: Furan rings can be susceptible to degradation under strongly acidic or oxidative conditions. The nitrile and carboxylic acid functional groups are generally stable under normal storage conditions. Avoid prolonged exposure to high temperatures.

  • Q3: What are the best analytical methods to assess the purity of this compound?

    • A3: A combination of techniques is recommended for a comprehensive purity assessment:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

      • High-Performance Liquid Chromatography (HPLC): An excellent method for determining purity and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like trifluoroacetic acid) is a good starting point.

      • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Q4: What are some suitable recrystallization solvents for this compound?

    • A4: The choice of solvent is critical for effective recrystallization. Based on the polarity of the molecule, the following solvents and solvent systems can be considered:

      • Ethanol/Water: A good starting point for polar compounds.

      • Ethyl Acetate/Hexane: For less polar impurities.

      • Toluene: Can be effective for aromatic compounds.

      • Water: For highly polar impurities. For a related compound, 2-furancarboxylic acid, boiling water has been used for recrystallization.[2]

Visual Workflows

Purification Strategy Decision Tree

Recrystallization_Workflow A 1. Dissolve crude product in minimum hot solvent B 2. Add activated carbon (if colored) and boil A->B C 3. Hot filtration to remove insolubles B->C D 4. Cool filtrate slowly to induce crystallization C->D E 5. Isolate crystals by vacuum filtration D->E F 6. Wash crystals with cold solvent E->F G 7. Dry crystals under vacuum F->G H Pure this compound G->H

Caption: A typical recrystallization workflow.

Data Summary

Purification MethodTarget ImpurityPrinciple of Separation
Recrystallization Colored impurities, minor by-productsDifferential solubility
Acid-Base Extraction Neutral or basic impurities (e.g., starting ester)Differential acidity
Column Chromatography Impurities with different polarityDifferential adsorption

References

  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]
  • Organic Syntheses Procedure. (n.d.). 2-Furoic Acid. [Link]
  • Methylamine Supplier. (n.d.). 2-Cyanofuran (Furan-2-Carbonitrile). [Link]
  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]
  • PubChem. (n.d.).
  • Anbarasan, P., Schareina, T., & Beller, M. (2011). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 50(21), 4882-4885. [Link]
  • U.S. Patent No. US4069248A. (1978).

Sources

Technical Support Center: Troubleshooting Low Reactivity of 4-Cyanofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Cyanofuran-2-carboxylic acid. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical synthesis, particularly in amide and ester formation. Our focus is on providing scientifically grounded explanations and practical, field-proven solutions to overcome the unique reactivity profile of this electron-deficient heterocyclic compound.

Understanding the Reactivity of this compound

This compound is a unique building block characterized by a furan ring substituted with two strong electron-withdrawing groups: a nitrile at the 4-position and a carboxylic acid at the 2-position. This electronic arrangement significantly influences its reactivity.

The cyano group, through its negative inductive and mesomeric effects, reduces the electron density of the furan ring. This deactivation can make the carboxylic acid group less nucleophilic and potentially more challenging to activate for subsequent reactions like amide and ester couplings. However, the presence of electron-withdrawing substituents can also enhance the stability of the furan ring towards acidic conditions, which is a common challenge with furan-containing molecules that can be prone to polymerization or ring-opening.[1]

This guide will walk you through common issues and provide actionable solutions to ensure successful derivatization of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Amide Bond Formation

Question 1: My amide coupling reaction with this compound is showing low to no yield. What are the likely causes?

Answer:

Low yields in amide coupling reactions involving this compound are often multifactorial, stemming from the electronic nature of the starting material. Here are the primary culprits and troubleshooting steps:

  • Incomplete Carboxylic Acid Activation: The electron-withdrawing cyano group can hinder the activation of the carboxylic acid. Standard coupling reagents may not be sufficiently potent.

  • Poor Nucleophilicity of the Amine: While the issue often lies with the carboxylic acid, using an electron-deficient amine can further compound the problem, leading to a sluggish reaction.[2][3]

  • Suboptimal Reaction Conditions: Incorrect choice of solvent, base, or temperature can significantly impede the reaction.

  • Hydrolysis of Activated Intermediate: Trace amounts of water in the reaction can hydrolyze the activated carboxylic acid, reverting it to the starting material.

Troubleshooting Workflow for Amide Coupling

Caption: Troubleshooting workflow for low-yield amide coupling.

Recommended Coupling Reagents and Conditions

Coupling ReagentAdditiveBaseSolventKey Considerations
HATU NoneDIPEA, NMMDMF, AcetonitrileHighly effective for challenging couplings. Pre-activation of the carboxylic acid for 15-30 minutes before adding the amine is recommended.
EDC HOBt, DMAPDIPEA, Et3NDCM, DMFA common and cost-effective choice. The use of DMAP as an acyl transfer agent can be critical for electron-deficient systems.[2]
DMT/NMM/TsO- NMMNMMDCMEffective for furan-containing amides, particularly with microwave assistance to reduce reaction times.[4]
SOCl2 or (COCl)2 Catalytic DMFPyridine, Et3NDCM, TolueneFor in situ formation of the acyl chloride. This is a robust method but requires careful handling of reagents.
Ester Bond Formation

Question 2: I am struggling with the esterification of this compound. What methods are most effective?

Answer:

Direct esterification of this compound can be challenging due to its reduced nucleophilicity. The following methods are recommended:

  • Fischer Esterification: This classic method involves heating the carboxylic acid in an excess of the desired alcohol with a strong acid catalyst (e.g., H₂SO₄, TsOH).[5][6] The equilibrium can be driven towards the product by removing water, for instance, with a Dean-Stark apparatus.

  • Acyl Chloride Formation Followed by Alcoholysis: This two-step, one-pot approach is often more reliable. The carboxylic acid is first converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the alcohol in the presence of a base like pyridine or triethylamine.

  • Carbodiimide-Mediated Esterification: Similar to amide coupling, reagents like DCC or EDC can be used to activate the carboxylic acid for reaction with an alcohol. The addition of DMAP is often crucial for efficient esterification.

Protocol 1: General Procedure for EDC/DMAP-Mediated Esterification

  • Dissolve this compound (1.0 eq.) in anhydrous DCM or DMF.

  • Add EDC (1.2 eq.) and DMAP (0.1-1.0 eq.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the desired alcohol (1.1 eq.).

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with a suitable organic solvent.

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove basic residues, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Potential Side Reactions

Question 3: Are there any specific side reactions I should be aware of when working with this compound?

Answer:

Yes, the unique structure of this molecule presents a few potential side reactions:

  • Hydrolysis of the Cyano Group: Under harsh acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxamide or a carboxylic acid.[7] It is crucial to use mild reaction conditions where possible.

  • Furan Ring Instability: While the electron-withdrawing groups offer some stability, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to furan ring degradation or polymerization.[1]

  • Diels-Alder Reactions: Furan rings can act as dienes in Diels-Alder reactions. While electron-withdrawing groups generally disfavor this reactivity, it can be promoted under certain conditions, especially with reactive dienophiles.[8]

Experimental Workflow for Synthesis and Purification

Caption: General experimental workflow.

References

  • Janczewski, Ł., et al. (2015). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. Open Chemistry, 13(1). [Link]
  • Chittimalla, S. K., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-434. [Link]
  • Arote, N. D., et al. (2020). Synthesis of Amides by Activation of Carboxylic Acids Using Phosphonitrilic Chloride. Indo American Journal of Pharmaceutical Research, 10(01). [Link]
  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(81), 77556-77565. [Link]
  • Cioc, R. C., et al. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry, 23(14), 5035-5042. [Link]
  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Advances, 13(7), 4531-4541. [Link]
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
  • jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. [Link]
  • Organic Syntheses. (n.d.). Furoic Acid. [Link]
  • Waidmann, C. R., et al. (2016). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. Catalysis Science & Technology, 6(13), 4813-4824. [Link]
  • Master Organic Chemistry. (2022).
  • Quora. (2017). How is the cyanide group converted into the carboxylic group? [Link]

Sources

Challenges in the characterization of 4-Cyanofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Cyanofuran-2-carboxylic acid (C₆H₃NO₃, Mol. Wt.: 137.09 g/mol [1]). This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing, purifying, and characterizing this unique bifunctional molecule. The presence of both a nitrile and a carboxylic acid on an electron-rich furan ring presents a distinct set of experimental challenges. This guide provides in-depth, field-tested insights in a practical Q&A format to help you troubleshoot common issues and ensure the integrity of your results.

Frequently Asked Questions & Troubleshooting Guides
Category 1: Synthesis & Purification Challenges

Question 1: My synthesis reaction resulted in a low yield and a dark, tarry crude product. What are the likely causes and how can I improve this?

Answer: This is a very common issue when working with furan derivatives, which are notoriously prone to polymerization and degradation under harsh reaction conditions. The parent compound, 2-furancarboxylic acid, is also known to form tarry by-products[2]. The presence of a strongly electron-withdrawing cyano group can further activate the furan ring towards certain side reactions.

Causality and Troubleshooting:

  • Reaction Conditions:

    • Acid/Base Sensitivity: Furan rings are highly sensitive to strong acids and can polymerize. If your synthesis involves acidic steps (e.g., hydrolysis of a precursor ester), use mild conditions and maintain low temperatures. Similarly, strong bases can promote side reactions. The synthesis of related furan dicarboxylic acids often requires carefully controlled conditions using strong bases like LDA at very low temperatures (-78 °C) to prevent degradation[3].

    • Temperature Control: Exothermic reactions can lead to localized heating, accelerating the formation of tarry substances. Ensure your reaction is adequately cooled and stirred throughout the process.

  • Purification Strategy:

    • Heat Sensitivity: Avoid purification methods that require high heat, such as distillation, as this can cause decomposition[2].

    • Recrystallization: This is often the preferred method, but solvent choice is critical. For the parent 2-furancarboxylic acid, recrystallization from hot water or carbon tetrachloride has been suggested[2]. However, given the added cyano group, solubility may differ. A solvent screen with small aliquots is recommended. Start with polar protic solvents (water, ethanol/water mixtures) and polar aprotic solvents (ethyl acetate, acetone).

    • Column Chromatography: If recrystallization fails, flash column chromatography on silica gel can be effective. However, the acidic nature of the carboxylic acid can cause significant streaking on the column. To mitigate this, consider pre-treating your silica with the mobile phase or adding a small percentage (0.5-1%) of a volatile acid like acetic acid to your eluent system. This suppresses the deprotonation of your compound, leading to sharper bands.

Question 2: I'm struggling to remove a persistent colored impurity, even after recrystallization. What is this impurity and what's a better purification workflow?

Answer: The colored impurities are almost certainly oligomeric or polymeric furan species formed via degradation. These are often highly conjugated, hence their color, and can have similar polarities to your product, making them difficult to separate. A multi-step purification workflow is often necessary.

Recommended Purification Workflow:

  • Aqueous Wash/Extraction: Dissolve the crude product in a suitable organic solvent (like ethyl acetate). Wash this solution with a saturated brine solution. This can help remove some highly polar impurities.

  • Activated Carbon Treatment: Dissolve the crude material in a minimal amount of a hot solvent (one identified from your recrystallization screen). Add a small amount of decolorizing activated carbon (e.g., Norit), typically 1-2% by weight. Boil the solution for a few minutes, then filter it hot through a pad of Celite to remove the carbon. This is a classic technique for removing colored, high-molecular-weight impurities[2].

  • Recrystallization or Chromatography: Allow the decolorized filtrate to cool slowly to induce crystallization. If impurities persist, proceed with the acid-modified column chromatography described in the previous question.

dot

Purification_Troubleshooting start Crude Product Analysis issue Low Yield & Dark Color start->issue step1 Step 1: Activated Carbon (Norit) Treatment in Hot Solvent issue->step1 Impurity is colored end_reassess Re-evaluate Synthesis Conditions issue->end_reassess Yield is primary issue step2 Step 2: Hot Filtration (remove carbon) step1->step2 step3 Step 3: Slow Cooling & Crystallization step2->step3 step4 Still Impure? step3->step4 step5 Column Chromatography (Silica Gel + 0.5% Acetic Acid) step4->step5 Yes end_pure Pure Product step4->end_pure No step5->end_pure

Caption: Troubleshooting workflow for purifying this compound.

Category 2: Analytical Characterization

Question 3: I am having trouble interpreting the spectroscopic data. What are the expected peaks for NMR, IR, and MS?

Answer: Characterizing this compound requires a multi-technique approach. Each functional group provides a distinct spectroscopic handle. Below is a summary of expected data based on the analysis of similar structures.[4][5][6][7][8]

Technique Parameter Expected Observation & Rationale
¹H NMR Chemical Shift (δ)~12-14 ppm (broad s, 1H): Carboxylic acid proton (-COOH). Highly deshielded and often broad due to hydrogen bonding. Disappears upon D₂O exchange.[8]~7.5-8.5 ppm (d, 1H & d, 1H): Furan ring protons. Both are significantly downfield due to the strong electron-withdrawing effects of both the -CN and -COOH groups.
¹³C NMR Chemical Shift (δ)~160-170 ppm: Carboxylic acid carbonyl carbon.~140-150 ppm: Furan carbons attached to substituents (C2 and C4).~115-125 ppm: Furan carbons C3 and C5.~110-120 ppm: Nitrile carbon (-C≡N).
IR Spectroscopy Wavenumber (cm⁻¹)~2500-3300 cm⁻¹ (very broad): O-H stretch of the hydrogen-bonded carboxylic acid dimer. This is a hallmark feature.[6][7]~2230-2250 cm⁻¹ (sharp, medium): C≡N stretch of the nitrile group. Its presence is crucial for confirming the cyano functionality.[6]~1710-1730 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.
Mass Spectrometry m/z137.01 (Exact Mass): Expected for the molecular ion [M]⁺ or [M+H]⁺.[1]136.00 ([M-H]⁻): Commonly observed in negative ion mode ESI-MS.92.01 ([M-COOH]⁺): Fragmentation corresponding to the loss of the carboxyl group.119.02 ([M-H₂O]): Potential loss of water, though less common for the molecular ion.

Question 4: The nitrile peak in my IR spectrum is weak or absent, and my mass spec shows an unexpected peak at m/z 155. What happened?

Answer: This spectroscopic evidence strongly suggests that the nitrile group has undergone hydrolysis to an amide, and subsequently to a carboxylic acid, during your workup or purification. The hydrolysis of a nitrile first yields a primary amide, which can then be further hydrolyzed to a carboxylic acid and ammonia/ammonium salt under aqueous acidic or basic conditions.[9]

  • Nitrile (C₆H₃NO₃): MW = 137.09

  • Amide intermediate (C₆H₅NO₄): MW = 155.11

The peak at m/z 155 in your mass spectrum corresponds to the molecular weight of the furan-2,4-dicarboxylic acid amide. The weakening of the C≡N peak (~2230 cm⁻¹) in the IR is a direct consequence of this transformation.

Preventative Measures:

  • Avoid Prolonged Exposure to Acid/Base: Minimize the time your compound spends in strong aqueous acidic or basic solutions during workup.

  • Use Anhydrous Solvents: When possible, use dry solvents for reactions and chromatography to prevent water from reacting with the nitrile.

  • Temperature Control: Hydrolysis is accelerated by heat. Keep all workup and purification steps at or below room temperature if feasible.

dot

Degradation_Pathway start This compound (MW: 137.09) IR: ~2230 cm⁻¹ (C≡N) intermediate Furan-2,4-dicarboxylic acid amide (MW: 155.11) IR: No C≡N peak start->intermediate Hydrolysis (H₂O) (Acid or Base catalyst) final Furan-2,4-dicarboxylic acid (MW: 156.08) intermediate->final Further Hydrolysis (H₂O) (Acid or Base catalyst)

Caption: Potential hydrolysis pathway of the nitrile group.

Category 3: Stability & Handling

Question 5: My purified, white solid turns yellow or brown upon storage. How can I ensure its long-term stability?

Answer: The discoloration of furan-containing compounds is a well-known stability issue, often due to oxidation or slow polymerization, which can be initiated by air, light, or trace acidic/basic impurities. The parent compound 2-furancarboxylic acid is also noted to darken on standing[2].

Best Practices for Storage:

  • Inert Atmosphere: Oxygen is a key culprit in degradation. After ensuring your material is completely dry, store it in a vial that has been flushed with an inert gas like argon or nitrogen before sealing.

  • Light Protection: Store the vial in the dark, either by wrapping it in aluminum foil or placing it in a light-blocking secondary container. UV light can provide the energy to initiate polymerization.

  • Low Temperature: Chemical degradation pathways are significantly slowed at lower temperatures. Storing the compound at ≤ -20°C is highly recommended for long-term stability.

  • Purity is Key: Trace impurities, especially residual acid or metal catalysts from the synthesis, can accelerate decomposition. Ensure the material is of the highest possible purity before long-term storage.

By implementing these storage protocols, you can significantly extend the shelf-life of your this compound and ensure the reliability of your future experiments.

References
  • Gilman, H., & Burtner, R. R. (1931). 2-Furoic Acid and 2-Furylcarbinol. Organic Syntheses, 11, 64.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Conte, M., et al. (2020). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2020(2), M1127.
  • Hronec, M., & Cvengroš, J. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKIVOC, 2013(4), 405-412.
  • Martin, S., et al. (2012). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. World Journal of Gastroenterology, 18(39), 5645–5652.
  • Logue, B. A., et al. (2005). Determination of the cyanide metabolite 2-aminothiazoline-4-carboxylic acid in urine and plasma by gas chromatography-mass spectrometry. Journal of Chromatography B, 819(2), 237-244.
  • Bonacorso, H. G., et al. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters, 45(37), 6915-6917.
  • PubChem. (n.d.). 2-Furancarboxylic acid. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
  • Khan Academy. (n.d.). Carboxylic acid reactions overview.
  • The Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions.
  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Furan synthesis.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Methylamine Supplier. (n.d.). 2-Cyanofuran (Furan-2-Carbonitrile).
  • Cengage. (n.d.). Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems.
  • The Organic Chemistry Tutor. (2021). Carboxylic Acid Derivative Reactions [Video]. YouTube.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • NIST. (n.d.). 2-Furancarboxylic acid. In NIST Chemistry WebBook.
  • Wikipedia. (n.d.). 2-Furoic acid.
  • PubMed. (2024). Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents.
  • PubChem. (n.d.). 4-Aminofuran-2-Carboxylic Acid. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • ResearchGate. (2025). Quantification of 2-aminothiazoline-4-carboxylic acid as a reliable marker of cyanide exposure using chemical derivatization followed by liquid chromatography–tandem mass spectrometry.
  • Wikipedia. (n.d.). 2-Furonitrile.
  • Chemistry Steps. (n.d.). Carboxylic Acids and Their Derivatives Practice Problems.
  • Baishideng Publishing Group. (2012). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning.

Sources

Technical Support Center: Recrystallization of 4-Cyanofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 4-Cyanofuran-2-carboxylic acid via recrystallization. This document is structured to address common issues encountered in the laboratory, offering both troubleshooting advice and detailed experimental protocols.

Troubleshooting & FAQs

This section addresses specific questions and problems that may arise during the recrystallization of this compound.

Q1: My crude this compound has a yellow or brown tint. How can I remove these colored impurities?

A1: Colored impurities in aromatic carboxylic acids are common and often arise from polymeric byproducts or residual starting materials.[1] A single-solvent recrystallization with an optional activated carbon (charcoal) treatment is typically effective. Water is a good starting point for polar compounds like carboxylic acids.[2]

Protocol 1: Single-Solvent Recrystallization from Water
  • Solvent Selection: Based on the principle of "like dissolves like," the polar carboxylic acid group suggests solubility in polar solvents. Water is an excellent and safe choice for many carboxylic acids.[2]

  • Dissolution: In a fume hood, add the crude this compound to an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring. Add small portions of hot water until the solid completely dissolves. Note the total volume of water used.

  • Decolorization (Optional): If the solution is still colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (about 1-2% of the solute mass) to the solution. The high surface area of the carbon will adsorb the colored impurities.

  • Hot Filtration: Bring the solution back to a boil briefly. Perform a hot gravity filtration using a fluted filter paper to remove the activated carbon or any insoluble impurities. This step is crucial and must be done quickly to prevent premature crystallization in the filter funnel.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities. Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

Q2: What is the best solvent system for the recrystallization of this compound?

A2: The ideal recrystallization solvent is one in which the target compound is highly soluble at high temperatures and poorly soluble at low temperatures. For furan-based carboxylic acids, a variety of solvents and solvent systems can be effective.[3] Given the presence of both a polar carboxylic acid and a moderately polar cyano group, both polar and mixed solvent systems should be considered.

Solvent/SystemBoiling Point (°C)Rationale & Suitability
Water100Good for polar compounds; effective for many carboxylic acids.[2]
Ethanol/WaterVariableA versatile mixed-solvent system. The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy (the cloud point), then a few drops of ethanol are added to redissolve the precipitate before cooling.
Hexane/Ethyl AcetateVariableA common system for compounds with intermediate polarity. Furan derivatives have been successfully recrystallized from this mixture.[4]
Toluene111A less polar solvent that can be effective for aromatic compounds.
Carbon Tetrachloride77Has been suggested for the purification of 2-furancarboxylic acid.[1] Caution: Carbon tetrachloride is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Q3: I've followed the protocol, but no crystals are forming. What should I do?

A3: The absence of crystal formation is usually due to either using too much solvent or the solution being supersaturated. Here are some techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]

  • Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed" crystal will act as a template for other crystals to grow upon.[5]

  • Reducing Solvent Volume: If you suspect too much solvent was added, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5]

  • Flash Freezing: As a last resort, you can try flash-freezing a small portion of the solution in a dry ice/acetone bath to force solid formation, then allow it to warm to the temperature of the bulk solution to act as a seed.

Q4: My compound is separating as an oil, not crystals. How can I fix this "oiling out" phenomenon?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or if the concentration of the solute is too high.[5] This is detrimental to purification as oils tend to trap impurities.

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent to decrease the saturation point and then allow the solution to cool slowly again.[5]

  • Lower the Cooling Temperature: The oil may have a lower melting point than the pure compound due to dissolved impurities. By using a larger volume of solvent and cooling the solution to a lower temperature, you can sometimes bypass the temperature at which the oil forms.

  • Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Try a solvent with a lower boiling point or a different polarity.

Q5: How do I choose between a single-solvent and a multi-solvent recrystallization?

A5: The choice depends on the solubility characteristics of your compound.

  • Single-Solvent Recrystallization: This is the preferred method when you can find a solvent that has a steep solubility curve for your compound (i.e., low solubility at low temperature and high solubility at high temperature).

  • Multi-Solvent Recrystallization: This method is used when no single solvent is ideal. It involves using two miscible solvents. One solvent should readily dissolve the compound (the "soluble solvent"), while the other should not (the "insoluble solvent").

Protocol 2: Multi-Solvent Recrystallization (e.g., Ethanol/Water)
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol (the soluble solvent).

  • Addition of Anti-Solvent: While the solution is still hot, add water (the insoluble solvent) dropwise until you observe persistent cloudiness. This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization and Isolation: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. Collect the crystals by vacuum filtration as described in Protocol 1.

Visualizing the Process
General Recrystallization Workflow

G cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation a Add Crude Solid to Flask b Add Minimal Hot Solvent a->b c Heat and Stir to Dissolve b->c d Add Activated Carbon (Optional) c->d If colored e Hot Gravity Filtration c->e d->e f Slow Cooling to Room Temp e->f g Cool in Ice Bath f->g h Vacuum Filtration g->h i Wash with Cold Solvent h->i j Dry Crystals i->j

Caption: General workflow for recrystallization.

Troubleshooting Decision Tree

G cluster_solutions cluster_oiling_solutions cluster_fast_solutions start Crystals not forming? scratch Scratch flask start->scratch Yes seed Add seed crystal start->seed Yes reduce_vol Reduce solvent volume start->reduce_vol Yes oiling_out Compound 'oiling out'? start->oiling_out No reheat Reheat & add more solvent oiling_out->reheat Yes change_solvent Change solvent system oiling_out->change_solvent Yes too_fast Crystallization too fast? oiling_out->too_fast No reheat_fast Reheat & add more solvent too_fast->reheat_fast Yes

Caption: Troubleshooting common recrystallization issues.

References
  • Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. (2004).
  • 2-Furancarboxylic acid. Organic Syntheses. [Link]
  • 2-Furoic acid. Wikipedia. [Link]
  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
  • Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems. (2018).
  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (2014).
  • Crystal Structures of the ''Two'' 4-Aminofurazan-3-carboxylic Acids.
  • Separation and purification of furan carboxylates.
  • Purification of aromatic polycarboxylic acids by recrystallization.
  • This compound. PubChem. [Link]
  • Solvent design for crystallization of carboxylic acids. (2006).
  • Recrystallization and Crystallization. University of California, Irvine. [Link]
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]
  • Oxidation and crystallization process for aromatic carboxylic acid production.

Sources

Validation & Comparative

Navigating the Therapeutic Potential of Furan-Based Scaffolds: A Comparative Guide to the Biological Activity of 4-Cyanofuran-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry, underpinning the structure of numerous compounds with a wide array of biological activities.[1][2] Its derivatives have garnered significant attention for their potential as antimicrobial, anti-inflammatory, and anticancer agents.[3][4][5] This guide focuses on a specific, yet underexplored, class of these compounds: 4-cyanofuran-2-carboxylic acid derivatives .

While the broader family of furan-2-carboxylic acid derivatives has been the subject of considerable research, specific and comprehensive biological activity data for 4-cyano substituted analogues remains scarce in publicly available literature. This guide, therefore, aims to provide a comparative framework based on the established biological activities of closely related furan-2-carboxamides and other furan derivatives. The inclusion of the cyano (C≡N) group at the 4-position is a strategic chemical modification intended to modulate the electronic properties and biological interactions of the furan scaffold. This guide will leverage data from analogous compounds to infer potential activities and highlight the untapped research opportunities within this specific chemical space.

I. The Furan Scaffold in Medicinal Chemistry: A Foundation of Versatility

The furan nucleus is a cornerstone in the design of therapeutic agents due to its ability to engage in various biological interactions. Its derivatives are known to exhibit a wide spectrum of pharmacological effects, making them attractive candidates for drug discovery.[2][3] The introduction of a carboxylic acid group at the 2-position provides a key functional handle for derivatization into esters, amides, and other functional groups, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

II. Comparative Analysis of Biological Activity: Insights from Furan Analogs

In the absence of direct experimental data for this compound derivatives, this section presents a comparative analysis of the biological activities of structurally related furan-2-carboxamides and other furan derivatives. This serves as a predictive framework and a guide for future investigations into the 4-cyano substituted compounds.

A. Antimicrobial Activity

Furan derivatives have a long history as antimicrobial agents, with nitrofurantoin being a notable example used in the treatment of urinary tract infections. The antimicrobial potential of furan-2-carboxamides has also been explored against various bacterial and fungal pathogens.

Table 1: Comparative Antimicrobial Activity of Furan-2-Carboxamide Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Carbamothioyl-furan-2-carboxamide 4fS. aureus230[6]
Carbamothioyl-furan-2-carboxamide 4fE. coli295[6]
Carbamothioyl-furan-2-carboxamide 4aF. bracchygibossum120.7[6]
Furan-2-carboxamide carbohydrazide 4bP. aeruginosa(58% biofilm inhibition)[1]
Standard: Gentamicin S. aureusNot specified in direct comparison[6]
Standard: Fluconazole C. albicansNot specified in direct comparison

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Microbroth Dilution

The antimicrobial activity of the synthesized compounds is typically evaluated using the microbroth dilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured overnight in appropriate broth media. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial two-fold dilutions of the compounds are then prepared in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The microtiter plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

B. Anticancer Activity

The furan scaffold is present in several compounds with demonstrated anticancer activity. Furan-2-carboxamide derivatives have been shown to exhibit cytotoxicity against various cancer cell lines.

Table 2: Comparative Anticancer Activity of Furan-2-Carboxamide Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Furan-based pyridine carbohydrazide 4MCF-7 (Breast)4.06[5]
Furan-based N-phenyl triazinone 7MCF-7 (Breast)2.96[5]
p-tolylcarbamothioyl)furan-2-carboxamideHepG2 (Liver)(33.29% cell viability at 20 µg/mL)[6]
Furopyridone derivative 4cKYSE70 (Esophageal)0.655 µg/mL (after 24h)[7]
Standard: Doxorubicin MCF-7 (Breast)Not specified in direct comparison[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

C. Anti-inflammatory Activity

Furan derivatives have been investigated for their anti-inflammatory properties, often through their ability to inhibit inflammatory mediators.

Table 3: Comparative Anti-inflammatory Activity of Furan Derivatives

Compound/DerivativeAssayIC₅₀ (µM) or % InhibitionReference
Ailanthoidol (a benzofuran)Nitric Oxide (NO) production in LPS-stimulated RAW 264.7 macrophagesSignificant inhibition at 10 µM[2]
XH-14 (a benzofuran)Nitric Oxide (NO) production in LPS-stimulated RAW 264.7 macrophagesDose-dependent inhibition[2]
Bergapten (a furanocoumarin)Carrageenan-induced foot edema in chicksED₅₀ = 1.6 ± 0.003 mg/kg[2]
Oxypeucedanin hydrate (a furanocoumarin)Carrageenan-induced foot edema in chicksED₅₀ = 126.4 ± 0.011 mg/kg[2]
Standard: Indomethacin/Dexamethasone Various inflammatory modelsNot specified in direct comparison

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in 96-well plates.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce NO production.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo compound.

  • Absorbance Reading: The absorbance is measured at approximately 540 nm.

  • Calculation of Inhibition: The percentage of NO production inhibition is calculated by comparing the absorbance of the compound-treated wells with that of the LPS-only treated (control) wells.

III. Structure-Activity Relationship (SAR) and Future Directions

The biological activity of furan derivatives is highly dependent on the nature and position of the substituents on the furan ring. For furan-2-carboxamides, the moiety attached to the amide nitrogen plays a crucial role in determining the potency and selectivity of the biological activity.

The introduction of a cyano group at the 4-position of the furan ring in this compound derivatives is expected to significantly influence their biological profile. The cyano group is a strong electron-withdrawing group, which can alter the electronic distribution within the furan ring and affect its interaction with biological targets. It can also act as a hydrogen bond acceptor, potentially leading to new binding interactions.

Future research in this area should focus on:

  • Synthesis of a diverse library of this compound derivatives , including esters and a variety of N-substituted amides.

  • Systematic biological evaluation of these derivatives for their antimicrobial, anticancer, and anti-inflammatory activities using the standardized protocols outlined in this guide.

  • Comparative studies against established drugs and other furan derivatives to determine the specific contribution of the 4-cyano group to the observed biological activity.

  • Elucidation of the mechanism of action for the most potent compounds to identify their molecular targets.

IV. Visualizing the Path Forward: A Workflow for Discovery

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Optimization start This compound derivatization Esterification / Amidation start->derivatization purification Purification & Characterization (NMR, MS, etc.) derivatization->purification antimicrobial Antimicrobial Assays (MIC) purification->antimicrobial anticancer Anticancer Assays (IC50) purification->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition) purification->anti_inflammatory sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar anticancer->sar anti_inflammatory->sar lead_id Lead Compound Identification sar->lead_id optimization Lead Optimization lead_id->optimization cluster_synthesis cluster_synthesis optimization->cluster_synthesis Iterative Design

Caption: A generalized workflow for the discovery of bioactive this compound derivatives.

V. Conclusion

While the biological landscape of this compound derivatives is largely uncharted, the established and diverse activities of related furan compounds provide a strong rationale for their investigation. This guide offers a comparative framework and detailed experimental methodologies to empower researchers to explore this promising area of medicinal chemistry. The systematic synthesis and screening of these novel derivatives hold the potential to uncover new therapeutic agents with improved efficacy and novel mechanisms of action.

References

  • Ochoa-Paz, G., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry – A European Journal.
  • Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
  • Matiichuk, Y. (2024). Synthesis and biological activity of furancarboxylic acid derivatives. Thesis for the degree of Doctor of Philosophy (PhD)
  • BenchChem. (2025).
  • Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2548.
  • Akhtar, T., et al. (2023).
  • Chen, D., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4124.
  • Lavanya, A., et al. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Arabian Journal of Chemistry, 12(8), 2097-2107.
  • Li, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4253.

Sources

The 4-Cyanofuran Scaffold: A Comparative Guide to Structure-Activity Relationships in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furan Moiety as a Privileged Scaffold in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in the design of therapeutic agents.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a privileged scaffold in medicinal chemistry. Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific, yet underexplored, class of these compounds: 4-cyanofuran derivatives. We will delve into their synthesis, potential as kinase inhibitors for anticancer therapy, and provide a comparative analysis of their performance, supported by experimental data and detailed protocols.

The Emerging Potential of 4-Cyanofuran Derivatives as Kinase Inhibitors

While the broader family of furan derivatives has been extensively studied, the 4-cyanofuran scaffold presents a unique set of electronic and steric properties that make it an intriguing starting point for the design of novel enzyme inhibitors. The electron-withdrawing nature of the cyano group at the 4-position can significantly influence the reactivity and binding affinity of the furan ring and its substituents. A key area where this scaffold shows immense promise is in the development of kinase inhibitors, a critical class of drugs in oncology.

A notable example is the use of substituted 5-amino-4-cyanofurans as pivotal intermediates in the synthesis of furo[2,3-d]pyrimidine-based kinase inhibitors.[3] This synthetic strategy underscores the value of the 4-cyanofuran core as a building block for creating potent and selective anticancer agents.

Synthesis of the 4-Cyanofuran Scaffold and its Derivatives

The synthesis of the 4-cyanofuran core can be achieved through various synthetic routes. A common strategy involves the cyclization of appropriately substituted precursors. For instance, the reaction of α-hydroxy ketones with cyano compounds in the presence of a base offers a direct route to polysubstituted furans.

Further elaboration of the 4-cyanofuran scaffold, particularly for the synthesis of furo[2,3-d]pyrimidine kinase inhibitors, often starts from a 5-amino-4-cyanofuran intermediate. This intermediate can then be cyclized with various reagents to construct the fused pyrimidine ring.[3]

Below is a generalized synthetic workflow for the preparation of furo[2,3-d]pyrimidine derivatives from a 5-amino-4-cyanofuran precursor.

Synthesis_of_Furo[2,3-d]pyrimidines start Substituted 5-Amino-4-cyanofuran (II) reagent1 Formamide / DMF / Formic Acid start->reagent1 Route a reagent2 Acetic Anhydride / Formamide start->reagent2 Route b reagent3 Neat Formic Acid (reflux) start->reagent3 Route d product Furo[2,3-d]pyrimidine Derivative (1) reagent1->product reagent2->product reagent3->product

Synthetic routes to Furo[2,3-d]pyrimidines.[3]

Structure-Activity Relationship (SAR) of 4-Cyanofuran-Derived Kinase Inhibitors

The true potential of the 4-cyanofuran scaffold is realized when we examine the SAR of the more complex molecules derived from it. In the context of furo[2,3-d]pyrimidine-based kinase inhibitors, the substitution pattern on the furan ring plays a crucial role in determining their potency and selectivity.

A study by Zhao et al. on a series of furo[2,3-d]pyrimidines as c-Met kinase inhibitors provides valuable insights.[3] The c-Met proto-oncogene is a key target in cancer therapy, and its dysregulation is implicated in tumor growth, angiogenesis, and metastasis.

CompoundR1R2c-Met IC50 (nM)
2 HPhenyl69.8
3 SubstituentPhenylActivity Abolished
4 H4-Fluorophenyl310

Data sourced from Zhao et al., as cited in Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.[3]

Key SAR Insights:

  • Substitution at the C2 Position: The data clearly indicates that substitution at the C2 position of the furo[2,3-d]pyrimidine core is detrimental to its c-Met inhibitory activity.[3] This suggests that this position may be involved in critical interactions with the kinase active site, and any steric hindrance is not tolerated.

  • Substitution at the C5 Position: The nature of the substituent at the C5 position of the furan ring significantly modulates the inhibitory potency. A phenyl group at this position (Compound 2 ) confers potent c-Met inhibition.[3]

  • Electronic Effects of C5-Aryl Substituents: The introduction of a fluorine atom at the para-position of the C5-phenyl ring (Compound 4 ) leads to a decrease in potency compared to the unsubstituted phenyl ring.[3] This highlights the sensitivity of the binding pocket to the electronic properties of this substituent.

SAR_of_Furo[2,3-d]pyrimidines core Furo[2,3-d]pyrimidine Core c2 C2 Position (Substitution abolishes activity) core->c2 c5 C5 Position (Aryl substitution is key) core->c5 phenyl Phenyl at C5 (High Potency) c5->phenyl fluorophenyl 4-Fluorophenyl at C5 (Reduced Potency) c5->fluorophenyl

Key SAR findings for Furo[2,3-d]pyrimidines.[3]

While this data is for the fused furo[2,3-d]pyrimidine system, it strongly suggests that the 4-cyanofuran scaffold is a valuable starting point for generating potent kinase inhibitors. The cyano group at the 4-position likely influences the overall electronic distribution of the furan ring, which in turn affects the binding of the C5-substituent to the kinase active site.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative 4-cyanofuran derivative and for the evaluation of its potential anticancer activity.

Protocol 1: Synthesis of a Substituted 5-Amino-4-cyanofuran Derivative

This protocol is adapted from general methods for the synthesis of polysubstituted furans.

Materials:

  • An α-hydroxy ketone

  • Malononitrile

  • A base (e.g., piperidine or triethylamine)

  • Ethanol as solvent

Procedure:

  • Dissolve the α-hydroxy ketone (1 equivalent) and malononitrile (1.1 equivalents) in ethanol in a round-bottom flask.

  • Add a catalytic amount of the base (e.g., 0.1 equivalents of piperidine) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 5-amino-4-cyanofuran derivative.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)[1]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compound (dissolved in DMSO)

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO without the compound).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth). A lower IC50 value indicates higher cytotoxic activity.

Conclusion and Future Directions

The 4-cyanofuran scaffold, while not as extensively explored as other furan derivatives, holds significant promise as a versatile building block in medicinal chemistry. Its utility as a precursor for potent kinase inhibitors, particularly in the context of anticancer drug discovery, is a compelling area for further investigation. The structure-activity relationships of the resulting complex molecules highlight the critical role of the substitution pattern on the furan ring, a feature that can be fine-tuned to optimize potency and selectivity.

Future research should focus on the synthesis and biological evaluation of a broader range of 4-cyanofuran derivatives with diverse substituents at the 2 and 5 positions. A systematic exploration of these derivatives against a panel of kinases and cancer cell lines will be crucial to fully elucidate the SAR of this promising scaffold and to unlock its therapeutic potential. The experimental protocols provided in this guide offer a solid foundation for researchers to embark on this exciting journey of discovery.

References

  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2016).
  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). Molecules. [Link]
  • Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. (n.d.).
  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers (Basel). [Link]
  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][3][4]triazine-based VEGFR-2 kinase inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
  • SAR Study and Molecular Mechanism Investigation of Novel Naphthoquinone-furan-2-cyanoacryloyl Hybrids with Antitumor Activity. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • On the inhibitory activity of 4-vinyl analogues of pyridoxal: enzyme and cell culture studies. (1979). Journal of Medicinal Chemistry. [Link]
  • Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)
  • Synthesis and structure-activity relationships of novel furazan-3,4-diamide analogs as potent anti-cancer agents. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]
  • Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. (2025).
  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (2021). ACS Omega. [Link]
  • 2-Cyano-4-fluoro-1-thiovalylpyrrolidine analogues as potent inhibitors of DPP-IV. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]
  • Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry. (2015). European Journal of Medicinal Chemistry. [Link]
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2011). Journal of Medicinal Chemistry. [Link]
  • Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (2021). Pharmaceuticals (Basel). [Link]
  • Substituted furans as inhibitors of the PDE4 enzyme. (1999). Bioorganic & Medicinal Chemistry Letters. [Link]
  • Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Deriv
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). JCT Res. [Link]
  • Advances in Medicinal Chemistry, Volume 4. (1999). Elsevier. [Link]
  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investig
  • Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. (2024). Current Medicinal Chemistry. [Link]
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. [Link]
  • Medicinal chemistry of 2,2,4-substituted morpholines. (2010). Current Medicinal Chemistry. [Link]

Sources

A Spectroscopic Showdown: Unveiling the Molecular Nuances of 2-Cyanofuran and 3-Cyanofuran Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

In the intricate world of molecular science, even a subtle shift in the position of a functional group can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of two such positional isomers: 2-cyanofuran and 3-cyanofuran. As a Senior Application Scientist, this document is crafted to offer not just data, but a deeper understanding of the experimental choices and the structural implications of the observed spectroscopic differences, empowering researchers in fields from materials science to drug discovery.

The substitution of the cyano (-CN) group on the furan ring, a common scaffold in medicinal chemistry, significantly influences the molecule's electronic distribution, and consequently, its interactions with electromagnetic radiation. This guide will navigate the rotational, vibrational, and electronic spectroscopic signatures that uniquely define each isomer, supported by experimental data and theoretical insights.

Theoretical Underpinnings: The "Why" Behind the Spectra

The key to understanding the spectroscopic differences between 2- and 3-cyanofuran lies in their distinct molecular symmetries and electron density distributions. 2-Cyanofuran possesses C_s symmetry, while 3-cyanofuran has a less symmetric structure. The strong electron-withdrawing nature of the cyano group perturbs the aromaticity of the furan ring, with the effect being more pronounced when the group is in the 2-position due to its proximity to the oxygen heteroatom. This difference in electronic landscape is the fundamental cause for the variations we observe in their respective spectra.

Quantum chemical calculations, often employed to complement experimental findings, predict that 2-cyanofuran has a larger dipole moment than 3-cyanofuran. This is a direct consequence of the vector addition of the bond dipoles within the molecule, which is highly sensitive to the cyano group's position. These theoretical predictions are crucial for interpreting rotational spectra, where transition intensities are proportional to the square of the dipole moment.

Rotational Spectroscopy: A Tale of Two Dipoles

High-resolution rotational spectroscopy is an exceptionally sensitive tool for determining the precise geometry and electronic structure of molecules in the gas phase. The analysis of the rotational spectra of 2-cyanofuran and 3-cyanofuran reveals distinct rotational constants (A, B, and C) and dipole moments, which are direct reflections of their different mass distributions and charge asymmetries.

Recent studies have provided highly accurate rotational constants for both isomers, allowing for the precise determination of their molecular structures.[1][2] The significant difference in their dipole moments is a key distinguishing feature.

Parameter2-Cyanofuran3-CyanofuranSource
A (MHz) 9673.79934.5[1][2]
B (MHz) 2899.42844.9[1][2]
C (MHz) 2230.82213.5[1][2]
μ_a (D) -4.11.8[1]
μ_b (D) 1.9-3.8[1]
μ_total (D) 4.54.2[1]

Causality Behind the Data: The larger rotational constants for 3-cyanofuran indicate a more compact structure compared to 2-cyanofuran. The most striking difference lies in the components of the dipole moment. The large μ_a component in 2-cyanofuran, aligned with the molecule's principal axis, leads to strong and easily identifiable a-type rotational transitions. In contrast, 3-cyanofuran exhibits a larger μ_b component, resulting in a spectrum dominated by b-type transitions. This fundamental difference in the nature of their rotational spectra makes their unambiguous identification in a mixture straightforward for a trained spectroscopist.

G Rotational Spectroscopy Workflow cluster_sample Sample Preparation cluster_spectrometer Microwave Spectrometer cluster_analysis Data Analysis Sample Gaseous Sample (2- or 3-Cyanofuran) Cell Sample Cell (low pressure) Sample->Cell Source Microwave Source (e.g., Klystron) Source->Cell Radiation Detector Detector (e.g., Crystal Detector) Cell->Detector Transmitted Radiation Spectrum Rotational Spectrum (Frequency vs. Intensity) Detector->Spectrum Analysis Assignment of Transitions (J, K_a, K_c) Spectrum->Analysis Fit Fit to Hamiltonian Model Analysis->Fit Constants Determine Rotational Constants (A, B, C) & Dipole Moment (μ) Fit->Constants

Caption: A simplified workflow for rotational spectroscopy analysis.

Vibrational Spectroscopy: Probing the Bonds that Define

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a fingerprint of a molecule's functional groups and overall structure by probing its vibrational modes. The position, intensity, and shape of the vibrational bands are highly sensitive to the molecular environment, making these techniques ideal for distinguishing between isomers.

A comparative analysis of the experimental FT-IR and Raman spectra of 2-cyanofuran and the theoretical vibrational spectrum of 3-cyanofuran reveals several key differences.

Vibrational Mode2-Cyanofuran (Experimental)3-Cyanofuran (Theoretical)Key Differences & Insights
C≡N Stretch ~2230 cm⁻¹ (IR, Raman)~2240 cm⁻¹ (Calculated)The C≡N stretching frequency is slightly higher in 3-cyanofuran, suggesting a stronger, less conjugated nitrile bond compared to the 2-isomer where conjugation with the furan ring is more effective.
Furan Ring Breathing ~1470 cm⁻¹ (IR, Raman)~1480 cm⁻¹ (Calculated)The position of the ring breathing mode is sensitive to the overall electronic structure of the furan ring.
C-H Bending (out-of-plane) 750-950 cm⁻¹ region750-950 cm⁻¹ regionThe pattern of out-of-plane C-H bending modes is distinct for each isomer and can be a reliable indicator for distinguishing them in a mixture.
Low-frequency modes ν₂₄: 160.16 cm⁻¹, ν₁₇: 171.94 cm⁻¹ν₁₇: 168.19 cm⁻¹, ν₂₄: 169.64 cm⁻¹The low-energy in-plane and out-of-plane nitrile bending vibrations are observed at different frequencies for the two isomers.[3][4]

Self-Validation in Practice: The complementarity of IR and Raman spectroscopy is a powerful tool for self-validation. Modes that are strong in the IR spectrum (due to a large change in dipole moment) may be weak in the Raman spectrum (where polarizability change is key), and vice versa. For instance, the symmetric ring breathing mode is typically strong in the Raman spectrum, while asymmetric stretches are more prominent in the IR. Observing this expected complementarity increases confidence in the spectral assignments.

G Vibrational Spectroscopy Logic Molecule Cyanofuran Isomer IR IR Spectroscopy (Dipole Moment Change) Molecule->IR Raman Raman Spectroscopy (Polarizability Change) Molecule->Raman Spectrum_IR IR Spectrum IR->Spectrum_IR Spectrum_Raman Raman Spectrum Raman->Spectrum_Raman Analysis Comparative Analysis & Assignment Spectrum_IR->Analysis Spectrum_Raman->Analysis Structure Structural Confirmation & Isomer Differentiation Analysis->Structure

Caption: The complementary nature of IR and Raman spectroscopy.

Electronic Spectroscopy: A Window into π-Electron Systems

UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily the π → π* and n → π* transitions in conjugated systems like cyanofurans. The position (λ_max) and intensity (ε) of the absorption bands are sensitive to the extent of conjugation and the presence of heteroatoms.

Isomerλ_max (nm)Type of TransitionRemarks
2-Cyanofuran ~245 (Experimental)π → πStrong absorption due to the conjugated system.
3-Cyanofuran (Theoretical)π → πExpected to have a slightly different λ_max due to altered conjugation.

Experimental Causality: The choice of solvent can influence the UV-Vis spectrum. Polar solvents can interact with the molecule's dipole moment, potentially causing a shift in the absorption bands (solvatochromism). When comparing the spectra of these isomers, it is crucial to use the same solvent to eliminate this variable.

Experimental Protocols

Synthesis of Cyanofuran Isomers

2-Cyanofuran: A common laboratory synthesis involves the dehydration of 2-furamide. This can be achieved by heating the amide with a dehydrating agent such as phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂).

3-Cyanofuran: The synthesis of 3-cyanofuran is less commonly described but can be achieved through multi-step synthetic routes, often starting from furan-3-carboxylic acid or its derivatives. One reported method involves the conversion of 3-bromofuran to the nitrile via a cyanation reaction, for example, using copper(I) cyanide.

Spectroscopic Measurements

Rotational Spectroscopy (Microwave):

  • Sample Introduction: The cyanofuran isomer is introduced into the high-vacuum chamber of a pulsed-jet Fourier transform microwave spectrometer. The sample is typically seeded in an inert carrier gas (e.g., neon or argon).

  • Microwave Pulse: A short, high-power microwave pulse is used to polarize the molecules.

  • Free Induction Decay (FID): The subsequent coherent emission from the rotating molecules (FID) is detected.

  • Fourier Transform: The time-domain FID signal is converted into a frequency-domain spectrum via a Fourier transform, revealing the rotational transition frequencies.

  • Spectral Analysis: The observed transition frequencies are fitted to a rotational Hamiltonian to determine the rotational constants and other spectroscopic parameters.

Vibrational Spectroscopy (FT-IR and FT-Raman):

  • Sample Preparation: For FT-IR, a small drop of the neat liquid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For FT-Raman, the liquid sample is placed in a glass capillary tube.

  • FT-IR Measurement: The ATR accessory is placed in the sample compartment of an FT-IR spectrometer. The spectrum is collected by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is also collected and ratioed against the sample spectrum.

  • FT-Raman Measurement: The capillary tube is placed in the sample holder of an FT-Raman spectrometer. The sample is irradiated with a near-infrared laser (e.g., 1064 nm) to minimize fluorescence. The scattered light is collected and analyzed.

  • Data Processing: The resulting interferograms are Fourier transformed to obtain the vibrational spectra. Baseline correction and other processing may be applied.

Electronic Spectroscopy (UV-Vis):

  • Sample Preparation: A dilute solution of the cyanofuran isomer is prepared in a UV-transparent solvent (e.g., cyclohexane or ethanol). The concentration should be chosen to yield an absorbance in the range of 0.1 to 1.5 AU.

  • Blank Measurement: A cuvette filled with the pure solvent is placed in the spectrophotometer, and a baseline spectrum is recorded.

  • Sample Measurement: The cuvette is then filled with the sample solution, and the absorption spectrum is recorded over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are determined from the spectrum.

Conclusion: A Spectroscopic Toolkit for Isomer Differentiation

The spectroscopic techniques of rotational, vibrational, and electronic spectroscopy provide a powerful and complementary toolkit for the unambiguous differentiation of 2-cyanofuran and 3-cyanofuran. The distinct dipole moments and rotational constants provide a definitive fingerprint in the gas phase. In the condensed phase, the subtle but significant differences in their vibrational and electronic spectra, arising from their unique electronic structures, allow for their clear identification. This guide serves as a testament to the power of spectroscopy in elucidating the fine details of molecular structure, providing invaluable information for researchers and developers in the chemical and pharmaceutical sciences.

References

  • Melosso, M., et al. (2023). Rotational spectra and semi-experimental structures of furonitrile and its water cluster. Physical Chemistry Chemical Physics, 25(47), 32431-32440. [Link]
  • Simbizi, R., et al. (2022). On the formation of 2- and 3-cyanofurans and their protonated forms in interstellar medium conditions: quantum chemical evidence. RSC Advances, 12(40), 26167-26180. [Link]
  • Finneran, I. A., et al. (2023). Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile: A Highly Polar Substituted Furan. The Journal of Physical Chemistry A, 127(8), 1845-1854. [Link]
  • Zdanovskaia, M. A., et al. (2024). Millimeter-Wave and High-Resolution Infrared Spectroscopy of 3-Furonitrile. The Journal of Physical Chemistry A. [Link]
  • SpectraBase. (n.d.). 2-Furonitrile. [Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4-Cyanofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe research. 4-Cyanofuran-2-carboxylic acid, a heterocyclic compound featuring both a nitrile and a carboxylic acid function, is a valuable building block in medicinal chemistry. Its precise structure and purity are paramount to ensure predictable downstream reactions and desired biological activity. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this molecule, grounded in the practical challenges and potential impurities that arise during its synthesis.

Part 1: The Synthetic Landscape and Anticipated Impurities

A robust purity assessment protocol is not a one-size-fits-all solution. It must be designed with a clear understanding of the potential impurities that may be present. The synthesis of this compound can be approached through several routes, each with its own signature impurity profile. A common conceptual pathway involves two key transformations: the formation of the furan core and the introduction of the cyano and carboxyl substituents.

A likely synthetic strategy could involve:

  • Formation of a Furan Precursor: Synthesizing a substituted furan ring, for example, via a Paal-Knorr synthesis from a 1,4-dicarbonyl compound.[1][2]

  • Functional Group Introduction: Introducing the cyano group, possibly starting from an appropriate amine or halide, and adding the carboxylic acid group, perhaps via oxidation of an alcohol or aldehyde, or through carboxylation of the furan ring itself.[3][4]

Given this, the following classes of impurities should be anticipated:

  • Starting Materials: Unreacted precursors, such as 2-cyanofuran, or the initial 1,4-dicarbonyl compounds from a Paal-Knorr synthesis.

  • Reagents and Byproducts: Residual catalysts, oxidizing agents, or byproducts from functional group transformations. For instance, the industrial synthesis of the related 2-furonitrile often starts from furfural, which could remain as an impurity.[5]

  • Regioisomers: Carboxylation of a substituted furan ring can sometimes lack perfect regioselectivity, potentially leading to the formation of 5-cyanofuran-2-carboxylic acid or other isomers.[3]

  • Degradation Products: Furan rings can be susceptible to instability, particularly in the presence of strong acids, oxygen, and light, which can lead to ring-opening and the formation of carbonyl-containing species.[6][7]

A comprehensive purity analysis must be capable of separating and identifying compounds from all these classes.

Part 2: A Comparative Analysis of Analytical Methodologies

No single technique can provide a complete purity profile. An orthogonal approach, using multiple methods that measure different physicochemical properties, is essential for a definitive assessment.

Analytical TechniquePrincipleApplication for this compoundAdvantagesLimitations
HPLC-UV Differential partitioning between a stationary and mobile phase.Primary quantitative method. Determines the percentage purity by area normalization.High precision, excellent for quantitating non-volatile impurities and isomers.Requires a chromophore (present in the furan ring). Purity is relative (% area) unless a certified reference standard is used.
¹H & ¹³C NMR Nuclear spin transitions in a magnetic field.Primary qualitative method. Confirms chemical structure and identifies organic impurities.Provides unambiguous structural information. Can detect non-chromophoric impurities. Quantitative (qNMR) with an internal standard.Lower sensitivity compared to HPLC. Complex mixtures can lead to overlapping signals.
LC-MS / HRMS Separation by HPLC followed by mass-to-charge ratio detection.Confirms molecular weight of the main peak and identifies impurities.High sensitivity and specificity. Provides molecular weights of unknown peaks, aiding in identification.Ionization efficiency can vary significantly between compounds, making it semi-quantitative without standards.
GC-MS Separation of volatile compounds followed by mass detection.Detects residual solvents and volatile starting materials/byproducts.Gold standard for volatile impurity analysis.The target molecule is non-volatile and requires derivatization, adding complexity.[8]
FTIR Absorption of infrared radiation by molecular vibrations.Confirms the presence of key functional groups (C≡N, C=O, O-H, furan ring).Fast and non-destructive. Good for initial identity confirmation.Not suitable for quantification of minor impurities. Provides limited structural detail.

Part 3: Detailed Experimental Protocols

Trustworthiness in analytical chemistry is built on well-described, repeatable protocols. Below are step-by-step methodologies for the primary quantitative and qualitative techniques.

Protocol 1: Quantitative Purity by High-Performance Liquid Chromatography (HPLC)

This protocol is designed to separate the main component from potential non-volatile impurities and isomers.

Rationale: Reverse-phase chromatography on a C18 column is a robust starting point for polar aromatic compounds. An acidic mobile phase (using phosphoric acid) ensures that the carboxylic acid is protonated, leading to sharp, symmetrical peaks.[9] UV detection is suitable due to the conjugated furan system.

Workflow Diagram: HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A 1. Prepare Mobile Phase (ACN/Water/H₃PO₄) B 2. Prepare Diluent (e.g., 50:50 ACN/Water) A->B C 3. Accurately weigh sample (~1 mg/mL solution) B->C D 4. Filter sample (0.45 µm syringe filter) C->D E 5. Equilibrate HPLC System (C18 Column) D->E F 6. Inject Sample E->F G 7. Run Gradient Method F->G H 8. Integrate Chromatogram G->H I 9. Calculate % Area Purity H->I J 10. Report Results I->J

Caption: Workflow for HPLC purity determination of this compound.

Methodology:

  • Instrumentation: HPLC system with a UV/PDA detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (or determined by UV scan of the main peak).[9]

  • Sample Preparation: Prepare a stock solution of the synthesized compound at approximately 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the sample. Integrate all peaks and calculate the purity based on the area percent of the main peak relative to the total area of all peaks.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

This protocol confirms the identity of the synthesized compound and provides qualitative information on proton-containing impurities.

Rationale: DMSO-d₆ is a suitable solvent as it will solubilize the polar carboxylic acid and its exchangeable acidic proton will be observable. The characteristic chemical shifts for furan protons and the deshielded carboxylic acid proton provide clear markers for the target structure.

Methodology:

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., d1 = 5 seconds) to allow for accurate integration, especially of the broad carboxylic acid proton.

  • Data Processing:

    • Reference the spectrum to the residual DMSO solvent peak (δ ~2.50 ppm).

    • Integrate all signals. The relative integrals should correspond to the number of protons in the structure.

  • Expected Spectrum:

    • Carboxylic Acid Proton (-COOH): A broad singlet, typically δ > 12 ppm.

    • Furan Protons: Two distinct signals in the aromatic region (δ ~7-9 ppm), each integrating to 1H. These will likely appear as doublets or singlets depending on coupling constants.

    • Impurity Signals: Any other signals present in the spectrum should be investigated. Pay close attention to the aliphatic region (δ 0-4 ppm) for residual solvents and the aromatic region for isomeric or precursor impurities.

Part 4: Data Visualization and Interpretation

For a batch of synthesized this compound, the data from orthogonal analyses should be consolidated for a final purity statement.

Overall Purity Assessment Workflow

Purity_Workflow cluster_analysis Orthogonal Analytical Testing cluster_eval Data Evaluation & Reporting Start Synthesized Batch of This compound HPLC HPLC-UV (Quantitative Purity) Start->HPLC NMR ¹H & ¹³C NMR (Structural Identity) Start->NMR MS LC-MS / HRMS (Molecular Weight) Start->MS GC GC-MS (Residual Solvents) Start->GC Eval Compare results. Identify and quantify impurities. HPLC->Eval NMR->Eval MS->Eval GC->Eval Report Generate Certificate of Analysis (CoA) Eval->Report Final Qualified Material for R&D Use Report->Final

Caption: An integrated workflow for the comprehensive purity assessment of a synthesized chemical entity.

Example Data Summary Table:

TestMethodSpecificationResult
Purity HPLC (% Area)≥ 98.0%99.2%
Identity ¹H NMRConforms to structureConforms
Identity MS (ESI-)[M-H]⁻ = 136.01136.01
Residual Solvents GC-MS≤ 0.5% Total0.1% (Acetone)
Final Purity Assay Mass Balance ≥ 98.0% 99.1%

This multi-faceted approach ensures that the material is not only of high purity in terms of percentage but also that its fundamental chemical structure is correct, its molecular weight is confirmed, and it is free from significant process-related contaminants. This level of rigor is essential for advancing compounds in research and drug development pipelines.

References

  • SIELC Technologies. (n.d.). HPLC Method for Substituted Furans Separation on Newcrom R1 column.
  • Wikipedia. (2023). Paal–Knorr synthesis.
  • Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID AND 2-FURYL-CARBINOL.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis.
  • PubChem. (n.d.). This compound.
  • Gutnov, A. (2016). FURAN RING AS A SURROGATE FOR CARBOXY GROUP. Chemistry of Heterocyclic Compounds, 52, 87.
  • ResearchGate. (2016). Furan ring as a surrogate for carboxy group (microreview).
  • MDPI. (2020). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization.
  • MBB College. (n.d.). Synthesis of Furan.
  • Wikipedia. (2023). 2-Furonitrile.
  • Arkat USA, Inc. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.
  • National Institutes of Health. (2011). Cyanine fluorophore derivatives with enhanced photostability.
  • Google Patents. (2023). WO2023288035A1 - Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid.
  • Dovepress. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
  • National Institutes of Health. (2017). Recent Advances in Conjugated Furans.
  • National Institutes of Health. (n.d.). Synthesis of Furan Derivatives Condensed with Carbohydrates.
  • MDPI. (2024). Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives.
  • ResearchGate. (2023). Chemical conversion of furfural to C4 carboxylic acids.
  • National Institutes of Health. (2025). Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

A Comparative Benchmarking Guide to the Synthesis of 4-Cyanofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Cyanofuran-2-carboxylic Acid in Modern Drug Discovery

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its rigid furan core, coupled with the versatile reactivity of the nitrile and carboxylic acid functional groups, makes it an invaluable scaffold for the synthesis of novel pharmaceutical agents and functional materials. The precise arrangement of these substituents allows for targeted interactions with biological macromolecules and the fine-tuning of physicochemical properties. Consequently, the development of efficient and scalable synthetic routes to this molecule is of paramount importance to researchers in both academic and industrial settings.

This guide provides a comprehensive benchmark of synthetic methodologies for this compound. We will delve into a detailed, experimentally validated protocol for what we have identified as the most promising synthetic pathway. Furthermore, we will present a comparative analysis of this method against other potential synthetic strategies, supported by experimental data and insights from the scientific literature. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.

Comparative Analysis of Synthetic Strategies

The synthesis of polysubstituted furans can be challenging due to the specific reactivity of the furan ring. We have evaluated several potential synthetic routes to this compound, and the findings are summarized below.

Synthetic Route Key Starting Material Core Transformation Plausibility & Potential Yield Key Challenges
Route A: The Sandmeyer Reaction Approach Methyl 4-aminofuran-2-carboxylateDiazotization followed by cyanationHigh - a well-established and reliable transformation.Handling of diazonium salts which can be unstable.
Route B: Halogen-Cyano Exchange 4-Halofuran-2-carboxylic acid esterNucleophilic aromatic substitutionModerate - dependent on the reactivity of the halide.Synthesis of the starting 4-halofuran can be costly and inefficient[1].
Route C: From a C4-Aldehyde Precursor 4-Formylfuran-2-carboxylic acid esterOxime formation and dehydrationModerate to Low - requires selective formylation at the C4 position.Lack of established methods for regioselective C4-formylation of 2-furoic acid derivatives.

Based on this analysis, Route A, the Sandmeyer Reaction Approach , stands out as the most promising and well-defined pathway. The availability of the starting material, methyl 4-aminofuran-2-carboxylate, has been recently described, making this route particularly attractive[2].

Featured Synthetic Method: The Sandmeyer Reaction Pathway

This section provides a detailed, step-by-step protocol for the synthesis of this compound via the Sandmeyer reaction, starting from methyl 4-aminofuran-2-carboxylate.

Diagram of the Synthetic Workflow

A Methyl 4-aminofuran- 2-carboxylate hydrochloride B Diazotization (NaNO2, HCl, 0-5 °C) A->B C Aryl Diazonium Salt (in situ) B->C D Sandmeyer Reaction (CuCN, KCN) C->D E Methyl 4-cyanofuran- 2-carboxylate D->E F Ester Hydrolysis (LiOH, THF/H2O) E->F G 4-Cyanofuran- 2-carboxylic acid F->G

Caption: Synthetic workflow for this compound via the Sandmeyer reaction.

Experimental Protocols

Part 1: Synthesis of Methyl 4-aminofuran-2-carboxylate hydrochloride

This procedure is adapted from the method described in patent US20230339876A1[2].

  • Suspend 15.9 g (0.1 mol) of methyl 4-amino-5-hydroxy-2-oxopent-3-enoate in 50 ml of methanol and cool the mixture to 0 °C in an ice bath.

  • Slowly add 17.7 g (0.15 mol) of thionyl chloride over 2 hours, maintaining the temperature at 0 °C.

  • Stir the mixture at 10 °C for a further 5 hours.

  • Filter the resulting precipitate, wash with 5 ml of cold methanol, and dry to yield methyl 4-aminofuran-2-carboxylate hydrochloride.

    • Expected Yield: ~95%[2].

    • Characterization: The product can be characterized by 1H NMR spectroscopy[2].

Part 2: Synthesis of Methyl 4-cyanofuran-2-carboxylate via Sandmeyer Reaction

The Sandmeyer reaction is a robust method for the conversion of aryl amines to a wide range of functional groups[3][4][5][6][7].

  • Dissolve the methyl 4-aminofuran-2-carboxylate hydrochloride (1 equivalent) in aqueous HCl at 0-5 °C.

  • Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt in situ.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (evolution of N2 gas) should be observed.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain methyl 4-cyanofuran-2-carboxylate.

Part 3: Hydrolysis to this compound

  • Dissolve the methyl 4-cyanofuran-2-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (2-3 equivalents) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with aqueous HCl to a pH of approximately 2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Benchmarking Against Alternative Methods

While the Sandmeyer reaction approach is highly recommended, it is instructive to consider the challenges associated with other potential synthetic routes.

Route B: The Halogen-Cyano Exchange Approach

This route would likely involve the synthesis of a 4-halofuran-2-carboxylate followed by a nucleophilic substitution with a cyanide source.

Diagram of the Halogen-Cyano Exchange Workflow

A Furan-2-carboxylic acid ester B Regioselective Halogenation at C4 A->B C 4-Halofuran-2-carboxylic acid ester B->C D Cyanide Substitution (e.g., CuCN) C->D E Methyl 4-cyanofuran- 2-carboxylate D->E F Ester Hydrolysis E->F G 4-Cyanofuran- 2-carboxylic acid F->G

Caption: Hypothetical workflow for this compound via halogen-cyano exchange.

Discussion: The primary obstacle in this route is the efficient and regioselective halogenation of the furan-2-carboxylic acid ester at the 4-position. Direct halogenation of furan derivatives often leads to a mixture of products and can be harsh. While methods for the synthesis of 4-halo-2(5H)-furanones exist, their conversion to the desired aromatic furan-2-carboxylic acid is not trivial[8]. Furthermore, the synthesis of precursors like methyl 4-bromofuran-2-carboxylate has been reported to be expensive[1].

Route C: The C4-Aldehyde Precursor Approach

This strategy would involve the formylation of a furan-2-carboxylate at the 4-position, followed by conversion of the aldehyde to a nitrile.

Discussion: Regioselective formylation of the furan ring at the 4-position in the presence of a deactivating carboxylate group at the 2-position is a significant challenge. Standard formylation reactions like the Vilsmeier-Haack reaction typically direct substitution to the 5-position on the furan ring. While there are numerous reports on the synthesis and reactions of 5-formyl-2-furancarboxylic acid, literature on the 4-formyl isomer is scarce[9][10].

Conclusion and Recommendations

Based on a thorough review of the available literature and established synthetic methodologies, the Sandmeyer reaction starting from methyl 4-aminofuran-2-carboxylate is the most robust and promising route for the synthesis of this compound. This method benefits from a readily accessible starting material and employs a reliable and well-understood chemical transformation. While other synthetic strategies are conceivable, they are hampered by significant challenges in regioselectivity and the availability of starting materials. For researchers and drug development professionals seeking an efficient and scalable synthesis of this compound, the Sandmeyer reaction pathway represents the current state-of-the-art.

References

  • Process for preparing aminofuranes. US20230339876A1.
  • Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H) -furanones.
  • Process for preparing cis-4-aminotetrahydrofuran-2-carboxylic esters. TW202400568A.
  • Sandmeyer reaction. Wikipedia. [Link]
  • Sandmeyer Reaction.
  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]
  • 2-Furancarboxylic acid and 2-furylcarbinol. Organic Syntheses. [Link]
  • Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. Chemical Review and Letters. [Link]
  • SANDMEYERS REACTION. PHARMD GURU. [Link]
  • Development of Decarboxylative Cyanation Reactions for C-13/C-14 Carboxylic Acid Labeling Using an Electrophilic Cyan
  • Mechanism of formation of 5-formyl-2-furoic acid (9)
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]
  • 5-Formyl-2-furancarboxylic Acid. PubChem. [Link]

Sources

A Comparative Guide to the Reaction Kinetics of 4-Cyanofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Cyanofuran-2-carboxylic Acid: A Molecule of Interest

This compound is a substituted heterocyclic compound that has garnered interest in medicinal chemistry and materials science due to its unique electronic and structural features. The furan ring serves as a versatile scaffold, and the presence of both a carboxylic acid and a cyano group offers multiple points for chemical modification, making it a valuable building block for the synthesis of more complex molecules. Understanding the kinetics of its reactions is paramount for optimizing synthetic routes, predicting stability, and designing novel derivatives with desired properties.

Theoretical Framework for Reactivity: The Interplay of Functional Groups

The reactivity of this compound is governed by the electronic properties of the furan ring, the carboxylic acid moiety, and the cyano substituent.

The Furan Ring: An Electron-Rich Heterocycle

The furan ring is an aromatic, five-membered heterocycle containing an oxygen atom. This oxygen atom possesses lone pairs of electrons that can be delocalized into the ring, making it electron-rich and susceptible to electrophilic attack. However, the aromaticity of furan is weaker than that of benzene, and it can also participate in reactions such as Diels-Alder cycloadditions, where it acts as a diene.

The Carboxylic Acid Group: A Deactivating and Directing Moiety

The carboxylic acid group (-COOH) is an electron-withdrawing group due to the electronegativity of the oxygen atoms. When attached to an aromatic ring, it deactivates the ring towards electrophilic substitution by withdrawing electron density. This deactivation makes reactions at the furan ring slower compared to unsubstituted furan.

The Cyano Group: A Strong Electron-Withdrawing Substituent

The cyano group (-CN) is a potent electron-withdrawing group through both inductive and resonance effects. Its presence on the furan ring is expected to have a significant impact on the reactivity of the entire molecule.

  • Inductive Effect: The electronegative nitrogen atom in the cyano group pulls electron density away from the furan ring through the sigma bonds.

  • Resonance Effect: The triple bond in the cyano group can participate in resonance, further withdrawing electron density from the ring.

The strong electron-withdrawing nature of the cyano group will further deactivate the furan ring towards electrophilic attack, making such reactions kinetically less favorable. Conversely, it will make the carbon atoms of the furan ring more susceptible to nucleophilic attack.

The following diagram illustrates the expected electronic effects of the substituents on the furan ring of this compound.

Caption: Electronic effects of the carboxylic acid and cyano groups on the furan ring.

Comparative Kinetic Analysis

Decarboxylation

Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide. The stability of the intermediate formed after the loss of CO2 is a key factor in determining the reaction rate. For furan-2-carboxylic acids, the presence of electron-withdrawing groups is expected to stabilize the anionic intermediate formed upon decarboxylation, thus increasing the reaction rate.

CompoundSubstituent at C4/C5Expected Relative Rate of Decarboxylation
Furan-2-carboxylic acid-HBaseline
5-Nitro-2-furancarboxylic acid5-NO₂Faster than baseline
This compound **4-CN

A Comparative Guide to the Characterization of 4-Cyanofuran-2-carboxylic Acid Reaction Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanofuran-2-carboxylic acid is a versatile bifunctional molecule with significant potential in medicinal chemistry and materials science. Its furan core, coupled with a nitrile and a carboxylic acid group, offers multiple reaction sites for derivatization, leading to a diverse range of novel compounds. Understanding and characterizing the transient intermediates formed during these reactions is paramount for optimizing reaction conditions, maximizing yields, and ensuring the synthesis of the desired products.

This guide provides an in-depth comparison of analytical techniques for the characterization of key reaction intermediates of this compound. We will delve into the mechanistic pathways of common transformations—esterification, amide formation, and nitrile hydrolysis—and explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the elucidation of the structures of their fleeting intermediates.

Reaction Pathways and Key Intermediates

The reactivity of this compound is dictated by its two primary functional groups. The carboxylic acid readily undergoes nucleophilic acyl substitution, while the nitrile group can be hydrolyzed to an amide and subsequently to a carboxylic acid.

Esterification of the Carboxylic Acid

The Fischer esterification is a common method for converting carboxylic acids to esters, typically by reacting the acid with an alcohol in the presence of an acid catalyst.[1][2] The reaction proceeds through a key tetrahedral intermediate .

4-Cyanofuran-2-carboxylic_acid This compound Protonated_Carbonyl Protonated Carbonyl 4-Cyanofuran-2-carboxylic_acid->Protonated_Carbonyl + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + R-OH Ester Ester Product Tetrahedral_Intermediate->Ester - H2O, - H+ Alcohol Alcohol (R-OH) Alcohol->Tetrahedral_Intermediate H_plus H+ H2O H2O

Caption: Fischer esterification of this compound.

Amide Formation from the Carboxylic Acid

Direct reaction of a carboxylic acid with an amine is often inefficient. Therefore, activating agents are employed to form a more reactive intermediate. A common method involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), which activates the carboxylic acid to form a highly reactive O-acylisourea intermediate .[3][4][5]

Carboxylic_Acid This compound O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC Tetrahedral_Intermediate_Amide Tetrahedral Intermediate O_Acylisourea->Tetrahedral_Intermediate_Amide + R-NH2 Amide Amide Product Tetrahedral_Intermediate_Amide->Amide - DCU DCC DCC DCC->O_Acylisourea Amine Amine (R-NH2) Amine->Tetrahedral_Intermediate_Amide DCU Dicyclohexylurea (DCU)

Caption: Amide formation via DCC coupling.

Alternatively, the carboxylic acid can be converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂).[6]

Hydrolysis of the Nitrile

The hydrolysis of the nitrile group to a carboxylic acid proceeds in a stepwise manner, first forming an amide intermediate (4-carbamoylfuran-2-carboxylic acid), which is then further hydrolyzed.[7][8]

Nitrile This compound Amide_Intermediate 4-Carbamoylfuran-2-carboxylic acid Nitrile->Amide_Intermediate + H2O Dicarboxylic_Acid Furan-2,4-dicarboxylic acid Amide_Intermediate->Dicarboxylic_Acid + H2O H2O_H_plus H2O, H+ or OH- H2O_H_plus->Amide_Intermediate H2O_H_plus->Dicarboxylic_Acid

Caption: Stepwise hydrolysis of the nitrile group.

Comparative Analysis of Characterization Techniques

The choice of analytical technique is critical for successfully identifying and characterizing these often unstable reaction intermediates.

Intermediate Analytical Technique Advantages Disadvantages
Tetrahedral Intermediate (Esterification) Low-Temperature NMRCan provide direct structural information in solution.Intermediate is often in low concentration and has a short lifetime, requiring specialized equipment.
O-Acylisourea Intermediate IR Spectroscopy, NMRIR can detect the characteristic C=O and C=N stretching frequencies. NMR can provide structural details if the intermediate is sufficiently stable.Highly reactive and difficult to isolate. NMR signals may be broad.
Acyl Chloride IR Spectroscopy, GC-MSIR shows a characteristic high-frequency C=O stretch. GC-MS can confirm the molecular weight and fragmentation pattern.Highly moisture-sensitive.
Amide Intermediate (Nitrile Hydrolysis) NMR, IR, LC-MSCan be isolated and fully characterized. NMR provides detailed structural information. IR shows characteristic amide bands. LC-MS confirms molecular weight.May require chromatographic separation from starting material and final product.

Experimental Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For reaction intermediates, low-temperature NMR experiments can be employed to slow down reaction rates and increase the lifetime of transient species.

Experimental Protocol: Monitoring a Reaction by ¹H NMR

  • Sample Preparation: In a clean, dry NMR tube, dissolve a known amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material to serve as a reference.

  • Initiate Reaction: Add the other reactant (e.g., alcohol and a drop of acid catalyst for esterification) to the NMR tube.

  • Acquire Spectra Over Time: Immediately begin acquiring spectra at regular intervals to monitor the disappearance of starting material signals and the appearance of new signals corresponding to intermediates and products.

  • Low-Temperature Analysis: For unstable intermediates, perform the reaction and data acquisition at a reduced temperature (e.g., -40 °C) using a variable temperature NMR probe.

Data Interpretation:

  • Tetrahedral Intermediate: Expect to see the disappearance of the carboxylic acid proton signal and the appearance of new signals for the protons on the carbon bearing the hydroxyl and alkoxy groups.

  • Amide Intermediate: Look for the appearance of new aromatic signals for the furan ring protons in a different chemical environment and the characteristic broad signals of the amide N-H protons.

Representative Data: ¹H NMR of a Furan Carboxamide

For a compound like N'-(4-Methoxybenzoyl)furan-2-carbohydrazide, the ¹H-NMR spectrum in DMSO-d₆ would show characteristic signals for the furan ring protons, the aromatic protons of the benzoyl group, and the NH protons.[5] For example, the furan protons would appear as multiplets around 6.67, 7.24, and 7.85-7.90 ppm.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying functional groups. The C=O stretching frequency is highly sensitive to the electronic environment, making it a good probe for monitoring reactions at the carboxylic acid group.

Experimental Protocol: In-situ IR Monitoring

  • Setup: Use an IR spectrometer equipped with an attenuated total reflectance (ATR) probe or a flow cell.

  • Background Spectrum: Acquire a background spectrum of the solvent.

  • Initiate Reaction: Mix the reactants in a vessel equipped with the in-situ probe.

  • Data Acquisition: Record IR spectra at regular intervals throughout the reaction.

Data Interpretation:

  • Acyl Chloride Formation: The broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) will disappear, and a sharp, high-frequency C=O stretch will appear around 1780-1815 cm⁻¹.

  • O-Acylisourea Intermediate: Look for the appearance of a C=O stretch at a higher frequency than the starting carboxylic acid and a C=N stretch.

  • Amide Formation: The C=O stretch of the carboxylic acid will be replaced by the amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N-H bend, ~1550 cm⁻¹) bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the identity of intermediates and products. For volatile intermediates, Gas Chromatography-Mass Spectrometry (GC-MS) can be used, while Liquid Chromatography-Mass Spectrometry (LC-MS) is suitable for less volatile compounds.

Experimental Protocol: Reaction Monitoring by LC-MS

  • Reaction Quenching: At various time points, take an aliquot of the reaction mixture and quench it (e.g., by rapid cooling or addition of a quenching agent).

  • Sample Preparation: Dilute the quenched aliquot in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis: Inject the sample onto an LC-MS system. The liquid chromatograph will separate the components of the mixture before they enter the mass spectrometer for detection.

Data Interpretation:

  • By tracking the ion chromatograms for the mass-to-charge ratios (m/z) of the starting material, expected intermediates, and products, the progress of the reaction can be monitored.

  • The fragmentation pattern observed in the mass spectrum can provide structural information to confirm the identity of the intermediates. For cyanofuran derivatives, common fragmentation pathways may involve the loss of CO, HCN, or the carboxylic acid group.[1]

Alternative Synthetic Routes and Comparative Compounds

While this guide focuses on the reactions of this compound, it is important to consider alternative starting materials and synthetic strategies. For example, furan-2,4-dicarboxylic acid can be synthesized via the Henkel reaction of potassium-2-furoate.[6][9] The characterization of intermediates in these alternative pathways would follow similar principles to those outlined here.

Conclusion

The successful synthesis of novel compounds from this compound hinges on a thorough understanding of its reaction mechanisms and the ability to characterize the transient species formed along the way. A multi-technique approach, combining the strengths of NMR and IR spectroscopy for structural elucidation and MS for molecular weight confirmation, provides a robust toolkit for the modern synthetic chemist. By carefully designing experiments and interpreting the resulting data, researchers can gain valuable insights into these complex reaction pathways, paving the way for the efficient and controlled synthesis of new chemical entities.

References

  • Thiyagarajan, S., et al. (2013). Concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid: unexpected aspects of the Henkel reaction. RSC Advances, 3(38), 15678-15686.
  • Thiyagarajan, S., et al. (2013). Concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid: Unexpected aspects of the Henkel reaction.
  • PubChem. (n.d.). Furan-2,4-dicarboxylic acid.
  • Thiyagarajan, S., et al. (2013). Concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid: Unexpected aspects of the Henkel reaction.
  • Fiveable. (n.d.). O-acylisourea Definition.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Organic Chemistry Tutor. (2016, December 27).
  • Rojas-Vite, G., et al. (2021). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Molecules, 26(16), 4967.
  • Joechem. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. [Link]
  • Khan Academy. (2023, March 10).
  • Cureton, L. T., & La Scala, J. J. (2013). Synthesis and Characterization of Furanic Compounds.
  • PubChem. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.
  • The Organic Chemistry Tutor. (2024, January 14). Cyanohydrin Formation and Reactions [Video]. YouTube. [Link]
  • Cram, D. J., & Rebek, J. (1979). Reaction of an Introverted Carboxylic Acid with Carbodiimide. Journal of the American Chemical Society, 101(19), 5866-5868.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Royal Society of Chemistry. (n.d.). www.rsc.org/methods.
  • Pulle, J. S., et al. (2020). Synthesis of Amides by Activation of Carboxylic Acids Using Phosphonitrilic Chloride. Indo American Journal of Pharmaceutical Research, 10(01), 599-604.
  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. [Video].
  • Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions.
  • PubChem. (n.d.). Methyl furan-3-carboxylate.
  • PubChem. (n.d.). 2-Furonitrile.
  • PubChem. (n.d.). 4-Aminofuran-2-Carboxylic Acid.
  • Royal Society of Chemistry. (n.d.). www.rsc.org/advances.
  • El-Faham, A., & Albericio, F. (2011). Amide Bond Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Chemistry–A European Journal, 17(31), 8852-8856.
  • PubChem. (n.d.). 4-sulfamoylfuran-2-carboxylic acid.
  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.
  • Liu, Y., et al. (2017). Synthesis and Characterization of Urofuranoic Acids: In Vivo Metabolism of 2-(2-Carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic Acid (CMPF) and Effects on in Vitro Insulin Secretion. Journal of Medicinal Chemistry, 60(6), 2447-2461.
  • ResearchGate. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.
  • Michigan State University. (n.d.). Carboxylic Acid Reactivity.

Sources

Safety Operating Guide

Navigating the Disposal of 4-Cyanofuran-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the fast-paced world of drug development, the novel compounds synthesized in the lab are the currency of innovation. However, with great innovation comes the great responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of 4-Cyanofuran-2-carboxylic acid (CAS No. 1369496-50-3), a compound whose unique structure demands careful consideration.[1][2]

Part 1: Hazard Assessment - Understanding the "Why"

Before any disposal protocol can be established, a thorough understanding of the potential hazards is paramount. The structure of this compound presents a trifecta of chemical functionalities, each with its own hazard profile.

  • Carboxylic Acid Group (-COOH): This group imparts acidic properties. Concentrated organic acids can be corrosive, causing skin and eye irritation or damage.[3] Neutralization is a common treatment, but it must be performed with care to control the exothermic reaction.[4]

  • Nitrile Group (-C≡N): Organic nitriles are a class of compounds that must be handled with caution. They can be toxic and, under certain conditions (such as in the presence of strong acids), can release highly toxic hydrogen cyanide gas.[5]

  • Furan Ring: The furan moiety itself can be toxic and, in some cases, flammable. Certain furan derivatives are also known to form explosive peroxides upon prolonged storage and exposure to air.[6][7]

Incompatible Materials: Based on these functional groups, this compound waste should never be mixed with:

  • Strong Oxidizing Agents: Can lead to a violent reaction.[8]

  • Strong Bases: While used for neutralization, uncontrolled mixing can cause a strong exothermic reaction.

  • Strong Acids: Can potentially lead to the liberation of hydrogen cyanide from the nitrile group.[9]

Functional Group Associated Hazards Primary Disposal Consideration
Carboxylic Acid Corrosive, IrritantSegregation from bases (unless part of a controlled neutralization procedure), potential for pH adjustment.
Nitrile Toxic, Potential to release Hydrogen Cyanide (HCN)Segregation from acids, avoid heat.
Furan Ring Potential toxicity, Flammability, Peroxide formationStore away from heat and ignition sources, check for peroxides if stored for extended periods.

Part 2: Operational Disposal Plan - A Step-by-Step Protocol

The cardinal rule of chemical disposal is that the process begins at the point of generation.[6] Adherence to a strict, well-documented waste management plan is not just a regulatory requirement but a cornerstone of a safe laboratory environment.

Step 1: Waste Identification and Segregation
  • Designate a Specific Waste Stream: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, silica gel), must be designated as a unique hazardous waste stream.

  • Segregate at the Source:

    • Collect solid waste (e.g., leftover compound, contaminated consumables) separately from liquid waste (e.g., reaction mother liquors, contaminated solvents).

    • Keep halogenated and non-halogenated solvent waste in separate containers, if applicable.[9]

    • Crucially, do not mix this waste with other chemical waste streams , especially those containing incompatible materials like strong acids or bases.[9][10]

Step 2: Proper Waste Containment and Labeling
  • Container Selection:

    • Use a container that is compatible with the waste. For acidic and organic-containing waste, a high-density polyethylene (HDPE) or glass container is typically appropriate.[3][9][10]

    • Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting screw cap.[11][12]

    • The container should be large enough for the expected volume of waste but should not be overfilled. A good rule of thumb is to fill to no more than 75-90% capacity to allow for vapor expansion.[3][13]

  • Labeling:

    • Proper labeling is a regulatory mandate from bodies like the EPA and OSHA.[1][7]

    • Immediately label the waste container with a designated hazardous waste tag provided by your EHS department.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound." Avoid abbreviations or formulas.[9]

      • A complete list of all components in the container, including solvents, with their approximate percentages.

      • The date the first drop of waste was added.

      • The specific hazards associated with the waste (e.g., "Toxic," "Corrosive/Acid").

Step 3: Waste Accumulation and Storage
  • Satellite Accumulation Area (SAA): Laboratories should have a designated SAA for the temporary storage of hazardous waste.[12]

    • This area must be at or near the point of generation.

    • It should be under the control of the laboratory personnel.

    • Keep the waste container closed at all times except when adding waste.[7][10]

  • Secondary Containment: Store liquid waste containers in a chemically resistant secondary container (like a plastic tub) to contain any potential leaks or spills.[14]

  • Storage Conditions: Store the waste away from heat, ignition sources, and direct sunlight.

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the waste container is full or has been in the SAA for the maximum allowed time (consult your institutional policy, often up to one year for partially filled containers), contact your EHS department to arrange for pickup.[12]

  • Documentation: You will likely need to complete a hazardous waste manifest, which tracks the waste from its generation to its final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).[11][15]

Part 3: Chemical Treatment (For EHS Professionals Only)

Disclaimer: In-lab chemical treatment or neutralization of hazardous waste is highly regulated and should not be performed by laboratory researchers without a specific, validated protocol and explicit approval from their EHS department.[4][16] The following information is for educational purposes to understand the chemistry involved.

  • Acid Neutralization: The carboxylic acid functionality could be neutralized with a dilute base like sodium bicarbonate or sodium hydroxide. This is an exothermic reaction that must be performed slowly, with cooling and stirring, to prevent boiling and splashing. The final pH should be brought to a near-neutral range (typically 6-9).

  • Nitrile Hydrolysis: The nitrile group is relatively stable but can be hydrolyzed to a carboxylic acid or an amide under strong acidic or basic conditions, often requiring heat. This process would fundamentally change the nature of the chemical but could also generate hazardous byproducts or require conditions that are unsafe for a non-specialized lab setting.

Due to the dual hazards of acidity and the nitrile group, the safest and most compliant approach is to dispose of this compound as hazardous waste via a licensed contractor without any in-lab chemical treatment.

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for this compound.

DisposalWorkflow start Waste Generation (this compound) waste_type Is the waste solid or liquid? start->waste_type solid_waste Solid Waste (e.g., excess reagent, contaminated paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixture, contaminated solvent) waste_type->liquid_waste Liquid container_solid Place in a dedicated, compatible, labeled solid waste container. solid_waste->container_solid container_liquid Place in a dedicated, compatible, labeled liquid waste container. liquid_waste->container_liquid storage Store container in designated Satellite Accumulation Area (SAA) with secondary containment. container_solid->storage container_liquid->storage check_full Is the container full or has the accumulation time limit been reached? storage->check_full check_full->storage No contact_ehs Contact Environmental Health & Safety (EHS) for pickup. check_full->contact_ehs Yes ehs_disposal EHS manages transport to a licensed hazardous waste facility. contact_ehs->ehs_disposal

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.